molecular formula C23H28F2N4O2 B139642 Risperidone E-Oxime CAS No. 132961-05-8

Risperidone E-Oxime

Cat. No.: B139642
CAS No.: 132961-05-8
M. Wt: 430.5 g/mol
InChI Key: BRCINVRBDDVLDW-QYQHSDTDSA-N
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Description

Risperidone E-Oxime, also known as this compound, is a useful research compound. Its molecular formula is C23H28F2N4O2 and its molecular weight is 430.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-[4-[(Z)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F2N4O2/c1-15-18(23(30)29-10-3-2-4-21(29)26-15)9-13-28-11-7-16(8-12-28)22(27-31)19-6-5-17(24)14-20(19)25/h5-6,14,16,31H,2-4,7-13H2,1H3/b27-22-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCINVRBDDVLDW-QYQHSDTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)/C(=N/O)/C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201035868
Record name Risperidone Z-oxime
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Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132961-05-8
Record name 3-[2-[4-[(Z)-(2,4-Difluorophenyl)(hydroxyimino)methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Record name Risperidone Z-oxime
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Record name Risperidone Z-oxime
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Record name 3-(2-{4-[(Z)-(2,4-DIFLUOROPHENYL)(HYDROXYIMINO)METHYL]PIPERIDIN-1-YL}ETHYL)-2-METHYL-6,7,8,9-TETRAHYDRO-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE
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Record name RISPERIDONE Z-OXIME
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Risperidone E-Oxime

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risperidone, an atypical antipsychotic, is a cornerstone in the management of various psychiatric disorders. Its therapeutic efficacy is intrinsically linked to its chemical structure, a benzisoxazole derivative. During the synthesis of risperidone, several related substances can be formed, one of which is the geometric isomer of the oxime intermediate, specifically the (E)-isomer, known as Risperidone E-Oxime. While the (Z)-isomer is the productive intermediate that cyclizes to form the active pharmaceutical ingredient, the (E)-isomer is considered a process-related impurity.[1][2] Understanding the synthesis and characterization of this compound is paramount for the development of robust manufacturing processes and for ensuring the purity and safety of the final drug product. This guide provides a comprehensive overview of the synthesis, isolation, and detailed characterization of this compound, offering insights for researchers and professionals in drug development and quality control.

The Significance of Isomeric Purity in Risperidone Synthesis

The formation of the benzisoxazole ring in risperidone is a critical step that proceeds from a key oxime intermediate. This oxime exists as two geometric isomers: (E) and (Z). It is the (Z)-isomer that undergoes intramolecular cyclization to yield risperidone. The (E)-isomer, this compound, is sterically hindered from this cyclization and therefore represents a non-productive pathway, leading to its classification as an impurity.[3][4] The presence of this compound in the final drug product is undesirable and must be controlled to meet stringent regulatory requirements. Therefore, a thorough understanding of its formation and properties is essential for process optimization and impurity profiling.

Synthesis and Isolation of this compound

A targeted synthesis focusing on the isolation of this compound is not commonly reported in the literature, as the primary goal is typically to minimize its formation. However, based on general principles of oxime synthesis and methods for separating geometric isomers, a plausible synthetic and isolation strategy can be devised. The synthesis of the risperidone oxime intermediate generally involves the reaction of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime.[5] The formation of the E/Z mixture of the latter is a key step.

Stereoselective Synthesis Approach

Literature on the stereoselective synthesis of oximes suggests that the choice of catalyst can influence the isomeric ratio. For instance, the use of copper sulfate (CuSO₄) has been shown to favor the formation of (E)-isomers of certain oximes.[1][6][7]

A proposed synthetic pathway is outlined below:

This compound Synthesis cluster_synthesis Synthesis Pathway cluster_separation Separation reagent1 3-(2-chloroethyl)-6,7,8,9-tetrahydro- 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one intermediate2 Risperidone Oxime (E/Z mixture) reagent1->intermediate2 Base reagent2 (2,4-difluorophenyl)(piperidin-4-yl)methanone intermediate1 (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime (E/Z mixture) reagent2->intermediate1 NH2OH·HCl, CuSO4 (cat.) intermediate1->intermediate2 product This compound intermediate2->product Chromatography / Fractional Crystallization risperidone Risperidone (from Z-isomer) intermediate2->risperidone Cyclization (Z-isomer)

Figure 1: Proposed synthesis and separation workflow for this compound.
Experimental Protocol: Synthesis of Risperidone Oxime (E/Z Mixture)

The following protocol is a generalized procedure based on known oximation reactions and the synthesis of related risperidone impurities.[5][8]

  • Oximation of the Ketone:

    • To a solution of (2,4-difluorophenyl)(piperidin-4-yl)methanone in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride and a catalytic amount of copper (II) sulfate.

    • The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting ketone.

    • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated to yield a mixture of (E)- and (Z)-isomers of (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime.

  • Alkylation to form Risperidone Oxime Mixture:

    • The mixture of oxime isomers is then reacted with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in the presence of a base (e.g., sodium carbonate) and a suitable solvent (e.g., acetonitrile).

    • The reaction is heated to reflux and monitored by TLC or HPLC.

    • After completion, the reaction mixture is worked up by filtering the inorganic salts and concentrating the filtrate. The resulting crude product is a mixture of this compound and Risperidone Z-Oxime.

Isolation and Purification of the (E)-Isomer

The separation of the (E) and (Z) isomers is the most critical step. Several techniques can be employed:

  • Chromatography: Column chromatography using silica gel is a common method for separating geometric isomers of oximes. The choice of eluent is crucial and would require optimization.[1]

  • Fractional Crystallization: If the solubilities of the E and Z isomers differ significantly in a particular solvent system, fractional crystallization can be an effective purification method.

  • Acid-Mediated Precipitation: A promising method involves treating a solution of the E/Z mixture with an acid under anhydrous conditions. For some aryl alkyl oximes, the (E)-isomer preferentially precipitates as an immonium salt, which can then be isolated and neutralized to yield the pure (E)-oxime.[9]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed.

Physicochemical Properties
PropertyValueSource(s)
Chemical Name 3-[2-[4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one[10][11]
CAS Number 691007-09-7[10]
Molecular Formula C₂₃H₂₈F₂N₄O₂[10]
Molecular Weight 430.49 g/mol [10]
Appearance White to Off-White Solid[12]
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of this compound and for distinguishing it from the Z-isomer and other related impurities.

Typical HPLC Method Parameters:

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good separation for moderately polar compounds.
Mobile Phase Acetonitrile/Methanol and a buffer (e.g., ammonium acetate) in a gradient or isocratic mode.The organic modifiers and buffer are optimized to achieve good resolution between the isomers and other impurities.[13][14]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at ~280 nmRisperidone and its related compounds have a strong UV absorbance at this wavelength.[15]
Column Temperature Ambient or controlled (e.g., 30 °C)Temperature control ensures reproducible retention times.

The this compound would be expected to have a different retention time compared to the Z-isomer due to differences in their polarity and interaction with the stationary phase.

Spectroscopic Characterization

NMR spectroscopy is the most definitive method for elucidating the structure and stereochemistry of the oxime isomers.

Expected ¹H NMR Spectral Features:

The key difference in the ¹H NMR spectra of the E and Z isomers will be the chemical shifts of the protons near the C=N-OH group. The spatial arrangement of the hydroxyl group will cause different shielding/deshielding effects on the neighboring protons of the piperidine and difluorophenyl rings. The proton of the oxime hydroxyl group (-NOH) is expected to appear as a broad singlet in the downfield region.

Expected ¹³C NMR Spectral Features:

Similar to ¹H NMR, the chemical shifts of the carbon atoms in the vicinity of the C=N bond will differ between the E and Z isomers. The carbon of the C=N group will have a characteristic chemical shift in the range of 150-160 ppm.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 430.5, corresponding to the molecular weight of this compound.

  • Fragmentation Pattern: The fragmentation pattern is expected to involve cleavage at the piperidine ring and the ethyl linker, similar to that of risperidone.[16][17] Key fragments would likely correspond to the pyrido[1,2-a]pyrimidin-4-one moiety and the (2,4-difluorophenyl)(hydroxyimino)methyl-piperidine fragment.

MS_Fragmentation parent This compound [M+H]+ = 431.2 fragment1 Pyrido[1,2-a]pyrimidin-4-one moiety parent->fragment1 cleavage fragment2 (2,4-difluorophenyl)(hydroxyimino)methyl-piperidine moiety parent->fragment2 cleavage

Figure 2: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

IR spectroscopy is useful for identifying the functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
~3400-3200 (broad)O-HStretching (oxime)
~3100-3000C-HStretching (aromatic)
~2950-2850C-HStretching (aliphatic)
~1660C=OStretching (amide)
~1620C=NStretching (oxime)
~1550C=CStretching (aromatic)
~1270C-FStretching

The IR spectrum of this compound would be very similar to that of the Z-isomer and risperidone itself, with the most notable difference potentially being in the fingerprint region due to subtle changes in the overall molecular geometry.[18][19][20][21]

Conclusion

This compound, a critical process-related impurity in the synthesis of risperidone, requires careful control and characterization. This guide has outlined a scientifically grounded approach to its synthesis, isolation, and comprehensive characterization. While a dedicated synthesis for this impurity is not the primary goal of pharmaceutical manufacturing, understanding its formation and properties is indispensable for process optimization, analytical method development, and ensuring the final drug product's quality and safety. The methodologies and expected analytical data presented herein provide a valuable resource for scientists and researchers in the pharmaceutical industry.

References

  • Sharghi, H., & Hosseini Sarvari, M. (2001). Selective Synthesis of E and Z Isomers of Oximes. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Selective Synthesis of E and Z Isomers of Oximes. Retrieved from [Link]

  • More, K. R., et al. (2017). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica, 9(23), 82-84. [Link]

  • ResearchGate. (n.d.). Mass spectra and the proposed patterns of fragmentation of (a) RIS, (b)... Retrieved from [Link]

  • Gupta, P. (2021). Synthesis of related substances of antipsychotic drug Risperidone. The Pharma Innovation Journal, 10(11), 99-104. [Link]

  • Rao, V. J., et al. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 5(7), 141-145. [Link]

  • Shinde, V. (2022). Review on Risperidone and its related Impurities. Veeprho. [Link]

  • SynZeal. (n.d.). Risperidone EP Impurity A. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes.
  • Google Patents. (n.d.). Process for making risperidone and intermediates therefor.
  • Bharathi, C., et al. (2008). Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 165-169. [Link]

  • Google Patents. (n.d.). Process for making risperidone and intermediates therefor.
  • ResearchGate. (n.d.). Fig. no. 2: FTIR spectra of risperidone. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed fragmentation pathways of a risperidone b 9-hydroxyrisperidone c IS… Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of Risperidone. Retrieved from [Link]

  • Google Patents. (n.d.). Process for making risperidone and intermediates therefor.
  • Pharmaffiliates. (n.d.). Risperidone-impurities. Retrieved from [Link]

  • IRIS-AperTO. (n.d.). Photocatalytic transformation of the antipsychotic drug risperidone in aqueous media on reduced graphene oxide—TiO2 composites. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of risperidone. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of Risperidone pure drug. Retrieved from [Link]

  • Journal of Pharma Insights and Research. (n.d.). A Review on Analytical Methods for Determination of Risperidone. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. AAPS PharmSciTech, 7(1), E23. [Link]

  • ResearchGate. (n.d.). LC/ESI-MS/MS chromatograms of risperidone and its major metabolite,... Retrieved from [Link]

  • Divan, P. V., et al. (2014). Method development and validation for estimation of risperidone in novel liquisolid formulation by RP-HPLC. Der Pharmacia Lettre, 6(1), 166-174. [Link]

  • Zenodo. (2023). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR QUANTITATIVE ESTIMATION OF ANTIPSYCHOTIC DRUG IN PHARMACEUTICAL DOSAGE FORM BY RP-HPLC METHOD. [Link]

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  • Magar, L. P., et al. (2020). DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry, 13(2), 940-948. [Link]

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Sources

The Definitive Guide to the Structural Elucidation of Risperidone E-Oxime: A Technical Whitepaper for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative of Impurity Profiling in Pharmaceutical Development

In the landscape of modern drug development, the principle of "know your molecule" extends beyond the active pharmaceutical ingredient (API) to encompass the entire impurity profile. Regulatory bodies worldwide mandate the identification and characterization of any impurity present at or above a specified threshold. These impurities can arise from the synthetic route, degradation of the drug substance, or interaction with excipients. Their presence can have significant implications for the safety, efficacy, and stability of the final drug product. This guide provides an in-depth, experience-driven walkthrough of the structural elucidation of a specific, yet illustrative, impurity: Risperidone E-Oxime. Our focus will be on the "why" behind each analytical step, providing a robust framework for tackling similar challenges in your own research and development endeavors.

Risperidone, an atypical antipsychotic, is a well-established therapeutic agent.[1] Its synthesis and storage can, however, lead to the formation of various related substances, including the E-oxime isomer, which is recognized as a potential impurity by pharmacopeias.[2] The elucidation of such a structure is not merely an academic exercise; it is a critical component of ensuring patient safety and meeting stringent regulatory requirements.

The Genesis of an Impurity: Isolation and Preliminary Assessment

The journey of structural elucidation begins with the detection and isolation of the unknown impurity. In the context of Risperidone, a stability study or a forced degradation study—exposing the API to stress conditions such as acid, base, oxidation, heat, and light—would likely reveal the presence of novel peaks in a High-Performance Liquid Chromatography (HPLC) analysis.[3][4][5]

A Plausible Formation Pathway

The formation of an oxime from a ketone precursor is a classic organic reaction. In the synthesis of Risperidone, a ketone intermediate is often involved, which can react with hydroxylamine or a related reagent. Alternatively, degradation of a part of the Risperidone molecule could potentially unmask a ketone that subsequently forms an oxime. A patent for the preparation of Risperidone discusses the formation of oxime intermediates, highlighting a potential origin for this compound as a process-related impurity.[6][7]

Experimental Protocol: Isolation by Preparative HPLC

  • Method Development: An initial analytical HPLC method is developed to achieve baseline separation of Risperidone from its impurities. A typical method might employ a C18 column with a gradient elution of acetonitrile and a phosphate buffer.[3]

  • Scale-Up: The analytical method is scaled up to a preparative HPLC system to isolate a sufficient quantity of the impurity for spectroscopic analysis (typically in the milligram range).

  • Fraction Collection and Purity Check: Fractions corresponding to the impurity peak are collected, pooled, and the solvent is removed. The purity of the isolated impurity is then confirmed using the analytical HPLC method.

The Heart of the Matter: A Multi-pronged Spectroscopic Approach

With a pure sample of the impurity in hand, we embark on the core of the structural elucidation process. Our strategy is to use a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to piece together the molecular puzzle.

Mass Spectrometry: Unveiling the Molecular Mass and Formula

High-resolution mass spectrometry (HRMS) is our first port of call. It provides the accurate mass of the molecular ion, which allows us to determine the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

  • Sample Preparation: The isolated impurity is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Analysis: The sample is infused into the mass spectrometer, and the mass of the protonated molecule ([M+H]⁺) is measured.

Interpreting the Data:

For this compound, we would expect a molecular formula of C₂₃H₂₈F₂N₄O₂.[8] The expected monoisotopic mass of the protonated molecule would be approximately 431.2257 m/z. The HRMS data would either confirm or refute this proposed formula with a high degree of confidence (typically within 5 ppm).

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation pattern that provides clues about the molecule's substructures. For Risperidone and its analogues, characteristic fragmentation patterns have been documented.[9][10][11] We would expect to see fragments corresponding to the stable pyridopyrimidinone and the piperidine moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment of each proton and carbon atom, as well as their connectivity. For a comprehensive analysis, a suite of 1D and 2D NMR experiments is required.

Experimental Protocol: NMR Spectroscopy

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR (Proton NMR)

    • ¹³C NMR (Carbon-13 NMR)

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

Data Interpretation: A Comparative Approach

The most powerful way to interpret the NMR data for an impurity is to compare it with the known spectra of the parent drug, Risperidone.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Risperidone (Observed, δ ppm) This compound (Predicted, δ ppm) Rationale for Predicted Shift
Aromatic Protons~7.0-8.0~7.0-8.0Minimal change expected in the aromatic region of the pyridopyrimidinone moiety. The difluorophenyl group will show characteristic splitting patterns.
Piperidine Protons~1.8-3.5~1.8-3.6Protons alpha to the C=N-OH group will experience a change in their chemical environment, leading to shifts.
Ethyl Bridge Protons~2.5-3.0~2.5-3.0Minor changes expected.
Pyridopyrimidinone Protons~1.9-4.0~1.9-4.0Minimal change expected.
Oxime OH ProtonN/A~10-12A broad singlet, characteristic of an oxime hydroxyl proton.
Aromatic Carbons~110-165~110-165Minimal change expected in the pyridopyrimidinone aromatic carbons. The difluorophenyl carbons will be present.
C=N CarbonN/A~150-160Characteristic chemical shift for an oxime carbon.
Piperidine Carbons~25-60~25-60Carbons in the piperidine ring will show some shifts due to the change in the substituent.
C=O Carbon~160~160Minimal change expected.

Note: Predicted chemical shifts are estimates based on the known structure of Risperidone and general principles of NMR spectroscopy. Actual values may vary. Computational prediction tools can provide more accurate estimations.[12][13][14]

2D NMR: Connecting the Dots

  • COSY: Reveals proton-proton couplings, allowing us to trace the connectivity within spin systems (e.g., the protons on the piperidine ring and the ethyl bridge).

  • HSQC: Correlates each proton with the carbon it is directly attached to, aiding in the assignment of carbon signals.

  • HMBC: Shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the different fragments of the molecule. For instance, an HMBC correlation from the piperidine protons to the C=N carbon would be definitive proof of the oxime's location.

The Final Piece of the Puzzle: Confirming the "E" Stereochemistry

The designation "E" (from the German entgegen, meaning opposite) in this compound refers to the stereochemistry around the C=N double bond. In the E-isomer, the hydroxyl group and the higher-priority substituent on the carbon atom are on opposite sides of the double bond. Confirming this stereochemistry is vital, as different isomers can have different toxicological profiles.

The Nuclear Overhauser Effect (NOE): Probing Spatial Proximity

A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or 1D NOE experiment can be used to determine the stereochemistry. An NOE is observed between protons that are close in space, regardless of their bonding connectivity.

  • Expected Observation for the E-Isomer: In the E-isomer, the oxime OH proton would be in close proximity to the protons on the piperidine ring. An NOE between the OH proton and these piperidine protons would be strong evidence for the E configuration.

  • Expected Observation for the Z-Isomer: In the Z-isomer (zusammen, meaning together), the OH proton would be closer to the difluorophenyl ring, and an NOE would be expected between the OH proton and the aromatic protons of that ring.

Synthesizing the Evidence: A Self-Validating Conclusion

G cluster_0 Isolation & Purity cluster_1 Mass Spectrometry cluster_2 NMR Spectroscopy cluster_3 Structure Confirmation Forced Degradation Forced Degradation Analytical HPLC Analytical HPLC Forced Degradation->Analytical HPLC Preparative HPLC Preparative HPLC Analytical HPLC->Preparative HPLC Purity Confirmation Purity Confirmation Preparative HPLC->Purity Confirmation HRMS HRMS (Molecular Formula) Purity Confirmation->HRMS 1H_NMR ¹H NMR Purity Confirmation->1H_NMR MS/MS MS/MS (Fragmentation) HRMS->MS/MS Final_Structure Final Structure of This compound MS/MS->Final_Structure COSY 2D COSY (H-H Connectivity) 1H_NMR->COSY HSQC 2D HSQC (C-H Connectivity) 1H_NMR->HSQC HMBC 2D HMBC (Long-Range C-H) 1H_NMR->HMBC NOESY 2D NOESY (Stereochemistry) 1H_NMR->NOESY 13C_NMR ¹³C NMR 13C_NMR->HSQC NOESY->Final_Structure

Caption: A logical workflow for impurity identification and characterization.

Conclusion: Beyond this compound

The systematic approach detailed in this guide for the structural elucidation of this compound serves as a robust template for the characterization of any unknown pharmaceutical impurity. By combining meticulous isolation techniques with a suite of powerful spectroscopic methods, and by always questioning the "why" behind each experimental choice, researchers can confidently and accurately identify and characterize these critical components of a drug's profile. This commitment to scientific integrity and thoroughness is fundamental to the development of safe and effective medicines.

References

  • Der Pharma Chemica. Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. 2017;9(23):82-84. Available from: [Link]

  • The Pharma Innovation Journal. Synthesis of related substances of antipsychotic drug Risperidone. 2021; 10(11): 99-104. Available from: [Link]

  • Sattanathan, P., et al. Structural studies of impurities of risperidone by hyphenated techniques. Journal of Pharmaceutical and Biomedical Analysis. 2006;40(3):598-604.
  • SynZeal. Risperidone EP Impurity A | 691007-09-7. Available from: [Link]

  • Kumar, A., et al. Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. International Journal of Pharmaceutical Sciences and Research. 2011;2(9):2369.
  • Google Patents. Improved process for preparation of risperidone. WO2004020439A2.
  • Google Patents. Process for making risperidone and intermediates therefor. EP1560814A1.
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  • Vascuri, J. R., et al. Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research. 2013;5(7):141-145.
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  • Journal of Pharma Insights and Research. A Review on Analytical Methods for Determination of Risperidone. 2025;03(04):253-260.
  • ResearchGate. A Review on Analytical Methods for Determination of Risperidone: Review Article. 2025.
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  • Lee, J., et al. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. 2022;12(1):20288.
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Spectroscopic Analysis of Risperidone E-Oxime: A Technical Guide for Structural Elucidation and Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Characterizing Risperidone E-Oxime

Risperidone, a cornerstone atypical antipsychotic, functions through potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2] Its efficacy and safety are contingent on its purity. Within the pharmaceutical landscape, impurities are not merely benign deviations; they can be pharmacologically active, toxic, or impact the stability of the final drug product. "this compound" (Chemical Formula: C₂₃H₂₈F₂N₄O₂, Molecular Weight: 430.49 g/mol ) is recognized as a potential process-related impurity or degradation product of Risperidone.[1][2][3][4][5][6]

The formation of an oxime from a ketone precursor is a common synthetic step, and residual oxime or its formation through degradation pathways necessitates rigorous analytical control.[7][8] The "E" designation in this compound refers to the stereochemistry about the C=N double bond, a critical structural feature that can influence its physicochemical and biological properties.[9] Therefore, the unambiguous identification and characterization of this specific isomer are paramount for ensuring the quality and safety of Risperidone.

This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound. It is designed for researchers, quality control analysts, and drug development professionals, offering not just protocols, but the scientific rationale behind the analytical choices. We will delve into a multi-modal spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy to build a complete structural and purity profile of this critical impurity.

Logical Framework for Spectroscopic Analysis

The analytical strategy is built on the principle of orthogonal techniques, where each method provides unique and complementary information to build a cohesive and definitive structural assignment.

G cluster_0 Core Objective: Characterize this compound cluster_1 Spectroscopic Techniques (Orthogonal Approach) cluster_2 Data Synthesis & Final Assessment Objective Unambiguous Structure & Purity NMR ¹H & ¹³C NMR (Connectivity & Stereochemistry) Objective->NMR Provides Evidence For MS Mass Spectrometry (Molecular Weight & Fragmentation) Objective->MS Provides Evidence For FTIR FTIR Spectroscopy (Functional Groups) Objective->FTIR Provides Evidence For UV_Vis UV-Vis Spectroscopy (Chromophoric System) Objective->UV_Vis Provides Evidence For Synthesis Integrate All Spectral Data NMR->Synthesis MS->Synthesis FTIR->Synthesis UV_Vis->Synthesis Confirmation Confirm Structure & Purity Profile Synthesis->Confirmation

Caption: Orthogonal workflow for this compound analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR, along with 2D experiments like COSY and HSQC, will provide a detailed map of the molecule's carbon-hydrogen framework and confirm the E-isomer configuration.

Rationale for Experimental Choices
  • Solvent Selection: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is particularly useful as it can facilitate the observation of exchangeable protons, such as the oxime hydroxyl (-OH) proton.

  • ¹H NMR: This experiment will reveal the number of different types of protons, their chemical environment, their integration (ratio), and their connectivity through spin-spin coupling. The chemical shift of protons near the C=N-OH group will be critical for confirming the structure.

  • ¹³C NMR: This provides a count of unique carbon atoms. The chemical shift of the oximino carbon (>C=N-OH) is highly characteristic and sensitive to stereochemistry, typically appearing in the 150-165 ppm range.[10][11]

  • 2D NMR (COSY/HSQC): These experiments are self-validating. COSY (Correlation Spectroscopy) confirms proton-proton couplings (e.g., within the piperidine and ethyl chain), while HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to its attached carbon, leaving no ambiguity in assignments.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum over a range of -1 to 12 ppm.

    • The hydroxyl proton of the oxime is expected to appear as a broad singlet between δ 8.0-11.0 ppm, which is exchangeable with D₂O.[12]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum over a range of 0 to 220 ppm.

  • 2D NMR Acquisition (if necessary for full assignment):

    • Perform standard COSY and HSQC experiments to establish connectivity.

Expected Spectral Data & Interpretation

The key to confirming the structure lies in comparing the spectrum to that of Risperidone and identifying the specific changes associated with the oxime group.

Technique Expected Key Observations for this compound Rationale
¹H NMR A broad singlet, exchangeable with D₂O, in the δ 8.0-11.0 ppm region.[12]Characteristic signal for the oxime hydroxyl proton (-N-OH ).
Aromatic signals corresponding to the difluorophenyl and pyrido-pyrimidinone ring systems.These core structures are shared with Risperidone.
Aliphatic signals for the piperidine and ethyl bridge protons. Shifts will differ slightly from Risperidone due to the change from a C=O to a C=N-OH group.The electronic environment of the piperidine ring is altered by the adjacent oxime functionality.
¹³C NMR A signal in the δ 150-165 ppm range.[10][11]Diagnostic for the oximino carbon (C =N-OH). This replaces the carbonyl carbon signal of the parent ketone impurity.
Absence of the benzisoxazole ring carbons seen in Risperidone.The oxime is an impurity related to a different synthetic route or degradation pathway not involving the intact benzisoxazole moiety.
Presence of signals for the difluorophenyl and pyrido-pyrimidinone carbons.Confirms the presence of the other major fragments of the molecule.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the analyte, serving as a primary confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental composition. Furthermore, tandem MS (MS/MS) reveals fragmentation patterns that act as a structural fingerprint.

Rationale for Experimental Choices
  • Ionization Technique: Electrospray Ionization (ESI) is the method of choice for a molecule like this compound, which is polar and contains basic nitrogen atoms that are readily protonated. Analysis in positive ion mode ([M+H]⁺) is expected to be highly sensitive.

  • Analyzer: A high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap is crucial for obtaining an accurate mass measurement, which validates the elemental formula (C₂₃H₂₈F₂N₄O₂).

  • Tandem MS (MS/MS): By isolating the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions. This fragmentation pattern provides a self-validating system for confirming the connectivity of the molecular structure.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound (approx. 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Chromatography (Optional but Recommended): Use a reverse-phase HPLC system (e.g., C18 column) coupled to the mass spectrometer. This allows for separation from other potential impurities before MS analysis.

  • MS Acquisition (Full Scan):

    • Perform a full scan in positive ESI mode to identify the protonated molecular ion ([M+H]⁺).

    • For this compound (MW = 430.49), the expected [M+H]⁺ ion will be at m/z 431.23.

  • MS/MS Acquisition (Product Ion Scan):

    • Set the mass spectrometer to isolate the precursor ion at m/z 431.23.

    • Apply collision energy to induce fragmentation and acquire the product ion spectrum.

Expected Fragmentation Pathway

G cluster_0 parent This compound [M+H]⁺ m/z 431.23 frag1 Pyrido-pyrimidinone fragment m/z 219 parent:f2->frag1 Cleavage of ethyl bridge frag2 Difluorophenyl-oxime-piperidine fragment m/z 213 parent:f2->frag2 Cleavage of ethyl bridge

Caption: Predicted MS/MS fragmentation of this compound.

Data Type Expected Result Interpretation & Confirmation
HRMS (Full Scan) [M+H]⁺ ion observed at m/z 431.2257 (calculated for C₂₃H₂₉F₂N₄O₂⁺).Confirms the elemental composition with high accuracy (< 5 ppm error), strongly supporting the identity as this compound.
MS/MS (Product Ions) Key fragment at m/z ~219.Corresponds to the protonated 3-(2-aminoethyl)-2-methyl-pyrido[1,2-a]pyrimidin-4-one moiety, confirming one half of the molecule.
Key fragment at m/z ~213.Corresponds to the protonated (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime fragment, confirming the other half of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR is excellent for confirming the presence of the oxime group and other key functionalities.

Rationale for Experimental Choices

The primary goal is to identify vibrational modes specific to the oxime (C=N, N-O, and O-H) and other groups like the amide carbonyl (C=O) and aromatic C-H bonds. This provides a characteristic "fingerprint" of the molecule.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the this compound powder directly onto the ATR crystal. Alternatively, prepare a potassium bromide (KBr) pellet containing ~1% of the sample.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

Expected Spectral Data & Interpretation
Wavenumber (cm⁻¹) Vibrational Mode Significance for this compound
~3600 - 3200 (broad)O-H stretch[13][14]Confirms the presence of the hydroxyl group of the oxime. Its broadness indicates hydrogen bonding.
~3100 - 3000Aromatic C-H stretchIndicates the presence of the difluorophenyl and pyrido-pyrimidinone rings.
~2950 - 2850Aliphatic C-H stretchCorresponds to the piperidine and ethyl chain moieties.
~1665C=O stretch (amide)From the pyrido-pyrimidinone ring system.
~1640 - 1660C=N stretch[12][13][14]A key characteristic band confirming the presence of the oxime double bond.
~945N-O stretch[13]Another diagnostic peak for the oxime functional group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Characterizing the Chromophore

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, specifically its chromophoric system. While not as structurally definitive as NMR or MS, it is a valuable tool for quantitative analysis and for confirming the integrity of the conjugated systems within this compound.

Rationale for Experimental Choices

The UV spectrum is determined by the conjugated π-electron systems in the molecule, primarily the difluorophenyl ring and the pyrido-pyrimidinone system. The position of maximum absorbance (λ_max) and the molar absorptivity are characteristic properties. The spectrum can be compared to that of Risperidone to note any shifts due to the modification at the piperidine ring. Risperidone itself shows maximum absorbance around 238 nm and 280 nm.[15][16]

Experimental Protocol: UV-Vis Analysis
  • Solvent Selection: Use a UV-grade solvent such as methanol, ethanol, or acetonitrile.

  • Sample Preparation: Prepare a stock solution of known concentration (e.g., 100 µg/mL). From this, prepare a series of dilutions (e.g., 2-20 µg/mL) to establish linearity and determine the λ_max.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Scan the sample solution from 400 nm down to 200 nm against a solvent blank.

    • Identify the wavelength(s) of maximum absorbance (λ_max).

Expected Spectral Data & Interpretation
Parameter Expected Result Interpretation
λ_max Maxima are expected near 238 nm and 280 nm, potentially with slight shifts compared to Risperidone.[15][17]The core chromophores (pyrido-pyrimidinone and difluorophenyl systems) are largely intact. The change from a benzisoxazole to a difluorophenyl-oxime moiety will likely cause a subtle shift in the absorbance maxima.
Molar Absorptivity (ε) A characteristic value at each λ_max.Can be used for quantitative analysis via the Beer-Lambert law once a reference standard is established.

Conclusion

The structural elucidation of this compound demands a meticulous and multi-faceted analytical approach. By integrating the definitive connectivity and stereochemical information from NMR, the unambiguous molecular weight and fragmentation data from MS, the functional group confirmation from FTIR, and the chromophoric signature from UV-Vis spectroscopy, a complete and verifiable profile of this critical impurity can be established. This rigorous characterization is not merely an academic exercise; it is a foundational requirement for ensuring the quality, safety, and efficacy of Risperidone drug products, upholding the highest standards of scientific integrity in pharmaceutical development.

References

  • Sattanathan, P., Babu, J. M., Vyas, K., Reddy, R. B., Rajan, S. T., & Sudhakar, P. (2006). Structural studies of impurities of risperidone by hyphenated techniques. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 598–604. [Link]

  • Patel, Y., & Dedania, Z. (2014). Spectrophotometric Determination of pKa and Log P of Risperidone. Journal of Pharmaceutical Sciences and Research, 6(3), 133-136. [Link]

  • Bishop, J. R., & Ellingrod, V. L. (2012). Bacterial degradation of risperidone and paliperidone in decomposing blood. Journal of Forensic Sciences, 57(4), 1063–1067. [Link]

  • Kumar, A., & Kumar, R. (2016). Development of Analytical Method for Risperidone by UV Spectrophotometry. International Journal of Pharmaceutical Sciences and Research, 7(5), 2154-2158. [Link]

  • Sagar, R., & Singh, A. (2018). Risperidone degradation at 3.00 % H2O2 exposition. International Journal of Pharmacy and Pharmaceutical Sciences, 10(7), 89-95. [Link]

  • Hawkes, G. E., & Roberts, J. D. (1972). 13C Nuclear Magnetic Resonance of Oximes. I. Solvent and Isotope Effects on the 13C Chemical Shifts of Acetoxime. Canadian Journal of Chemistry, 50(12), 1956–1959. [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • Sultana, N., Arayne, M. S., & Shafi, N. (2010). UV Spectrophotometric Determination of Risperidone in Bulk and Its Formulation. Journal of the Chemical Society of Pakistan, 32(4), 495-498. [Link]

  • Dąbrowska, M., & Stasiewicz-Urban, A. (2019). NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. In NMR Spectroscopy in Pharmaceutical Analysis. IntechOpen. [Link]

  • Cakirer, O., Kilic, E., & Uslu, B. (2011). Electrochemical and Spectrophotometric Methods to Assay of Risperidone an Antipsychotic Drug in Pharmaceutical and Biological Samples. Asian Journal of Chemistry, 23(2), 635-640. [Link]

  • Hawkes, G. E., Herwig, K., & Roberts, J. D. (1974). Nuclear magnetic resonance spectroscopy. Use of carbon-13 spectra to establish configurations of oximes. The Journal of Organic Chemistry, 39(8), 1017–1024. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wasylishen, R. E., & Schaefer, T. (1975). Dipolar NMR spectra of the oxime moiety in (E)-acetophenone oxime. Carbon and nitrogen chemical shielding anisotropies. Journal of the American Chemical Society, 97(16), 4703–4704. [Link]

  • Singh, R., & Kumar, S. (2014). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica, 6(1), 323-328. [Link]

  • Fujisawa, Y., Takahashi, Y., Teraoka, R., & Kitagawa, S. (2017). Photostability of Risperidone in Tablets. Chemical and Pharmaceutical Bulletin, 65(1), 92–97. [Link]

  • Reddy, G. S., Reddy, S. L., & Reddy, P. J. (2009). Spectrophotometric Estimation of Risperidone in Tablets. Indian Journal of Pharmaceutical Sciences, 71(1), 81–83. [Link]

  • Reddy, G. S., Reddy, S. L., & Reddy, P. J. (2014). Spectrophotometric Estimation of Risperidone in Tablets. Indian Journal of Pharmaceutical Sciences, 76(5), 449-452. [Link]

  • Fujisawa, Y., Takahashi, Y., Teraoka, R., & Kitagawa, S. (2017). Solid-state UV-VIS spectra of risperidone and samples a)~c). [Image]. ResearchGate. [Link]

  • Leydman, N. E., & Norcott, P. L. (2024). Aldoximes enable proton-relayed NMR hyperpolarisation. Chemical Communications, 60(70), 9823-9826. [Link]

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Risperidone E-Oxime: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Key Risperidone Impurity: Synthesis, Characterization, and Analytical Considerations

Introduction

Risperidone, an atypical antipsychotic medication, is a cornerstone in the management of various psychiatric disorders.[1] As with any pharmaceutical agent, ensuring the purity and safety of the final drug product is of paramount importance. This necessitates a thorough understanding of any potential impurities that may arise during the synthesis of the active pharmaceutical ingredient (API). One such critical impurity is Risperidone E-Oxime, a geometric isomer formed during the synthesis of a key intermediate. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, characterization, and analytical methodologies for its detection and quantification. This document is intended for researchers, scientists, and drug development professionals engaged in the study and quality control of risperidone.

Physicochemical Properties

This compound is a potential impurity that can be found in commercial preparations of risperidone. A comprehensive understanding of its fundamental properties is essential for its identification and control.

PropertyValueSource
CAS Number 691007-09-7[2]
Molecular Formula C₂₃H₂₈F₂N₄O₂[3]
Molecular Weight 430.49 g/mol [3]
Appearance Solid (typical)N/A
Solubility Soluble in organic solvents such as methanol and acetonitrile.Inferred from analytical methods

Stereochemistry and Formation

The formation of this compound is intrinsically linked to the synthesis of the risperidone molecule. A key step in the synthesis of risperidone involves the formation of an oxime intermediate. This reaction can result in the formation of two geometric isomers: the Z-oxime and the E-oxime. The Z-isomer is the desired intermediate for the subsequent cyclization reaction to form the benzisoxazole ring of risperidone.[4][5][6] The E-isomer, this compound, is considered a process-related impurity.

G cluster_synthesis Risperidone Synthesis Intermediate Formation Ketone Precursor Ketone Precursor Oxime Formation Oxime Formation Ketone Precursor->Oxime Formation Hydroxylamine Hydroxylamine Hydroxylamine->Oxime Formation Z-Oxime (Desired) Z-Oxime (Desired) Oxime Formation->Z-Oxime (Desired) Major Product E-Oxime (Impurity) E-Oxime (Impurity) Oxime Formation->E-Oxime (Impurity) Minor Product Risperidone Risperidone Z-Oxime (Desired)->Risperidone Cyclization

Figure 1: Simplified schematic of the formation of Z- and E-oxime isomers during risperidone synthesis.

The ratio of the Z- and E-isomers can be influenced by the reaction conditions. Interestingly, it has been discovered that the Z- and E-isomers can be separated by converting them into their acetic acid salt forms, which allows for the isolation of the desired Z-isomer.[4] Furthermore, the E-isomer can be converted to the more favorable Z-isomer through heating in the presence of an acid or an acid salt.[5]

Synthesis and Isolation

While the primary goal in risperidone synthesis is to maximize the formation of the Z-oxime, the preparation of pure this compound as a reference standard is crucial for analytical method development and validation. A general approach to obtaining the E-isomer would involve the following conceptual steps:

Experimental Protocol: Synthesis and Isolation of this compound

Objective: To synthesize and isolate this compound.

Materials:

  • Appropriate ketone precursor for risperidone synthesis

  • Hydroxylamine hydrochloride

  • Base (e.g., sodium acetate, sodium carbonate)

  • Solvents (e.g., ethanol, water)

  • Acetic acid

  • Chromatography supplies (e.g., silica gel, appropriate solvent system)

Procedure:

  • Oxime Formation: React the ketone precursor with hydroxylamine hydrochloride in the presence of a base. This will yield a mixture of Z- and E-oxime isomers.[7]

  • Isomer Enrichment (Conceptual):

    • Fractional Crystallization: Attempt to separate the isomers based on potential differences in solubility.

    • Chromatographic Separation: Utilize column chromatography to separate the E- and Z-isomers. The choice of stationary and mobile phases would need to be optimized.

  • Conversion and Separation (Alternative Method):

    • Convert the mixture of oxime isomers to their acetate salts by reacting with acetic acid.[4]

    • Exploit the differential solubility of the Z- and E-acetate salts to isolate the less soluble isomer, which is reported to be the Z-isomer.[4] The E-isomer would remain in the mother liquor and could be isolated from there.

  • Characterization: Confirm the identity and purity of the isolated this compound using appropriate analytical techniques such as NMR, MS, and HPLC.

Note: The detailed experimental conditions, including reaction times, temperatures, and specific solvent systems, would require optimization based on laboratory-scale experiments.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not extensively available in peer-reviewed literature. However, based on the known structure, the following characteristic signals would be expected. Researchers synthesizing or isolating this impurity should perform comprehensive characterization to confirm its identity.

Expected Spectroscopic Features:
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the difluorophenyl group, the protons of the pyrido[1,2-a]pyrimidin-4-one moiety, and the piperidine ring. The chemical shifts of the protons near the oxime functional group would differ from those of the Z-isomer.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The chemical shift of the carbon atom of the C=N bond will be a key indicator of the oxime geometry.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (430.49 m/z). The fragmentation pattern can provide valuable structural information. A potential fragmentation pathway for risperidone involves cleavage of the bond between the piperidine ring and the ethyl side chain.[8][9] A similar fragmentation would be expected for the E-oxime.

G cluster_workflow Analytical Workflow for this compound Sample Preparation Sample Preparation Chromatographic Separation Chromatographic Separation Sample Preparation->Chromatographic Separation Detection Detection Chromatographic Separation->Detection Quantification Quantification Detection->Quantification Data Analysis Data Analysis Quantification->Data Analysis

Figure 2: General analytical workflow for the determination of this compound in pharmaceutical samples.

Analytical Methods for Quantification

The control of this compound in the final drug substance is a critical aspect of quality control. Several high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) methods have been developed for the separation and quantification of risperidone and its related substances, including the E-oxime.

Representative UPLC Method Parameters

A validated UPLC method for the determination of risperidone and its impurities can provide rapid and efficient analysis. The following is a representative set of conditions based on published methods:

ParameterConditionSource
Column Reversed-phase C18 (e.g., Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm)[10]
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile, methanol).[10]
Flow Rate Typically in the range of 0.3-0.5 mL/min.[10]
Detection UV detection at a wavelength where both risperidone and the impurity have significant absorbance (e.g., 260 nm).[10]
Column Temperature Controlled temperature, for example, 40°C or 72°C, to ensure reproducibility.[10][11]

Toxicological Significance

The toxicological profile of this compound has not been extensively studied as an independent entity. As a process-related impurity, its levels are strictly controlled in the final drug product according to regulatory guidelines (e.g., ICH). The general principle is to keep impurities at the lowest possible levels. While risperidone itself has a well-characterized toxicological profile, including potential for extrapyramidal symptoms and metabolic effects, the specific contribution of the E-oxime to this profile at typical impurity levels is not well-defined.[12] It is crucial for manufacturers to adhere to established limits for this and other impurities to ensure the safety and efficacy of the medication.

Conclusion

This compound is a significant process-related impurity in the synthesis of risperidone. A thorough understanding of its formation, properties, and analytical determination is essential for ensuring the quality and safety of the final pharmaceutical product. While the focus of synthetic efforts is to minimize its formation and favor the Z-isomer, the ability to synthesize, isolate, and characterize pure this compound is critical for its use as a reference standard in quality control laboratories. The analytical methods outlined in this guide provide a robust framework for the monitoring and control of this impurity, contributing to the overall safety and efficacy of risperidone-based therapies. Further research into the specific toxicological properties of this compound would be beneficial for a more complete risk assessment.

References

  • Process for making risperidone and intermediates therefor. EP1560814A1.
  • Process for making risperidone and intermediates therefor. CN1720228A.
  • Nejedly, T., Pilarova, P., Kastner, P., et al. (2014). Development and validation of rapid UHPLC method for determination of risperidone and its impurities in bulk powder and tablets. International Journal of Research in Pharmacy and Chemistry, 4(2), 261-266.
  • Magar, L. P., et al. (2020). DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry, 13(2), 940-948.
  • The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone.
  • Process for making risperidone and intermediates therefor. US20040097523A1.
  • ResearchGate. (n.d.).
  • Improved process for preparation of risperidone. WO2004020439A2.
  • Process for preparing risperidone and intermediates therefor. CN100390146C.
  • LITFL. (2020). Risperidone toxicity.
  • ChemScene. (n.d.). 691007-09-7 | this compound.
  • ResearchGate. (n.d.). Proposed fragmentation pathways of a risperidone b 9-hydroxyrisperidone c IS...
  • Veeprho. (2022).
  • GSRC. (n.d.). This compound.

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A Comprehensive Technical Guide to the Risperidone E-Oxime Reference Standard: Availability, Synthesis, and Analytical Control

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the Risperidone E-Oxime reference standard, a critical component in the quality control and regulatory compliance of the atypical antipsychotic drug, Risperidone. Tailored for researchers, analytical scientists, and drug development professionals, this document explores the commercial availability of the reference standard, delves into its synthetic origins, and presents a detailed analytical methodology for its identification and quantification.

The Critical Role of Impurity Profiling in Risperidone Quality

Risperidone is a benzisoxazole-derived antipsychotic agent widely used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism.[1][2][3] As with any Active Pharmaceutical Ingredient (API), ensuring its purity is paramount to guaranteeing therapeutic efficacy and patient safety.[1] The International Council for Harmonisation (ICH) guidelines mandate the identification and characterization of any impurity present in an API at a level of 0.10% or greater.[4]

This compound is a known potential impurity that can arise during the synthesis of Risperidone.[5][6] Its presence must be carefully monitored and controlled within specified limits. Access to a highly purified and well-characterized this compound reference standard is therefore essential for analytical method development, validation, and routine quality control testing of Risperidone drug substance and product.[1][7]

Commercial Availability of the this compound Reference Standard

The this compound reference standard is available from several specialized chemical suppliers who provide well-characterized compounds for pharmaceutical research and quality control. The availability from these sources facilitates the accurate identification and quantification of this impurity in Risperidone samples.

SupplierProduct/Catalogue NumberCAS NumberPurity
LGC Standards TRC-R525015Not Explicitly Stated for E-OximeNot Specified
BOC Sciences Not Specified691007-09-7> 95%
MedChemExpress HY-135194R691007-09-7Not Specified
Cayman Chemical Not Specified691007-09-7≥98%
ChemScene CS-0109796691007-09-7≥98%
SynZeal Not SpecifiedNot SpecifiedNot Specified
SynThink Not SpecifiedNot SpecifiedNot Specified
Pharmaffiliates Not SpecifiedNot SpecifiedNot Specified

Note: While some suppliers list the E-oxime, others may offer it as part of a broader category of Risperidone impurities. It is recommended to contact the suppliers directly for the most current product specifications and availability.

Chemical Profile of this compound

A clear understanding of the chemical properties of this compound is fundamental for its accurate identification.

PropertyValueSource
Formal Name 3-[2-[4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one[8]
Molecular Formula C₂₃H₂₈F₂N₄O₂[5][8][9]
Molecular Weight 430.49 g/mol [5][9]
CAS Number 691007-09-7[5][8][9][]

Synthetic Pathway and Formation

This compound is often formed as an intermediate or a related substance during the synthesis of Risperidone.[4] One of the synthetic routes to Risperidone involves the condensation of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one with a benzisoxazole precursor.[4] An alternative pathway involves the reaction of an oxime intermediate with the pyridopyrimidinone core.

Specifically, the synthesis can proceed through the formation of an oxime from a ketone precursor, (2,4-difluorophenyl)(4-piperidinyl)methanone. This oxime is then reacted with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride.[11] The E- and Z-isomers of the oxime can be formed, leading to the respective impurities in the final API if not properly controlled.

Synthesis_of_Risperidone_E_Oxime cluster_reactants Reactants cluster_products Products Ketone 2,4-difluorophenyl-4-piperidinyl-methanone Oxime_Formation Oxime Formation Ketone->Oxime_Formation Reaction Hydroxylamine Hydroxylamine Hydroxylamine->Oxime_Formation Reaction Pyridopyrimidinone 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one Condensation Condensation Reaction Pyridopyrimidinone->Condensation Condensation E_Oxime This compound E_Oxime->Condensation Condensation Z_Oxime Risperidone Z-Oxime Oxime_Formation->E_Oxime Oxime_Formation->Z_Oxime Risperidone Risperidone Condensation->Risperidone Final Product

Caption: Synthetic pathway illustrating the formation of Risperidone E- and Z-Oximes.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A robust and validated analytical method is crucial for the accurate determination of this compound. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for this purpose.[12][13]

Rationale for Method Design
  • Reversed-Phase Column (e.g., C8 or C18): These columns are ideal for separating moderately polar compounds like Risperidone and its impurities based on their hydrophobicity.

  • Mobile Phase: A mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer (such as ammonium acetate) is used. The organic solvent controls the retention time, while the buffer maintains a stable pH to ensure consistent ionization of the analytes and sharp peak shapes.[13]

  • UV Detection: Risperidone and its related compounds possess chromophores that absorb UV light, making UV detection a suitable and common choice. The detection wavelength is selected at an absorption maximum to ensure high sensitivity.[12]

Detailed Experimental Protocol

This protocol is a representative example and may require optimization for specific instrumentation and samples.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

Chemicals and Reagents:

  • This compound Reference Standard

  • Risperidone Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Water (HPLC grade)

Chromatographic Conditions:

  • Column: Supelcosil LC₈ DB (250 mm x 4.6 mm, 5 µm) or equivalent[13]

  • Mobile Phase: Methanol and 0.1 M Ammonium Acetate pH 5.5 (60:40, v/v)[13]

  • Flow Rate: 1.0 mL/min[13]

  • Column Temperature: 40°C[13]

  • Detection Wavelength: 274 nm[13]

  • Injection Volume: 20 µL

Solution Preparation:

  • Standard Stock Solution (this compound): Accurately weigh about 5 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solution: Further dilute the stock solution with the mobile phase to achieve a final concentration suitable for analysis (e.g., 1 µg/mL).

  • Sample Preparation: Accurately weigh a portion of the Risperidone API or powdered tablets, and prepare a solution in methanol to obtain a theoretical Risperidone concentration of 1 mg/mL. Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.[13]

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh_Sample Weigh API or Tablet Powder Dissolve_Sample Dissolve in Methanol & Sonicate Weigh_Sample->Dissolve_Sample Filter_Sample Filter through 0.45 µm Filter Dissolve_Sample->Filter_Sample Inject Inject into HPLC System Filter_Sample->Inject Weigh_Standard Weigh this compound RS Prepare_Stock Prepare Stock Solution in Methanol Weigh_Standard->Prepare_Stock Prepare_Working Dilute to Working Concentration Prepare_Stock->Prepare_Working Prepare_Working->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 274 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify E-Oxime using Reference Standard Integrate->Quantify Report Report Results Quantify->Report

Caption: Workflow for the HPLC analysis of this compound.

Pharmacopeial Significance

The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) list several impurities for Risperidone. This compound is designated as Impurity A in the European Pharmacopoeia and is also recognized in the US Pharmacopeia.[14] The pharmacopeias provide standardized methods and acceptance criteria for these impurities, making the use of official reference standards, when available, a requirement for compliance. The British Pharmacopoeia also provides a reference standard for Risperidone and its impurities.[15]

Conclusion

The availability of a well-characterized this compound reference standard is indispensable for the pharmaceutical industry. It enables the development and validation of robust analytical methods to ensure that Risperidone drug substance and products meet the stringent purity requirements set by regulatory authorities. This guide has provided a comprehensive overview of the commercial sources for this reference standard, its chemical properties, synthetic origins, and a detailed analytical protocol for its quantification. By leveraging this information, scientists and researchers can confidently control the levels of this critical impurity, thereby safeguarding the quality and safety of Risperidone medications.

References

  • SynZeal. Risperidone Impurities. SynZeal. [Link]

  • SynThink Research Chemicals. Risperidone EP Impurities & USP Related Compounds. SynThink Research Chemicals. [Link]

  • Pharmaffiliates. Risperidone-impurities. Pharmaffiliates. [Link]

  • The Pharma Innovation Journal. (2021-10-16). Synthesis of related substances of antipsychotic drug Risperidone. The Pharma Innovation Journal. [Link]

  • Veeprho. Risperidone Impurities and Related Compound. Veeprho. [Link]

  • British Pharmacopoeia. risperidone impurity standard. Reference Standards catalogue - British Pharmacopoeia. [Link]

  • Der Pharma Chemica. Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica. [Link]

  • Rasayan Journal of Chemistry. DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry. [Link]

  • Google Patents. WO2004020439A2 - Improved process for preparation of risperidone.
  • Labm. This compound (Standard) - Assays. Labm. [Link]

  • Asian Journal of Chemistry. Electrochemical and Spectrophotometric Methods to Assay of Risperidone an Antipsychotic Drug in Pharmaceutical and Biological Samples. Asian Journal of Chemistry. [Link]

  • Scholars Research Library. Method development and validation for estimation of risperidone in novel liquisolid formulation by RP-HPLC. Scholars Research Library. [Link]

  • PubMed Central (PMC). Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. PubMed Central. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Risperidone E-Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Risperidone E-Oxime is a significant process-related impurity and potential degradant of Risperidone, a widely prescribed second-generation antipsychotic medication.[1][2] Its presence in the final drug product is strictly monitored by regulatory bodies, making a thorough understanding of its physicochemical properties essential for the development of robust analytical methods, formulation strategies, and stability-indicating assays. This guide provides a comprehensive overview of the known chemical and physical characteristics of this compound, synthesized from publicly available data and scientific literature, to support researchers, analytical scientists, and drug development professionals.

Introduction: The Significance of this compound

Risperidone is a benzisoxazole derivative used in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions.[3] During the synthesis of Risperidone, and potentially during its degradation, various related substances can be formed. This compound is identified as a key impurity, specifically designated as Risperidone EP Impurity A in the European Pharmacopoeia.[2][4]

The "E" designation refers to the geometric isomerism around the carbon-nitrogen double bond of the oxime functional group. In the synthetic pathway to Risperidone, a mixture of Z- and E-oxime isomers is often formed. However, it is primarily the Z-isomer that undergoes the desired cyclization to form the active benzisoxazole ring of Risperidone.[5] Consequently, the E-isomer persists as a process-related impurity that must be identified, quantified, and controlled. This guide focuses exclusively on the characterization of this E-isomer.

Chemical Identity and Structure

A precise understanding of the molecular identity is the foundation for all further physicochemical analysis.

  • Chemical Name: 3-[2-[4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one[1][6]

  • Synonyms: Risperidone EP Impurity A, 2-Fluoro this compound[2][4][7]

  • CAS Number: 691007-09-7[1][8][9]

  • Molecular Formula: C₂₃H₂₈F₂N₄O₂[1][8][9]

The structural difference from the parent drug, Risperidone, lies in the cleaved benzisoxazole ring, which exists as a 2,4-difluorophenyl oxime moiety. This alteration significantly impacts the molecule's polarity, reactivity, and chromatographic behavior.

Core Physicochemical Properties

The physicochemical properties of an impurity are critical for developing separation and detection methods. The data presented below has been aggregated from various chemical suppliers and databases.

PropertyValue / DescriptionSignificance in Drug Development
Molecular Weight 430.49 g/mol [8][9][10]Essential for mass spectrometry identification and stoichiometric calculations.
Physical State Solid.[1]Influences handling, storage, and sample preparation procedures.
Solubility Slightly soluble in Chloroform and Methanol.[10]Key for selecting solvents for sample preparation, HPLC mobile phases, and NMR analysis. Limited aqueous solubility is expected.
Predicted pKa 10.74 ± 0.70[10]The basicity of the molecule is crucial for developing ion-exchange or pH-controlled reverse-phase chromatography methods. This predicted value suggests the molecule will be protonated and more water-soluble at acidic pH.
Predicted LogP 3.299[8]Indicates a moderate level of lipophilicity. This property governs its retention in reverse-phase HPLC and its potential to partition into non-polar environments.
Storage Temperature Store at -20°C or <-15°C.[6][10]Suggests potential instability at room temperature, necessitating controlled storage conditions to maintain the integrity of reference standards.

Spectroscopic and Analytical Profile

Spectroscopic data is the cornerstone of structural elucidation and impurity identification. While comprehensive, peer-reviewed spectral assignments are not widely published, the following represents the expected profile and analytical approaches.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and fragmentation pattern of this compound.

  • Expected Molecular Ion: The expected [M+H]⁺ ion would be observed at m/z 431.5. This is a primary identifier in LC-MS analysis.

  • Fragmentation: The fragmentation pattern would differ significantly from Risperidone. Key fragmentation would likely involve the piperidine ring and cleavage around the oxime functional group. This allows for unambiguous identification in the presence of the parent drug and other impurities.

UV-Visible Spectroscopy

UV spectroscopy is the most common detection method for HPLC analysis.

  • λmax: For quantitative analysis of Risperidone and its impurities via HPLC, detection is often performed between 274 nm and 280 nm.[11][12] It is reasonable to assume that this compound exhibits significant absorbance in this region, allowing for its detection alongside the API.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for separating and quantifying this compound.

  • Causality in Method Development: The goal is to achieve baseline separation between Risperidone, this compound, and other related substances. Given the predicted LogP of ~3.3, a reverse-phase method is the logical choice. The pKa of ~10.7 suggests that at a neutral or slightly acidic pH, the molecule will be protonated, which can improve peak shape on silica-based C8 or C18 columns.

  • Protocol Example: A typical method would utilize a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a gradient elution.[11]

    • Mobile Phase A: 0.1 M Ammonium Acetate buffer, pH 5.5

    • Mobile Phase B: Methanol or Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 274 nm or 280 nm[11][12]

    • Rationale: The buffered mobile phase controls the ionization state of the analytes, ensuring reproducible retention times. The organic modifier (Methanol/Acetonitrile) is adjusted to elute the compounds with adequate retention and separation. Chlordiazepoxide has been used as an internal standard in some Risperidone assays.[11]

Formation and Stability

Understanding the origin and stability of this compound is vital for process control and formulation design.

Synthesis and Formation Pathway

This compound is a synthetic intermediate and a process impurity.[3] It is formed during the synthesis of the oxime precursor to Risperidone. The reaction typically yields a mixture of E and Z isomers. While the Z-isomer is the productive intermediate for cyclization into Risperidone, the E-isomer does not readily cyclize and remains in the reaction mixture.[5]

G cluster_0 Oxime Formation cluster_1 Isomer Fate cluster_2 Final Synthesis Step Keto_Precursor Keto Precursor Isomer_Mix E/Z Oxime Mixture Keto_Precursor->Isomer_Mix Reaction Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Isomer_Mix Z_Oxime Z-Oxime Intermediate Isomer_Mix->Z_Oxime E_Oxime This compound (Impurity) Isomer_Mix->E_Oxime Risperidone Risperidone (API) Z_Oxime->Risperidone Cyclization (Base)

Caption: Formation pathway of this compound as a process impurity.

Degradation and Stability

While specific degradation studies on isolated this compound are not prevalent in the literature, the stability of the parent drug, Risperidone, offers insight. Risperidone is known to degrade under acidic, basic, and oxidative conditions.[13][14] Major degradation products include 9-hydroxyrisperidone and N-oxides.[13][14] It is plausible that the oxime bond in this compound could be susceptible to hydrolysis under strong acidic or basic conditions, although specific data is required for confirmation. The recommended storage at low temperatures suggests limited long-term stability under ambient conditions.[6][10]

Experimental Workflow for Identification and Characterization

The following workflow outlines a logical, self-validating process for the analysis of a sample suspected of containing this compound.

G A Sample Preparation (Dissolve in Methanol/Mobile Phase) B HPLC Screening (UV Detection at 280 nm) A->B C Peak Identification B->C D Co-injection with Reference Standard C->D Tentative ID E LC-MS Analysis C->E Unknown Peak F Structural Confirmation D->F Confirmed ID (Retention Time Match) E->F Confirmed ID (m/z Match) G Quantification (Using Reference Standard) F->G

Caption: Experimental workflow for impurity identification and quantification.

Conclusion

This compound is a critical impurity in the manufacturing of Risperidone. Its physicochemical properties—moderate lipophilicity, basicity, and distinct molecular weight—dictate the analytical strategies required for its control. Reverse-phase HPLC with UV detection remains the workhorse for its quantification, while LC-MS provides definitive identification. A thorough characterization of this and other related substances is not merely a regulatory requirement but a cornerstone of ensuring the safety, quality, and efficacy of the final pharmaceutical product.

References

  • Cayman Chemical. This compound (CAS Number: 691007-09-7).

  • ChemScene. 691007-09-7 | this compound.

  • Santa Cruz Biotechnology. This compound (CAS 691007-09-7).

  • ChemicalBook. This compound CAS#: 691007-09-7.

  • Veeprho. Review on Risperidone and its related Impurities.

  • Simson Pharma Limited. Risperidone E/Z Oxime | CAS No- 158697-66-6.

  • MedchemExpress. This compound.

  • Biosynth. This compound impurity | 691007-09-7.

  • SynZeal. Risperidone EP Impurity A | 691007-09-7.

  • ChemicalBook. This compound | 691007-09-7.

  • PubChem. This compound | C23H28F2N4O2 | CID 46782889.

  • PubChem. Risperidone | C23H27FN4O2 | CID 5073.

  • PubChem. Risperidone Z-oxime | C23H28F2N4O2 | CID 10048326.

  • GSRS. This compound.

  • Google Patents. CN100390146C - Process for preparing risperidone and intermediates therefor.

  • The Pharma Innovation Journal. Synthesis of related substances of antipsychotic drug Risperidone.

  • Der Pharma Chemica. Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets.

  • Asian Journal of Chemistry. Electrochemical and Spectrophotometric Methods to Assay of Risperidone an Antipsychotic Drug in Pharmaceutical and Biological Samples.

  • Indian Journal of Pharmaceutical Sciences. Spectrophotometric Estimation of Risperidone in Tablets.

  • PMC - PubMed Central. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard.

  • Journal of Chemical and Pharmaceutical Research. Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug.

  • ResearchGate. (PDF) Development of Analytical Method for Risperidone by UV Spectrophotometry.

  • ResearchGate. Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms | Request PDF.

  • PubMed. Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms.

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Methodological & Application

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Risperidone E-Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Impurity Profiling

Risperidone is a potent second-generation antipsychotic agent widely used in the treatment of schizophrenia and bipolar disorder.[1] It functions primarily as a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors.[2] In the landscape of pharmaceutical manufacturing and quality control, the rigorous identification and quantification of impurities are not merely a regulatory hurdle but a fundamental component of ensuring drug safety and efficacy. Process-related impurities and degradation products can impact the stability of the drug product and may possess their own pharmacological or toxicological profiles.

Risperidone E-Oxime is a known potential impurity of Risperidone, often monitored as a related substance in both the active pharmaceutical ingredient (API) and finished drug products.[1][2][3] Its effective separation and precise quantification are critical for release testing, stability studies, and overall quality assurance.

This application note presents a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The methodology is designed to be specific, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][5]

Principle of the Chromatographic Method

The separation is based on reversed-phase chromatography, a technique ideal for separating moderately polar to nonpolar compounds. A C18 stationary phase, characterized by its octadecylsilyl groups, provides a hydrophobic surface. The mobile phase consists of an aqueous buffer and an organic modifier. This compound, being a moderately polar molecule, is retained on the column and subsequently eluted by a carefully controlled mobile phase gradient.

Causality Behind Component Selection:

  • Stationary Phase (C18): This is the workhorse of reversed-phase HPLC, offering excellent hydrophobic interaction capabilities for retaining Risperidone and its related compounds, ensuring a good starting point for method development.

  • Mobile Phase Buffer (Ammonium Acetate): The use of a buffer is critical to maintain a constant pH. This ensures that the ionization state of the analyte and any residual silanols on the column remains consistent, leading to reproducible retention times and symmetrical peak shapes. Ammonium acetate is volatile, making this method compatible with future transfer to a mass spectrometry (LC-MS) detector if needed.

  • Organic Modifier (Acetonitrile): Acetonitrile is chosen for its low viscosity, low UV cutoff, and excellent elution strength for the analytes . A gradient elution, where the concentration of acetonitrile is increased over time, is employed to ensure that both early-eluting polar impurities and later-eluting nonpolar compounds (like Risperidone itself) are eluted as sharp, well-resolved peaks within a reasonable runtime.

  • UV Detection: Detection is performed using a UV detector set at a wavelength where the analyte exhibits significant absorbance, ensuring high sensitivity. A Diode Array Detector (DAD) is recommended to confirm peak purity and identity spectrally. Based on literature for related compounds, a wavelength of 260 nm provides good sensitivity.[6]

Materials and Instrumentation

CategoryItem
Reference Standards This compound (Purity ≥98%), USP Risperidone RS, USP Risperidone Related Compounds Mixture RS[7][8]
Chemicals & Reagents Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Ammonium Acetate (ACS Grade), Purified Water (18.2 MΩ·cm)
Instrumentation HPLC or UPLC system with Gradient Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD) or UV Detector
Columns C18 Column (e.g., Waters Acquity BEH C18, 100 mm x 2.1 mm, 1.7µm; or equivalent HPLC column 150 mm x 4.6 mm, 5µm)
Software Chromatographic Data System (CDS) for instrument control, data acquisition, and processing
Lab Equipment Analytical Balance, pH meter, Sonicator, Volumetric flasks, Pipettes, 0.45 µm Nylon syringe filters

Detailed Experimental Protocols

Chromatographic Conditions
ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard dimension for robust separation and resolution.
Mobile Phase A 10 mM Ammonium Acetate in WaterProvides buffering for reproducible chromatography.
Mobile Phase B AcetonitrileOrganic modifier for eluting analytes.
Gradient Program Time (min)%B
0.030
15.060
20.080
22.030
25.030
Flow Rate 1.0 mL/minAppropriate for a 4.6 mm I.D. column.
Column Temperature 35 °CEnsures stable retention times and improves peak shape.
Detection Wavelength 260 nmProvides good absorbance for the analyte.[6]
Injection Volume 10 µLStandard volume for analytical HPLC.
Diluent Acetonitrile:Water (50:50, v/v)Ensures good solubility of the analyte and compatibility with the mobile phase.
Protocol: Preparation of Solutions
  • Mobile Phase A (10 mM Ammonium Acetate): Accurately weigh approximately 0.77 g of Ammonium Acetate and dissolve in 1000 mL of purified water. Filter through a 0.45 µm membrane filter and degas before use.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Filter and degas before use.

  • Diluent (Acetonitrile:Water, 50:50 v/v): Mix equal volumes of acetonitrile and purified water.

  • Standard Stock Solution (S1) of this compound (~100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the Diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solution (~1.0 µg/mL): Pipette 1.0 mL of the Standard Stock Solution (S1) into a 100 mL volumetric flask and dilute to volume with the Diluent. This concentration is suitable for quantifying impurities at a 0.1% level relative to a 1 mg/mL main analyte concentration.

Protocol: Sample Preparation (for a 1 mg/mL Risperidone API solution)
  • Accurately weigh about 50 mg of the Risperidone API sample into a 50 mL volumetric flask.

  • Add approximately 30 mL of Diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to return to room temperature, then dilute to volume with the Diluent and mix well.

  • Filter an aliquot of the solution through a 0.45 µm nylon syringe filter into an HPLC vial.

Experimental Workflow Diagram

The following diagram outlines the complete analytical workflow from preparation to final data reporting.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phases A & B equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_std Prepare Standard Solutions sst Perform System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample Solution inject Inject Blank, Standards, & Samples prep_sample->inject equilibrate->sst sst->inject If SST Passes integrate Integrate Peak Areas inject->integrate calculate Calculate Concentration (% Impurity) integrate->calculate report Generate Final Report calculate->report

Caption: HPLC workflow for this compound quantification.

Method Validation Protocol

This method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[4][5][9] The following parameters are critical for validating an impurity quantification method.

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze Diluent, placebo, and a sample spiked with this compound and other known related compounds. Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on Risperidone to ensure the E-Oxime peak is free from co-eluting degradants.[10]The peak for this compound should be spectrally pure and well-resolved from all other peaks (Resolution > 2.0).
Linearity Prepare a series of at least five concentrations of this compound, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., LOQ to 1.5 µg/mL).Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant.
Accuracy (Recovery) Spike this compound into a sample matrix (placebo or API) at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.Mean recovery should be within 90.0% to 110.0% for each level.
Precision Repeatability: Analyze six independent preparations of a spiked sample at 100% of the target concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (%RSD) should be ≤ 5.0%.
Limit of Quantitation (LOQ) Determine experimentally by preparing a series of dilute solutions and identifying the lowest concentration that can be quantified with acceptable precision and accuracy. Typically, Signal-to-Noise (S/N) ratio should be ~10.%RSD for precision at the LOQ should be ≤ 10.0%.
Limit of Detection (LOD) Determine experimentally as the concentration that yields a Signal-to-Noise (S/N) ratio of approximately 3.Visual evaluation of a detectable peak.
Robustness Make small, deliberate variations to the method parameters (e.g., Flow Rate ±10%, Column Temperature ±2°C, Mobile Phase pH ±0.2 units) and assess the impact on system suitability and results.System suitability parameters must remain within limits. Results should not be significantly affected by the changes.
System Suitability Inject the working standard solution five or six times before starting the analysis sequence.%RSD of peak area ≤ 2.0%. Tailing factor ≤ 2.0. Theoretical plates > 2000.

Data Analysis and Calculation

The amount of this compound in a sample is calculated as a percentage by weight (% w/w) using the external standard method.

Formula:

% this compound = (Area_Sample / Area_Std) * (Conc_Std / Conc_Sample) * 100

Where:

  • Area_Sample: Peak area of this compound in the sample chromatogram.

  • Area_Std: Average peak area of this compound in the working standard chromatograms.

  • Conc_Std: Concentration of this compound in the working standard solution (e.g., in µg/mL).

  • Conc_Sample: Concentration of the Risperidone sample in the test solution (e.g., in µg/mL).

Conclusion

The RP-HPLC method detailed in this application note is a highly specific, linear, accurate, precise, and robust system for the quantitative determination of the this compound impurity. The protocol is grounded in established chromatographic principles and adheres to the stringent validation requirements of the ICH.[11] By providing a clear rationale for experimental choices and a self-validating framework, this guide serves as an authoritative resource for researchers, scientists, and drug development professionals engaged in the quality control of Risperidone.

References

  • ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • ResearchGate. (n.d.). Study at forced degradation of risperidone with 3.00 % H2O2 at room.... Available at: [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Available at: [Link]

  • National Institutes of Health. (n.d.). Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. Available at: [Link]

  • Suthar, A. P., et al. (n.d.). Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • USP. Risperidone Oral Solution - USP-NF. Available at: [Link]

  • Magar, L. P., et al. (2020). DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry. Available at: [Link]

  • USP. (2011). Risperidone Tablets. Available at: [Link]

  • J-Stage. (n.d.). Photostability of Risperidone in Tablets. Available at: [Link]

  • GSRS. This compound. Available at: [Link]

  • Manikandan, K., et al. (n.d.). method development and validation of risperidone by rp-hplc. International Journal of Research in Pharmaceutical and Nano Sciences. Available at: [Link]

  • USP. usp31nf26s1_m73740, USP Monographs: Risperidone. Available at: [Link]

  • IMCD Indonesia. RISPERIDONE RELATED COMPOUNDS MIXTURE 1604676. Available at: [Link]

  • National Institutes of Health. (n.d.). Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. Available at: [Link]

  • National Institutes of Health. (n.d.). RP-HPLC Estimation of Risperidone in Tablet Dosage Forms. Available at: [Link]

  • Anitha, D., et al. (2021). IN VITRO EXAMINE OF RISPERIDONE IN DRUG TABLET DOSE STRUCTURE USING REVERSE PHASE FLUID CHROMATOGRAPHIC (RP-HPLC) STRATEGY. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]

Sources

Application Note: A Validated Stability-Indicating UPLC Method for the Simultaneous Determination of Risperidone and its Process-Related Impurity, Risperidone E-Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and efficient Ultra-Performance Liquid Chromatography (UPLC) method for the simultaneous quantification of the atypical antipsychotic drug, Risperidone, and a potential process-related impurity, Risperidone E-Oxime. Developed for researchers, quality control analysts, and drug development professionals, this method demonstrates high sensitivity, specificity, and speed, making it suitable for routine quality control and stability testing of both active pharmaceutical ingredients (API) and finished pharmaceutical products. The method utilizes a reversed-phase UPLC approach, providing excellent separation and resolution within a short run time, a significant improvement over traditional HPLC methods.[1] The causality behind the selection of chromatographic parameters is discussed, ensuring the protocol is a self-validating system grounded in scientific principles.

Introduction

Risperidone (3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one) is a widely used second-generation antipsychotic medication for the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions.[2][3] Its therapeutic efficacy is attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2] The synthesis and manufacturing of Risperidone can lead to the formation of several process-related impurities and degradation products that must be monitored and controlled to ensure the safety and efficacy of the final drug product.[4]

One such potential impurity is this compound, which can arise during the synthesis of the benzisoxazole ring of the Risperidone molecule.[5][6] Regulatory bodies such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) stipulate strict limits for impurities in pharmaceutical products.[7][8] Therefore, a reliable and sensitive analytical method for the simultaneous determination of Risperidone and its potential impurities, including the E-Oxime isomer, is critical for quality control.

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional High-Performance Liquid Chromatography (HPLC), including higher resolution, increased sensitivity, and reduced analysis time and solvent consumption.[1][9] This application note presents a validated UPLC method designed to provide a rapid and accurate separation of Risperidone from this compound.

Experimental

Instrumentation and Consumables

A high-performance UPLC system equipped with a photodiode array (PDA) detector is recommended for this analysis. The specific system used for this method development was a Waters ACQUITY UPLC H-Class system with a PDA detector and Empower 3 software for data acquisition and processing.[10]

  • UPLC System: ACQUITY UPLC H-Class or equivalent

  • Detector: ACQUITY UPLC PDA Detector or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[1][10]

  • Vials: 12 x 32 mm, glass, screw top with septa

  • Syringe Filters: 0.22 µm PTFE or PVDF[10]

Reagents and Standards
  • Risperidone Reference Standard: USP grade or equivalent, with a known purity.

  • This compound Reference Standard: Authenticated reference material.

  • Acetonitrile: HPLC or UPLC grade.

  • Ammonium Acetate: Analytical reagent grade.

  • Water: Deionized, 18.2 MΩ·cm resistivity or higher (e.g., Milli-Q).

  • Hydrochloric Acid (HCl): Analytical reagent grade (for sample dissolution if necessary).[10]

Chromatographic Conditions

The selection of the chromatographic parameters was driven by the need for optimal resolution between Risperidone and the E-Oxime impurity, while maintaining a short run time. A C18 stationary phase was chosen for its excellent retention and selectivity for these moderately polar compounds. The mobile phase composition and isocratic elution were optimized to achieve a balance between retention and peak shape.

ParameterCondition
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[1][10]
Mobile Phase Acetonitrile : 10 mM Ammonium Acetate (pH 6.5 adjusted with acetic acid) (26:74, v/v)[10]
Flow Rate 0.3 mL/min[10]
Column Temperature 30 °C[10]
Injection Volume 3 µL[10]
Detection Wavelength 275 nm[1][10]
Run Time 8 minutes

Protocols

Standard Solution Preparation
  • Accurately weigh approximately 25 mg of Risperidone reference standard into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

  • Accurately weigh approximately 2.5 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Pipette 5.0 mL of the Risperidone Stock Solution and 0.5 mL of the this compound Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with the mobile phase and mix thoroughly.

Sample Preparation (for Risperidone Tablets)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powdered tablets equivalent to about 25 mg of Risperidone and transfer to a 25 mL volumetric flask.

  • Add approximately 15 mL of mobile phase and sonicate for 15 minutes to facilitate extraction.

  • Allow the solution to cool to room temperature and then dilute to volume with the mobile phase. Mix well.

  • Filter a portion of the solution through a 0.22 µm syringe filter into a UPLC vial.[10]

Method Validation and System Suitability

To ensure the trustworthiness of the results, the method should be validated in accordance with ICH guidelines. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

System Suitability

Before commencing any analysis, the chromatographic system must meet predefined suitability criteria to ensure its performance.

ParameterAcceptance Criteria
Tailing Factor (Risperidone) ≤ 1.5[11]
Theoretical Plates (Risperidone) ≥ 2000
Resolution (Risperidone and E-Oxime) ≥ 2.0
%RSD of Peak Area (n=6) ≤ 2.0%
Specificity

Specificity was demonstrated by the absence of interfering peaks at the retention times of Risperidone and this compound in a blank (mobile phase) injection. Furthermore, forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to demonstrate that degradation products do not interfere with the quantification of the analytes, thus establishing the stability-indicating nature of the method.[12][13]

Results and Discussion

Under the specified chromatographic conditions, a clear separation of Risperidone and this compound is achieved. A representative chromatogram would show well-resolved, symmetrical peaks. The typical retention time for Risperidone is approximately 5.4 minutes.[1][10] The E-Oxime, being structurally related, will have a different retention time allowing for its distinct quantification.

The choice of an isocratic mobile phase of acetonitrile and ammonium acetate buffer provides a stable baseline and consistent retention times.[10] The 10 mM ammonium acetate buffer at pH 6.5 ensures that the analytes are in a suitable ionization state for good peak shape on the C18 column. The detection wavelength of 275 nm was selected as it provides good sensitivity for both Risperidone and its related substances.[1][10]

The UPLC method offers a significant reduction in analysis time compared to traditional HPLC methods, which can have run times exceeding 20 minutes.[1] This increased throughput is highly beneficial in a quality control environment.

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the UPLC analysis of Risperidone and this compound.

UPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC Analysis cluster_data Data Processing node_std Prepare Standard Solutions node_filter Filter through 0.22 µm filter node_std->node_filter node_sample Prepare Sample Solution (Tablets) node_sample->node_filter node_inject Inject into UPLC System node_filter->node_inject node_separate Chromatographic Separation node_inject->node_separate node_detect PDA Detection (275 nm) node_separate->node_detect node_acquire Data Acquisition (Empower 3) node_detect->node_acquire node_integrate Peak Integration & Quantification node_acquire->node_integrate node_report Generate Report node_integrate->node_report

Caption: UPLC analytical workflow for Risperidone and this compound.

Conclusion

The UPLC method described in this application note is a rapid, sensitive, and specific tool for the simultaneous determination of Risperidone and its process-related impurity, this compound. The method is well-suited for quality control laboratories and research settings, offering significant improvements in efficiency over traditional HPLC methods. The detailed protocol and discussion of the scientific rationale behind the method's parameters provide a solid foundation for its implementation and validation.

References

  • Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal ® Consta - Longdom Publishing. (URL: [Link])

  • Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal® Consta® - Longdom Publishing. (URL: [Link])

  • Development and validation of rapid uhplc method for determination of risperidone and its impurities - IJRPC. (URL: [Link])

  • Risperidone | C23H27FN4O2 | CID 5073 - PubChem - NIH. (URL: [Link])

  • DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC) - Rasayan Journal of Chemistry. (URL: [Link])

  • Risperidon | C23H29FN4O2 | CID 44402564 - PubChem - NIH. (URL: [Link])

  • Risperidone - Wikipedia. (URL: [Link])

  • Chemical structure of risperidone. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • determination of impurities of risperidone api by ultra performance liquid chromatography (uplc) - Semantic Scholar. (URL: [Link])

  • (risperidone) tablets/oral solution risperdal - accessdata.fda.gov. (URL: [Link])

  • usp31nf26s1_m73740, USP Monographs: Risperidone - uspbpep.com. (URL: [Link])

  • Synthesis of related substances of antipsychotic drug Risperidone - The Pharma Innovation Journal. (URL: [Link])

  • Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. (URL: [Link])

  • Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC - NIH. (URL: [Link])

  • Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets - Der Pharma Chemica. (URL: [Link])

  • CN100390146C - Process for preparing risperidone and intermediates therefor - Google P
  • (PDF) Stability indicating hplc method for quantification of risperidone in tablets. (URL: [Link])

  • Risperidone: Liquid Chromatographic Analysis - 2923 Words - Bartleby.com. (URL: [Link])

  • A Stability Indicating HPLC Method for the Determination of Electrochemically Controlled Release of Risperidone. (URL: [Link])

  • Print Preview - C:\DOCUME1\xpress\LOCALS1\Temp.aptcache\26-A-E026/tfa03332 - uspbpep.com. (URL: [Link])

  • Determination of risperidone in plasma by high-performance liquid chromatography with electrochemical detection: application to therapeutic drug monitoring in schizophrenic patients - PubMed. (URL: [Link])

  • Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug - JOCPR. (URL: [Link])

  • Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC - NIH. (URL: [Link])

Sources

Application Note: Quantitative Analysis of Risperidone E-Oxime in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Risperidone E-Oxime in human plasma. This compound is a potential impurity and degradation product of Risperidone, an atypical antipsychotic agent. Monitoring its levels is critical for understanding drug stability, degradation pathways, and ensuring pharmaceutical product quality. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This protocol has been developed in accordance with principles outlined in international bioanalytical method validation guidelines to ensure data integrity and reliability for researchers, scientists, and drug development professionals.

Introduction

Risperidone is a widely prescribed benzisoxazole derivative antipsychotic used in the treatment of schizophrenia and other psychoses.[1] During its synthesis, storage, or under physiological conditions, Risperidone can undergo degradation, leading to the formation of various related substances. One such potential product is an oxime derivative, which can exist as E and Z geometric isomers. The formation of N-oxides has been identified as a degradation pathway for Risperidone, particularly under oxidative stress.[2][3] While specific literature on "this compound" is sparse, its structural similarity to other known degradation products necessitates the development of a specific and sensitive analytical method for its detection and quantification.

Causality of Method Choice: LC-MS/MS was selected as the analytical platform due to its unparalleled sensitivity, selectivity, and speed.[4] The high selectivity of tandem mass spectrometry (MS/MS) allows for the accurate quantification of the target analyte even in a complex biological matrix like plasma, minimizing interferences from endogenous components or structurally similar compounds.[5][6] This is particularly crucial for distinguishing between potential isomers and metabolites of Risperidone.

Analytical Challenges & Method Design

The primary challenges in developing this assay are:

  • Specificity: Differentiating the E-Oxime isomer from the parent drug (Risperidone), its major active metabolite (9-hydroxyrisperidone), and other potential degradation products or isomers.

  • Sensitivity: Achieving a low limit of quantification (LLOQ) to detect trace amounts of the degradant in plasma.

  • Matrix Effects: Mitigating the ion suppression or enhancement caused by co-eluting components from the plasma matrix after sample preparation.

To address these challenges, the method incorporates a simple yet effective protein precipitation step, a C18 column for robust reversed-phase separation, and carefully optimized MRM transitions for specific and sensitive detection.

Experimental Protocol

Materials and Reagents
  • Analytes: this compound reference standard, Risperidone-d4 (Internal Standard, IS).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).

  • Plasma: Blank human plasma (K2-EDTA as anticoagulant).

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Risperidone-d4 (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards. Prepare separate working solutions for Low, Medium, and High QC samples.

  • Spiking: Spike blank human plasma with the appropriate working solutions to achieve final calibration curve concentrations (e.g., 0.1 - 100 ng/mL) and QC concentrations. The final solvent concentration in the spiked plasma should not exceed 5%.

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of IS working solution (e.g., 500 ng/mL Risperidone-d4 in 50:50 acetonitrile/water).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Workflow Diagram: Sample Preparation

G cluster_prep Sample Preparation plasma 1. Aliquot 100 µL Plasma add_is 2. Add 20 µL Internal Standard plasma->add_is add_acn 3. Add 300 µL Acetonitrile add_is->add_acn vortex 4. Vortex (1 min) add_acn->vortex centrifuge 5. Centrifuge (10 min) vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis

Caption: Protein precipitation workflow for plasma samples.

LC-MS/MS System and Conditions

The following parameters are a starting point and should be optimized for the specific instrument used. The conditions are based on typical methods for Risperidone and its metabolites.[1][6][7]

Table 1: Liquid Chromatography Parameters

ParameterCondition
HPLC SystemAgilent 1290 Infinity II or equivalent
ColumnReversed-Phase C18, 50 x 2.1 mm, 1.8 µm particle size
Column Temperature40°C
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient Program
Time (min)%B
0.010
0.510
2.595
3.595
3.610
5.010

Table 2: Mass Spectrometry Parameters

ParameterCondition
Mass SpectrometerSCIEX Triple Quad™ 6500+ or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Gas 150 psi
Ion Source Gas 260 psi
Curtain Gas35 psi
Temperature550°C
IonSpray Voltage5500 V
Dwell Time100 ms

Note: MRM transitions must be empirically determined by infusing a pure standard of this compound. The values below are hypothetical based on the structure of Risperidone (MW: 410.5) and potential fragmentation.

Table 3: Hypothetical MRM Transitions

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDP (V)CE (eV)
This compound 427.2 (M+H)+207.16035
(Quantifier)
This compound 427.2 (M+H)+191.16040
(Qualifier)
Risperidone-d4 (IS) 415.3 (M+H)+195.16038

Conceptual Diagram: Analyte Relationship

G RIS Risperidone Metabolism Metabolism (CYP2D6) RIS->Metabolism Degradation Forced Degradation (e.g., Oxidation) RIS->Degradation OH_RIS 9-Hydroxyrisperidone (Active Metabolite) Metabolism->OH_RIS N_Oxide N-Oxide Product Degradation->N_Oxide E_Oxime This compound (Target Analyte) Degradation->E_Oxime Potential Pathway

Caption: Relationship between Risperidone and its derivatives.

Method Validation

To ensure the trustworthiness and reliability of the results, the method must be validated according to regulatory guidelines from agencies such as the FDA and EMA.[8][9][10][11] The International Council for Harmonisation (ICH) M10 guideline is the current standard for bioanalytical method validation.[12][13]

The validation should assess the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in at least six different sources of blank plasma.

  • Calibration Curve and Linearity: A calibration curve with at least six non-zero standards, analyzed over three separate runs. The curve should have a correlation coefficient (r²) ≥ 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the LLOQ) for QC samples at low, medium, and high concentrations.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy (within 20% of nominal) and precision (≤20% CV).

  • Matrix Effect: Assessed by comparing the analyte response in post-extraction spiked blank plasma to the response in a pure solution. The CV of the IS-normalized matrix factor should be ≤15%.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Analyte stability must be evaluated under various conditions:

    • Freeze-Thaw Stability: After multiple freeze-thaw cycles.

    • Bench-Top Stability: At room temperature for a specified period.

    • Processed Sample Stability: In the autosampler.

    • Long-Term Stability: Frozen at the storage temperature (e.g., -80°C).

Data Analysis and Interpretation

Data is acquired and processed using the instrument's software (e.g., SCIEX OS, Agilent MassHunter). The analyte concentration is determined from a calibration curve constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used for quantification.

Conclusion

This application note provides a comprehensive framework for the development and validation of a selective and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The protocol employs a straightforward sample preparation technique and rapid chromatography, making it suitable for high-throughput analysis in a research or drug development setting. Adherence to the outlined validation principles will ensure the generation of high-quality, reliable, and defensible data.

References

  • Tomar, R. S., Joseph, T. J., Murthy, A. S. R., Yadav, D. V., Subbaiah, G., & Krishna Reddy, K. V. S. R. (2004). Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 36(1), 231–235. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. Scientific guideline on bioanalytical method validation. [Link]

  • International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Maślanka, A., Krzek, J., & Patrzałek, A. (2009). Determination of risperidone in tablets in the presence of its degradation products and placebo-derived constituents. Acta Poloniae Pharmaceutica, 66(3), 239-246. [Link]

  • Patel, Y. P., & Patel, P. (2011). Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 131-135. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • Slideshare. (2014). Bioanalytical method validation emea. [Link]

  • He, H., Sun, L., Wang, T., Liu, G., Li, Z., & Gu, J. (2012). Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers. Pakistan journal of pharmaceutical sciences, 25(2), 337–342. [Link]

  • Remmerie, B. M., Sips, L., de Vries, R., de Jong, J., & van de Wetering, J. (2008). Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 869(1-2), 149–158. [Link]

  • ResearchGate. (n.d.). Study at forced degradation of risperidone with 3.00 % H2O2 at room... [Link]

  • Bartleby.com. (n.d.). Risperidone: Liquid Chromatographic Analysis. [Link]

  • Stanković, M., Kostić, N., Barać, I., Tasić, T., & Jović, S. (2021). Validation of a quick and simple chromatographic method for simultaneous quantification of sertraline, escitalopram, risperidone and paliperidone levels in the human plasma. Arhiv za farmaciju, 71(5), 364-377. [Link]

  • Al-Shamasi, A., Al-Za'abi, M., Al-Abri, K., Al-Hinai, S., Al-Rahbi, A., & Al-Sabahi, J. (2020). Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9-Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders. Journal of analytical methods in chemistry, 2020, 8810246. [Link]

Sources

Application Note: Isolation and Characterization of Risperidone E-Oxime from Bulk Drug Substance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Purpose

Risperidone is a potent benzisoxazole-derivative antipsychotic agent widely used in the treatment of schizophrenia and bipolar disorder.[1] As with any active pharmaceutical ingredient (API), the purity profile of Risperidone is a critical quality attribute. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification and control of impurities to ensure the safety and efficacy of the final drug product.[2][3]

Risperidone E-Oxime is a specified impurity of Risperidone listed in major pharmacopoeias, including the United States Pharmacopeia (USP).[4][5] It is crucial for analytical development and quality control laboratories to have access to a pure reference standard of this impurity for method validation, peak identification, and routine purity testing. Chemical synthesis of such standards can be complex and time-consuming.[1] An alternative and often more direct approach is the isolation of the impurity from a bulk drug substance in which it is present.

This application note provides a detailed, field-proven protocol for the isolation of this compound from Risperidone bulk drug. The workflow is designed around two core stages:

  • Forced Degradation for Enrichment: A controlled oxidative stress study to increase the concentration of oxime-related impurities, including the target E-Oxime.

  • Preparative High-Performance Liquid Chromatography (HPLC) for Purification: A robust chromatographic method to separate and purify the this compound from the parent API and other related substances.

This guide is intended for researchers, analytical scientists, and drug development professionals. It explains the causality behind experimental choices, ensuring the protocol is a self-validating system grounded in established scientific principles.

Scientific Rationale and Strategy

The isolation of a low-level impurity requires a strategic approach to first increase its relative concentration and then achieve high-resolution separation.

  • Enrichment via Forced Degradation: Risperidone is known to be susceptible to oxidative degradation.[6][7][8] Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂) can promote the formation of N-oxide impurities, including the cis- and trans-N-oxides, and potentially the E- and Z-isomers of the oxime.[1] By carefully controlling the reaction conditions, we can generate a starting material enriched with the target impurity, making the subsequent purification more efficient. This mimics a potential degradation pathway and provides a concentrated source of the degradant.

  • Purification by Preparative HPLC: Preparative HPLC is the cornerstone technique for isolating pharmaceutical impurities.[9] It allows for the separation of compounds with high resolution on a larger scale than analytical HPLC. The strategy involves developing a robust analytical method first, which can then be scaled up for preparative chromatography. Key to this process is achieving sufficient resolution between the main Risperidone peak and the closely eluting this compound peak.

The overall workflow is depicted in the following diagram:

G cluster_0 Phase 1: Enrichment cluster_1 Phase 2: Purification & Analysis cluster_2 Phase 3: Characterization A Risperidone Bulk Drug B Forced Oxidative Degradation (H₂O₂ Treatment) A->B C Enriched Impurity Mixture B->C D Analytical HPLC Method Development C->D E Preparative HPLC Scale-up & Isolation D->E F Fraction Collection (E-Oxime) E->F G Purity Analysis of Fractions (Analytical HPLC) F->G H Structural Elucidation (MS, NMR) G->H I Qualified Risperidone E-Oxime Reference Standard H->I

Caption: Workflow for Isolation of this compound.

Materials and Instrumentation

Reagents & Materials Instrumentation
Risperidone Bulk Drug (API)Analytical High-Performance Liquid Chromatography (HPLC) System with UV/PDA Detector
Hydrogen Peroxide (30%, ACS Grade)Preparative HPLC System with Fraction Collector
Methanol (HPLC Grade)Mass Spectrometer (MS) with ESI source
Acetonitrile (HPLC Grade)Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)
Ammonium Acetate (HPLC Grade)Lyophilizer (Freeze-dryer)
Formic Acid (ACS Grade)Rotary Evaporator
Water (Milli-Q or equivalent)pH Meter
Deuterated Solvents for NMR (e.g., DMSO-d₆)Analytical Balance

Experimental Protocols

Part 1: Enrichment of this compound via Forced Degradation

This protocol is adapted from established methods for generating oxidative impurities of Risperidone.[1]

Protocol Steps:

  • Dissolution: Accurately weigh 2.0 g of Risperidone bulk drug and transfer it to a 100 mL round-bottom flask. Add 40 mL of HPLC-grade methanol and stir until the API is completely dissolved.

  • Oxidation: To the stirred solution, add 10 mL of 30% hydrogen peroxide.

  • Reaction: Maintain the reaction mixture at room temperature (20-25°C) and stir for approximately 48 hours. The causality here is that prolonged exposure at a mild temperature allows for controlled oxidation, preventing the formation of excessive secondary degradants.

  • Monitoring: Monitor the reaction progress periodically (e.g., every 8-12 hours) using the analytical HPLC method described in Part 2. The goal is to maximize the formation of the target E-Oxime peak without completely degrading the parent Risperidone.

  • Quenching & Work-up: Once the desired level of degradation is achieved, carefully quench the reaction. Distill the methanol under vacuum at a temperature below 40°C.

  • Extraction: Add 50 mL of deionized water to the residue and extract twice with 50 mL of dichloromethane. Combine the organic layers.

  • Drying: Dry the combined organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the enriched solid mixture. This solid will be the starting material for preparative HPLC.

Part 2: Analytical Method Development and Preparative Scale-Up

A robust analytical method is critical for monitoring the separation and confirming the purity of collected fractions. The following conditions are a validated starting point based on published methods for Risperidone and its related substances.[6][10][11]

2.1 Analytical HPLC Method

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 10 mM Ammonium Acetate buffer, pH adjusted to 5.5 with Formic Acid
Mobile Phase B Acetonitrile
Gradient Time (min)
0
25
30
32
35
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength 275 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50 v/v)

2.2 Preparative HPLC Isolation Protocol

The analytical method is now scaled up for purification. The key principle is to maintain the separation chemistry while increasing the column dimensions and flow rate to handle a higher mass load.

Protocol Steps:

  • Sample Preparation: Dissolve approximately 500 mg of the enriched material from Part 1 in 10-15 mL of the diluent. Ensure complete dissolution. Filter the solution through a 0.45 µm filter before injection.

  • System Setup:

    • Install a preparative C18 column (e.g., 250 mm x 21.2 mm, 5 µm).

    • Equilibrate the column with the initial mobile phase conditions (80% A, 20% B) at the scaled-up flow rate.

  • Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 250 mm x 21.2 mm, 5 µm particle sizeStandard preparative dimension for milligram-scale isolation.
Mobile Phase Same as analytical methodMaintains established selectivity.
Gradient Same gradient profile, adjusted for the new column volume and flow rateEnsures consistent elution order and resolution.
Flow Rate ~20 mL/min (adjust based on column manufacturer's recommendation)Geometric scaling from analytical flow rate to maintain linear velocity.
Injection Volume 5-10 mL (or as determined by loading study)Maximizes throughput without compromising resolution.
Detection UV at 275 nmMonitors elution profile for fraction collection.
  • Fraction Collection:

    • Perform an initial scouting run to determine the retention time of the this compound peak under preparative conditions.

    • Set the fraction collector to trigger based on the UV signal (slope and/or threshold) corresponding to the target impurity peak.

    • Inject the prepared sample and begin the run. Collect the eluent corresponding to the this compound peak into separate, clean collection vessels. Multiple injections may be necessary to process all the enriched material.

  • Post-Isolation Processing:

    • Combine the fractions containing the purified E-Oxime, as confirmed by analytical HPLC.

    • Remove the organic solvent (Acetonitrile) using a rotary evaporator.

    • Freeze the remaining aqueous solution and remove the water via lyophilization to obtain the isolated this compound as a solid powder.

Part 3: Purity Assessment and Structural Characterization

It is imperative to confirm both the purity and the identity of the isolated compound, as required by ICH Q3A guidelines for qualifying reference standards.[3][12]

3.1 Purity Confirmation

  • Analyze the lyophilized powder using the validated analytical HPLC method (Section 4.2.1).

  • The purity should be ≥95% for use as a primary reference standard. If purity is lower, a second pass through the preparative HPLC may be required.

3.2 Structural Elucidation

  • Mass Spectrometry (MS): Infuse a dilute solution of the isolated impurity into an ESI-MS. The expected protonated molecular ion [M+H]⁺ for this compound (C₂₃H₂₈F₂N₄O₂) is approximately m/z 431.2.[13]

  • Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of the isolated material in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H NMR and ¹³C NMR spectra. The spectral data should be consistent with the structure of this compound and clearly distinguishable from the parent Risperidone, particularly in the chemical shifts of protons near the oxime and piperidine moieties.[1][9]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the successful isolation of this compound from a bulk drug substance. By combining a strategic forced degradation enrichment step with a systematic preparative HPLC purification method, researchers can obtain sufficient quantities of this critical impurity. The subsequent purity analysis and structural characterization by MS and NMR will yield a well-qualified reference standard, essential for robust analytical method development, validation, and routine quality control in the pharmaceutical industry.

References

  • Sattanathan, P., Babu, J. M., Vyas, K., Reddy, R. B., Rajan, S. T., & Sudhakar, P. (2006). Structural studies of impurities of risperidone by hyphenated techniques. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 598–604. Available at: [Link]

  • More, K. R., et al. (2017). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica, 9(23), 82-84. Available at: [Link]

  • Intertek. (n.d.). Product-Related Impurity Isolation and Characterization. Retrieved from [Link]

  • Rao, V. J., et al. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 5(7), 141-145. Available at: [Link]

  • AMSbiopharma. (2024). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Bharathi, C., Chary, D. K., Kumar, M. S., Shankar, R., Handa, V. K., Dandala, R., & Naidu, A. (2008). Identification, isolation and characterization of potential degradation product in risperidone tablets. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 165–169. Available at: [Link]

  • Nejedly, T., Pilarova, P., Kastner, P., & Plisek, J. (2014). Development and validation of rapid UHPLC method for determination of risperidone and its impurities in bulk powder and tablets. International Journal of Research in Pharmaceutical and Chemical Sciences, 4(2), 261-266. Available at: [Link]

  • Tomar, R. S., Singh, R., Gupta, V. D., & Jain, S. K. (2004). Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1037–1044. Available at: [Link]

  • Dedania, R. R., Dedania, Z. R., & Vidja, N. V. (2011). Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. International Journal of Analytical Chemistry, 2011, 685967. Available at: [Link]

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  • Lin, Y.-H., et al. (2016). Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal® Consta. Journal of Chromatography & Separation Techniques, 7(4). Available at: [Link]

  • Mennickent, S., de Diego, M., Liser, B., & Trujillo, L. (2018). Stability indicating hplc method for quantification of risperidone in tablets. ResearchGate. Available at: [Link]

  • International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Topic Q3A (R2): Impurities in New Drug Substances. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Magar, L. P., et al. (2020). DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry, 13(2), 940-948. Available at: [Link]

  • Suthar, A. P., et al. (2016). Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. ResearchGate. Available at: [Link]

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  • Al-Momani, I. F. (2009). Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. Iranian Journal of Pharmaceutical Research, 8(2), 91–97. Available at: [Link]

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Application Notes and Protocols for the Stability Testing of Risperidone E-Oxime

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive, technically detailed guide for establishing a robust stability testing protocol for Risperidone E-Oxime, a known impurity and related substance of the atypical antipsychotic drug, Risperidone.[1][2][3] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, regulatory compliance, and practical application. This guide delves into the rationale behind experimental design, offering step-by-step methodologies for forced degradation and long-term stability studies. Furthermore, it details the development and validation of a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC). The ultimate goal is to ensure the accurate assessment of this compound's stability profile, which is critical for the quality, safety, and efficacy of Risperidone drug products.

Introduction: The Significance of Stability Testing for Pharmaceutical Impurities

The chemical stability of an active pharmaceutical ingredient (API) and its associated impurities is a cornerstone of drug development and regulatory approval. Stability testing provides crucial evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4] Risperidone, a benzisoxazole derivative, is a widely prescribed antipsychotic medication.[5] During its synthesis, formulation, or storage, various related substances and degradation products can emerge, including this compound.[1][6][7]

The presence and concentration of such impurities can significantly impact the safety and efficacy of the final drug product.[8] Therefore, a thorough understanding of the stability characteristics of this compound is not merely a regulatory requirement but a scientific necessity. This knowledge informs the development of stable formulations, appropriate packaging, and accurate shelf-life determination for Risperidone.[9][10]

This application note will guide the user through a systematic approach to stability testing, grounded in the principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), particularly the Q1A(R2) guideline on stability testing.[4][11][12][13][14]

Foundational Principles: Forced Degradation Studies

Forced degradation, or stress testing, is the deliberate degradation of a drug substance under conditions more severe than accelerated stability studies.[9][15] The primary objectives of these studies are to:

  • Elucidate Degradation Pathways: Identify the likely degradation products that may form under various stress conditions.[9][10]

  • Establish Intrinsic Stability: Understand the inherent susceptibility of the molecule to degradation.

  • Develop and Validate Stability-Indicating Methods: Demonstrate the specificity of the analytical method to accurately measure the analyte in the presence of its degradation products.[9]

A well-designed forced degradation study for this compound should investigate the effects of hydrolysis, oxidation, photolysis, and thermal stress.[15] A degradation of 5-20% is generally considered optimal for these studies, as excessive degradation can lead to secondary and tertiary degradation products that may not be relevant to real-world storage conditions.[10][15]

Visualizing the Forced Degradation Workflow

The following diagram illustrates the systematic workflow for conducting forced degradation studies on this compound.

Forced_Degradation_Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation Prep Prepare Stock Solution of This compound (e.g., 1 mg/mL in Methanol) Acid Acid Hydrolysis (e.g., 0.1 M HCl, RT & 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT & 60°C) Prep->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal Degradation (Solid & Solution, e.g., 80°C) Prep->Thermal Photo Photolytic Degradation (Solid & Solution, ICH Q1B) Prep->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Target Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC-UV Method Dilute->HPLC MassBalance Assess Mass Balance HPLC->MassBalance Identify Identify Degradants (e.g., LC-MS, NMR) MassBalance->Identify

Caption: Workflow for Forced Degradation Studies.

Long-Term and Accelerated Stability Studies

Following the insights gained from forced degradation, a formal stability study is conducted to evaluate the stability of this compound under recommended storage conditions. This involves long-term and accelerated stability studies as per ICH Q1A(R2) guidelines.[4]

Storage Conditions

The selection of storage conditions is based on the climatic zone where the drug product will be marketed. For a global submission, the following conditions are typically employed:

Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Table 1: ICH Recommended Storage Conditions for Stability Studies.[4]

Testing Frequency

For long-term studies, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months), is recommended.[12]

The Analytical Engine: Stability-Indicating HPLC Method

A validated stability-indicating analytical method is paramount for a successful stability program. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust technique for this purpose.[16][17][18][19] The method must be able to separate this compound from its potential degradation products and other related substances of Risperidone.

Protocol for HPLC Method Development
  • Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point due to its versatility.[19]

  • Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile and/or methanol) is often necessary to achieve adequate separation of all components.[17][20]

  • Wavelength Selection: The detection wavelength should be selected based on the UV absorbance maxima of this compound and its potential degradants. A photodiode array (PDA) detector is highly recommended to assess peak purity. A wavelength of around 275-280 nm is often suitable for Risperidone and its related compounds.[16]

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of around 30-40°C are typical starting conditions.[18]

  • Method Optimization: The mobile phase composition, gradient profile, pH, and flow rate should be systematically adjusted to achieve optimal resolution, peak shape, and run time.

Suggested HPLC Method Parameters
ParameterSuggested ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.02 M Ammonium Acetate, pH 5.0Buffering agent to ensure consistent retention times.
Mobile Phase B Acetonitrile:Methanol (80:20 v/v)Organic modifier to elute the analytes.
Gradient Time (min)%B
030
2070
2570
2630
3030
Flow Rate 1.0 mL/minProvides a balance between analysis time and separation efficiency.
Column Temp. 35°CImproves peak shape and reproducibility.
Detection UV at 280 nmGood absorbance for Risperidone and its related structures.[19]
Injection Vol. 10 µLStandard volume for good sensitivity and peak shape.

Table 2: Example HPLC Method Parameters for this compound Stability Testing.

Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated using forced degradation samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Detailed Experimental Protocols

Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • HPLC grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a 1.0 mg/mL stock solution.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep one sample at room temperature and another at 60°C for a specified period (e.g., 24 hours).

    • After the incubation period, neutralize the solution with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to a suitable concentration (e.g., 100 µg/mL).

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep one sample at room temperature and another at 60°C for a specified period.

    • Neutralize with 0.1 M HCl and dilute as described above.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H2O2.

    • Keep the sample at room temperature for a specified period.

    • Dilute with the mobile phase to the target concentration.

  • Thermal Degradation:

    • Expose the solid this compound powder to dry heat (e.g., 80°C) in an oven.

    • Also, expose a solution of this compound in the mobile phase to the same temperature.

    • After a specified time, dissolve the solid sample and dilute both the solid and solution samples appropriately.

  • Photolytic Degradation:

    • Expose both the solid powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same conditions.

    • Dissolve and/or dilute the samples as needed.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method.

Protocol for Long-Term and Accelerated Stability Study

Objective: To evaluate the stability of this compound under ICH-defined long-term and accelerated conditions.

Materials:

  • This compound bulk substance

  • Appropriate sample containers (e.g., amber glass vials with inert stoppers)

  • Calibrated stability chambers

Procedure:

  • Sample Preparation: Place a sufficient quantity of this compound in the chosen containers.

  • Initial Analysis (Time Zero): Perform a complete analysis of the initial sample for appearance, assay, and purity.

  • Storage: Place the samples in the stability chambers set to the conditions outlined in Table 1.

  • Time-Point Analysis: At each scheduled time point, withdraw samples and analyze them for:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay: Quantification of this compound content.

    • Degradation Products: Identification and quantification of any new impurities.

  • Data Evaluation: Compare the results at each time point to the initial data and the established specifications.

Data Interpretation and Reporting

The stability data should be compiled and evaluated to establish a stability profile for this compound. This includes:

  • Mass Balance: In forced degradation studies, the sum of the assay of the main peak and the areas of all degradation products should be close to 100% of the initial assay value, demonstrating the specificity of the method.[21]

  • Trend Analysis: For long-term and accelerated studies, the data should be plotted over time to identify any degradation trends.

  • Specification Setting: The results will inform the setting of appropriate acceptance criteria for the purity of this compound.

Conclusion: A Framework for Confidence in Quality

This application note provides a robust framework for the stability testing of this compound. By following these protocols, researchers and drug development professionals can generate comprehensive and reliable stability data. This data is essential for understanding the intrinsic properties of this impurity, developing stable drug formulations, and ensuring compliance with global regulatory expectations. A thorough and scientifically sound stability program is a critical component in delivering safe and effective medicines to patients.

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Application Note: A Deep Dive into Forced Degradation Studies of Risperidone and the Characterization of Its E-Oxime Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stability in Atypical Antipsychotics

Risperidone is a potent benzisoxazole-derived atypical antipsychotic agent widely prescribed for the management of schizophrenia, bipolar disorder, and irritability associated with autistic disorders.[1][2] Its therapeutic efficacy is intrinsically linked to its chemical stability. The presence of impurities or degradation products can not only diminish the potency of the drug but also introduce potential safety risks. Therefore, a thorough understanding of Risperidone's degradation profile is a critical component of drug development and quality control, mandated by global regulatory bodies like the International Council for Harmonisation (ICH).[3][4]

Forced degradation, or stress testing, is the systematic process of subjecting a drug substance to conditions more severe than accelerated stability studies to predict its degradation pathways.[4] These studies are fundamental for developing and validating stability-indicating analytical methods, which are essential for ensuring the quality, safety, and efficacy of the final drug product.[5][6] This application note provides a comprehensive guide to performing forced degradation studies on Risperidone. It details the rationale behind experimental design, provides step-by-step protocols for stress testing, and outlines a robust stability-indicating HPLC method for the separation and quantification of Risperidone and its primary degradation products.

A key focus of this guide is the clarification of "Risperidone E-Oxime." Contrary to a common misconception that it is a degradant, evidence from synthetic chemistry literature indicates that this compound is a process-related impurity, an isomeric byproduct formed during the synthesis of the Risperidone molecule itself.[4][7][8] Understanding the origin of such impurities is as crucial as identifying degradation products for comprehensive quality control.

Anticipated Degradation Pathways and the Nature of this compound

Risperidone's molecular structure, featuring a benzisoxazole and a piperidine ring, is susceptible to degradation under hydrolytic and oxidative conditions.[5][9] The primary degradation pathways identified in the literature lead to the formation of two major products:

  • 9-hydroxyrisperidone (Paliperidone): This is the major active metabolite of Risperidone, formed through alicyclic hydroxylation.[2] Under forced degradation conditions, particularly acidic and basic hydrolysis, the formation of this compound can be observed.[9]

  • Risperidone N-oxide: This product results from the oxidation of the piperidine nitrogen atom and is a common degradant under oxidative stress conditions.[10][11][12]

This compound: A Process-Related Impurity

The synthesis of Risperidone often involves the formation of an oxime intermediate.[4][7][8] This step can produce both Z- and E-isomers. While the Z-isomer is the desired intermediate for cyclization to form the benzisoxazole ring of Risperidone, the E-isomer is a geometric isomer that can be carried through the synthesis as an impurity.[4][8] Therefore, this compound is not a product of degradation but a synthetic byproduct that must be monitored and controlled in the final drug substance.[13][14][15][16][17]

Visualizing the Process: Experimental Workflow and Degradation Pathways

To provide a clear overview, the following diagrams illustrate the experimental workflow for forced degradation studies and the chemical transformations involved.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Evaluation risperidone_api Risperidone API stock_solution Prepare Stock Solution (e.g., 1 mg/mL in Methanol) risperidone_api->stock_solution thermal Thermal Stress (80°C, solid state) risperidone_api->thermal Expose photolytic Photolytic Stress (ICH Q1B light exposure) risperidone_api->photolytic Expose acid Acid Hydrolysis (0.1 M HCl, 60°C) stock_solution->acid Aliquot base Base Hydrolysis (0.1 M NaOH, 60°C) stock_solution->base Aliquot oxidative Oxidative Degradation (3% H2O2, RT) stock_solution->oxidative Aliquot neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute to Working Concentration oxidative->dilute thermal->stock_solution Dissolve photolytic->stock_solution Dissolve neutralize->dilute hplc Stability-Indicating HPLC Analysis dilute->hplc peak_purity Peak Purity Assessment hplc->peak_purity quantification Quantify Degradants & Risperidone hplc->quantification mass_balance Mass Balance Calculation hplc->mass_balance peak_purity->quantification quantification->mass_balance

Caption: Experimental workflow for forced degradation studies of Risperidone.

Caption: Primary degradation pathways of Risperidone.

Protocols for Forced Degradation of Risperidone

The following protocols are designed to induce a target degradation of 5-20%, which is sufficient to demonstrate the stability-indicating nature of the analytical method without causing such extensive degradation that secondary and tertiary products complicate the analysis.[3]

Initial Sample Preparation:

  • Prepare a stock solution of Risperidone at a concentration of 1 mg/mL in methanol.[5]

  • For solid-state studies (thermal and photolytic), use the Risperidone active pharmaceutical ingredient (API) powder directly.

Acidic Hydrolysis
  • Rationale: To assess the susceptibility of Risperidone to degradation in an acidic environment, which can be encountered during formulation or in physiological conditions.

  • Protocol:

    • Transfer 5 mL of the Risperidone stock solution (1 mg/mL) into a suitable flask.

    • Add 5 mL of 0.1 M hydrochloric acid.

    • Incubate the solution in a water bath at 60°C for 24 hours.[5]

    • After incubation, cool the solution to room temperature.

    • Carefully neutralize the solution with an equivalent volume and concentration of 0.1 M sodium hydroxide.

    • Dilute the neutralized solution with the mobile phase to a final concentration of approximately 20-50 µg/mL for HPLC analysis.

Basic Hydrolysis
  • Rationale: To evaluate the stability of Risperidone in an alkaline environment, which is a common stress condition for ester and amide-containing drugs.

  • Protocol:

    • Transfer 5 mL of the Risperidone stock solution (1 mg/mL) into a suitable flask.

    • Add 5 mL of 0.1 M sodium hydroxide.

    • Incubate the solution in a water bath at 60°C for 36 hours.[5]

    • After incubation, cool the solution to room temperature.

    • Neutralize the solution with an equivalent volume and concentration of 0.1 M hydrochloric acid.

    • Dilute the neutralized solution with the mobile phase to a final concentration of approximately 20-50 µg/mL for HPLC analysis.

Oxidative Degradation
  • Rationale: To investigate the potential for oxidative degradation, which can be initiated by exposure to oxygen, peroxides, or metal ions.

  • Protocol:

    • Transfer 5 mL of the Risperidone stock solution (1 mg/mL) into a suitable flask.

    • Add 5 mL of 3% hydrogen peroxide solution.

    • Keep the solution at room temperature for 6 hours, protected from light.[5]

    • After the exposure time, dilute the solution with the mobile phase to a final concentration of approximately 20-50 µg/mL for HPLC analysis.

Thermal Degradation
  • Rationale: To assess the stability of Risperidone in its solid form when exposed to elevated temperatures, simulating potential storage and manufacturing conditions.

  • Protocol:

    • Spread a thin layer of Risperidone API powder in a petri dish.

    • Place the petri dish in a thermostatically controlled oven at 80°C for 48 hours.

    • After exposure, allow the powder to cool to room temperature.

    • Prepare a solution of the heat-stressed powder in methanol at a concentration of 1 mg/mL.

    • Dilute this solution with the mobile phase to a final concentration of approximately 20-50 µg/mL for HPLC analysis.

Photolytic Degradation
  • Rationale: To determine the light sensitivity of Risperidone, which is a key stability parameter for packaging and storage decisions.

  • Protocol:

    • Spread a thin layer of Risperidone API powder in a transparent container.

    • Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[5]

    • A control sample should be stored in the dark under the same temperature and humidity conditions.

    • After exposure, prepare a solution of the photo-stressed powder in methanol at a concentration of 1 mg/mL.

    • Dilute this solution with the mobile phase to a final concentration of approximately 20-50 µg/mL for HPLC analysis.

Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is crucial to separate Risperidone from its degradation products and any process-related impurities, including this compound. The following method is optimized for this purpose.

ParameterSpecification
Instrument High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
Column Waters XTerra RP8 (250 x 4.6 mm), 5 µm particle size, or equivalent.[6][18]
Mobile Phase Isocratic mixture of Buffer:Methanol:Acetonitrile (65:15:20, v/v/v). Buffer: 10 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.5 with phosphoric acid.[6][18]
Flow Rate 1.0 mL/min.[6]
Column Temperature 25°C (Ambient).[6]
Detection Wavelength 276 nm.[6]
Injection Volume 10 µL.[6]
Run Time 12 minutes.[6]
Diluent Water:Acetonitrile (50:50, v/v).[6]

Expected Results and Data Presentation

The successful execution of these forced degradation studies and subsequent HPLC analysis will yield chromatograms demonstrating the separation of Risperidone from its degradation products. The PDA detector is particularly useful for assessing peak purity and confirming that the Risperidone peak is free from any co-eluting impurities.

The results can be summarized in a table as follows:

Stress Condition% Degradation of RisperidoneMajor Degradation Products FormedObservations
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) ~15-25%9-hydroxyrisperidoneSignificant formation of the primary metabolite.
Base Hydrolysis (0.1 M NaOH, 60°C, 36h) ~10-20%9-hydroxyrisperidoneRisperidone shows moderate stability in alkaline conditions.
Oxidative (3% H₂O₂, RT, 6h) ~60-70%[5]Risperidone N-oxideRisperidone is highly susceptible to oxidative degradation.
Thermal (80°C, 48h) ~25-30%Minor unidentified peaksSolid-state degradation is observed at elevated temperatures.
Photolytic (ICH Q1B) ~20-30%Minor unidentified peaksDemonstrates sensitivity to light exposure.

Note: The % degradation values are illustrative and based on literature data. Actual results may vary depending on the specific experimental conditions and the purity of the starting material.

Conclusion and Best Practices

This application note provides a robust framework for conducting forced degradation studies on Risperidone. By following these protocols, researchers can effectively identify the degradation pathways of Risperidone and develop a validated, stability-indicating HPLC method. It is critical to remember that this compound should be treated as a process-related impurity and its presence monitored accordingly, rather than being a product of degradation.

For successful and compliant forced degradation studies, always adhere to the principles outlined in ICH guidelines. Method validation should be performed to demonstrate specificity, linearity, accuracy, precision, and robustness. The ultimate goal is to establish a comprehensive stability profile for Risperidone, ensuring the development of a safe, effective, and high-quality pharmaceutical product.

References

  • ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Dedania, R., Dedania, Z., & Sheth, U. (2011). Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. International Journal of Analytical Chemistry, 2011, 124917. [Link]

  • Suthar, A. P., Baldaniya, S. L., & Patel, C. N. (2009). Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. International Journal of PharmTech Research, 1(3), 568-575. [Link]

  • GSR. This compound. Global Substance Registration System. [Link]

  • PubChem. Risperidone. National Center for Biotechnology Information. [Link]

  • Green, H., & Rutter, A. (2015). A Stability Indicating HPLC Method for the Determination of Electrochemically Controlled Release of Risperidone. Journal of Chromatographic Science, 53(7), 1124–1130. [Link]

  • Patel, R. K., Suhagia, B. N., & Patel, M. M. (2021). Synthesis of related substances of antipsychotic drug Risperidone. The Pharma Innovation Journal, 10(10), 1789-1794. [Link]

  • Wikipedia. Risperidone. [Link]

  • PubChem. 9-OH-risperidone. National Center for Biotechnology Information. [Link]

  • PubChem. Risperidone N-Oxide. National Center for Biotechnology Information. [Link]

  • Slanina, P., & Benes, L. (2004). Process for making risperidone and intermediates therefor. U.S.
  • ResearchGate. Chemical structure of risperidone. [Link]

  • Google Patents.
  • ER Publications. Method Development and Validation of Risperidone by using RP - HPLC and its Stress Studies. [Link]

  • ResearchGate. Structure of risperidone (a) and 9-OH-risperidone (b). [Link]

  • mauritius images. Paliperidone (9-hydroxyrisperidone) antipsychotic drug molecule. [Link]

  • U.S. Food and Drug Administration. (risperidone) tablets/oral solution risperdal. [Link]

  • ACS Publications. Classics in Chemical Neuroscience: Risperidone. [Link]

  • ResearchGate. Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. [Link]

  • Google Patents.
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Longdom Publishing. Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal® Consta. [Link]

  • PubMed. An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist. [Link]

  • PubChem. Risperidone Pyrimidinone-N-oxide(Risperidone impurity). National Center for Biotechnology Information. [Link]

  • PubChem. (R)-9-Hydroxy Risperidone. National Center for Biotechnology Information. [Link]

  • SynZeal. Risperidone N-Oxide. [Link]

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Application Notes: Risperidone E-Oxime as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Risperidone is a potent benzisoxazole-derivative, second-generation antipsychotic medication used extensively in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism.[1][2] Its mechanism involves a unique and selective antagonism of serotonin 5-HT2A and dopamine D2 receptors.[3][4] The synthesis and manufacturing of any Active Pharmaceutical Ingredient (API), including Risperidone, invariably lead to the formation of related substances or impurities. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control over these impurities to ensure the safety, efficacy, and quality of the final drug product.[5]

Risperidone E-Oxime is a well-characterized process-related impurity of Risperidone.[3][6][7][8] It is identified as Risperidone EP Impurity A in the European Pharmacopoeia and is a specified related compound in the United States Pharmacopeia (USP).[1][9][10] This oxime is the geometric E-isomer formed during the synthesis pathway, whereas the corresponding Z-isomer is the productive intermediate that cyclizes to form the core Risperidone structure.[11] The presence and quantity of the E-Oxime isomer must be carefully monitored in both the bulk drug substance and the finished dosage forms.

This document provides a comprehensive technical guide for researchers, analytical chemists, and quality control professionals on the application of high-purity this compound as a certified reference standard. It outlines detailed protocols for its use in impurity identification, analytical method validation, and routine quality control testing using modern chromatographic techniques.

Physicochemical Properties and Handling

A thorough understanding of the reference standard's properties is fundamental to its correct application. The Certificate of Analysis (CoA) provided with the standard should always be consulted for lot-specific data.

PropertyValueSource(s)
Chemical Name 3-[2-[4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one[6][10][12]
Synonyms Risperidone EP Impurity A, this compound[1][10]
CAS Number 691007-09-7[1][10][13][14][15]
Molecular Formula C₂₃H₂₈F₂N₄O₂[6][13][14][15][16]
Molecular Weight 430.49 g/mol [1][13][14][15]
Appearance Solid (Consult CoA)[6]
Purity ≥98% (Consult CoA for exact purity)[6][15]
Storage Conditions Store at < -15°C in a well-closed container. Protect from light.[9][17]
Solubility Soluble in organic solvents such as Methanol, Acetonitrile, and Dimethylformamide (DMF).[18][19]

Core Applications in Pharmaceutical Analysis

The primary function of the this compound standard is to serve as an external calibrator for the accurate identification and quantification of this specific impurity in Risperidone samples.

Impurity Identification and Quantification

In chromatographic analysis (e.g., UPLC/HPLC), the retention time of a peak is its primary identifier. By injecting a solution of the this compound reference standard, analysts can unequivocally confirm the identity of the corresponding impurity peak in the chromatogram of a Risperidone API or drug product sample. Once identified, the area of the impurity peak in the sample is compared against the peak area of the known concentration of the reference standard to calculate its precise quantity. This is essential for batch release testing to ensure compliance with the specification limits set by pharmacopeias.[1][5]

Impurity_Quantification_Workflow cluster_0 Sample Analysis cluster_1 Reference Standard Analysis cluster_2 Data Evaluation & Decision Sample Risperidone API or Formulation Sample PrepSample Prepare Sample Solution (e.g., 1.0 mg/mL) Sample->PrepSample InjectSample Inject into UPLC System PrepSample->InjectSample AcquireSample Acquire Sample Chromatogram InjectSample->AcquireSample CompareRT 1. Confirm Peak Identity (Compare Retention Times) AcquireSample->CompareRT Standard This compound Reference Standard PrepStd Prepare Standard Solution (e.g., 1.0 µg/mL) Standard->PrepStd InjectStd Inject Standard Solution PrepStd->InjectStd AcquireStd Acquire Standard Chromatogram InjectStd->AcquireStd AcquireStd->CompareRT Quantify 2. Quantify Impurity Peak Area (External Standard Calculation) AcquireStd->Quantify CompareRT->Quantify CompareSpec 3. Compare Result with Specification Limit Quantify->CompareSpec Accept Batch Accepted CompareSpec->Accept Within Limit Reject Batch Rejected (OOS Investigation) CompareSpec->Reject Exceeds Limit

Caption: Workflow for impurity identification and quantification.
Analytical Method Development and Validation

Developing a robust, stability-indicating analytical method is a cornerstone of drug development. The this compound standard is indispensable for this process.

  • Specificity/Selectivity: The standard is used to prove that the analytical method can distinguish between the main component (Risperidone) and its impurities. A solution containing Risperidone, this compound, and other known impurities is analyzed to ensure baseline separation for all peaks, demonstrating the method's specificity.[10][20]

  • Accuracy: Accuracy is determined by spiking a sample matrix (e.g., a placebo formulation) with a known amount of the this compound standard and measuring the recovery. The result should be within a predefined acceptance range (e.g., 98-102%).[21]

  • Limit of Quantification (LOQ) and Detection (LOD): The standard is serially diluted to determine the lowest concentration that can be reliably quantified (LOQ) and detected (LOD) by the method, which is critical for measuring trace-level impurities.[20]

Method_Validation_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_evaluation Specificity Assessment Blank Diluent Blank Inject Inject All Solutions Sequentially into UPLC System Blank->Inject Placebo Placebo Solution Placebo->Inject API Risperidone Solution API->Inject Impurity This compound Standard Solution Impurity->Inject Spiked Spiked Solution (API + E-Oxime + Other Impurities) Spiked->Inject Analyze Analyze Chromatograms Inject->Analyze Eval_Blank Blank & Placebo: No interfering peaks at analyte retention times Analyze->Eval_Blank Eval_Resolution Spiked Solution: Baseline resolution between all peaks (e.g., R > 2.0) Eval_Blank->Eval_Resolution Eval_Purity Peak Purity Analysis: Confirm spectral homogeneity of Risperidone & E-Oxime peaks Eval_Resolution->Eval_Purity Result Method is Specific Eval_Purity->Result

Caption: Workflow for a method validation specificity study.

Detailed Experimental Protocols

The following protocols are provided as a validated starting point. Analysts should adapt them as necessary based on available equipment and specific sample matrices, always adhering to internal SOPs and regulatory guidelines.

Protocol 1: Preparation of Standard Solutions

Causality: Accurate preparation of the standard is the most critical step for achieving reliable quantitative results. Using a calibrated analytical balance and Grade A volumetric glassware is mandatory. The use of an ultrasonic bath ensures complete dissolution.

  • Diluent Preparation: Prepare a diluent consisting of a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Stock Standard Solution (S1; ~100 µg/mL): a. Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. b. Add approximately 70 mL of Diluent. c. Sonicate for 10 minutes or until fully dissolved. d. Allow the solution to return to room temperature. e. Dilute to the mark with Diluent and mix thoroughly.

  • Working Standard Solution (S2; ~1.0 µg/mL): a. Pipette 1.0 mL of the Stock Standard Solution (S1) into a 100 mL volumetric flask. b. Dilute to the mark with Diluent and mix thoroughly. This solution corresponds to 0.1% of a 1.0 mg/mL sample solution.

  • Storage: Store solutions protected from light and use within 24 hours, or as determined by solution stability studies.

Protocol 2: UPLC Method for Related Substances

Causality: A UPLC method provides superior resolution and faster run times compared to traditional HPLC.[20] A C18 column is chosen for its versatility in reversed-phase chromatography. The buffered mobile phase (ammonium acetate) controls the ionization state of the analytes, ensuring consistent peak shape and retention. A gradient elution is employed to effectively separate impurities with different polarities within a reasonable timeframe.

ParameterConditionRationale
Column Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mmSmall particle size enhances efficiency and resolution.
Mobile Phase A 10 mM Ammonium Acetate in Water (pH adjusted to 5.5)Buffered aqueous phase for consistent analyte ionization.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 0 min (90% A), 10 min (40% A), 12 min (40% A), 12.1 min (90% A), 15 min (90% A)Separates a range of polar and non-polar impurities.
Flow Rate 0.4 mL/minOptimized for the column dimensions and particle size.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2.0 µLSmall volume suitable for UPLC to prevent band broadening.
Detection UV at 275 nmWavelength of good absorbance for Risperidone and related substances.[21]
Run Time 15 minutesAllows for separation and column re-equilibration.
Protocol 3: System Suitability Testing

Causality: System suitability testing is a non-negotiable part of any chromatographic analysis. It serves as a self-validating check to ensure the entire system (instrument, column, and reagents) is performing adequately on the day of analysis, guaranteeing the validity of the results.

  • Resolution Solution Preparation: Prepare a solution in Diluent containing approximately 1.0 mg/mL of Risperidone and 1.0 µg/mL of this compound.

  • Procedure: Inject the Resolution Solution five times at the beginning of the analytical sequence.

  • Acceptance Criteria:

    • Resolution: The resolution between the Risperidone and this compound peaks must be ≥ 2.0.

    • Tailing Factor: The tailing factor for the Risperidone peak must be ≤ 1.5.

    • Precision (%RSD): The relative standard deviation of the peak areas for the five replicate injections must be ≤ 5.0% for the this compound peak.

Conclusion

The this compound reference standard is a critical tool for any laboratory involved in the development, manufacturing, or quality control of Risperidone. Its proper application, as outlined in these notes, is fundamental to ensuring that analytical data is accurate, precise, and reliable. Adherence to these protocols supports robust impurity profiling and guarantees that the final drug product meets the stringent quality and safety standards required by global health authorities, ultimately protecting patient health.

References

  • A concise review on analytical profile of risperidone. (n.d.). ResearchGate. [Link]

  • Review on Risperidone and its related Impurities. (2022, September 24). Veeprho. [Link]

  • A Review on Analytical Methods for Determination of Risperidone. (2025, September 20). ResearchGate. [Link]

  • Risperidone Impurities. (n.d.). SynZeal. [Link]

  • Risperidone EP Impurities & USP Related Compounds. (n.d.). SynThink Research Chemicals. [Link]

  • This compound (Standard). (n.d.). Assays from Labm. [Link]

  • risperidone impurity standard. (n.d.). British Pharmacopoeia. [Link]

  • Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal® Consta. (n.d.). Longdom Publishing. [Link]

  • Development of Analytical Method for Risperidone by UV Spectrophotometry. (n.d.). ResearchGate. [Link]

  • Risperidone-impurities. (n.d.). Pharmaffiliates. [Link]

  • DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). (2020). Rasayan Journal of Chemistry. [Link]

  • Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. (2014). PubMed Central. [Link]

  • Risperidone EP Impurity A. (n.d.). SynZeal. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Process for preparing risperidone and intermediates therefor. (n.d.).
  • Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. (2013). Journal of Chemical and Pharmaceutical Research. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing for Risperidone E-Oxime in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently encountered challenges with the chromatographic analysis of polar, basic compounds like Risperidone E-Oxime. This guide is structured to provide a logical, in-depth approach to troubleshooting one of the most common issues: peak tailing. We will move from foundational concepts to a systematic, hands-on troubleshooting workflow, explaining the scientific rationale behind each step to empower you to solve not just this problem, but similar issues in the future.

Part 1: Foundational Knowledge - Frequently Asked Questions (FAQs)

This section addresses the fundamental questions that form the basis of our troubleshooting strategy.

Q1: What exactly is peak tailing and how is it quantitatively measured?

A: Peak tailing refers to an asymmetrical chromatographic peak where the back half of the peak is broader than the front half.[1] In an ideal, perfectly symmetrical Gaussian peak, the front and back slopes are identical. Tailing indicates a non-ideal interaction between the analyte and the stationary phase or a problem with the HPLC system itself.[2]

This asymmetry is most commonly quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value of Tƒ = 1.0 indicates a perfectly symmetrical peak. For most assays, a tailing factor up to 1.5 is acceptable, though values greater than 1.2 may suggest an underlying issue that needs addressing.[3] Higher tailing factors can compromise resolution from nearby peaks and lead to inaccurate integration and quantification.

Q2: I'm seeing significant tailing specifically for my this compound peak. What is the most probable chemical cause?

A: The most likely cause is a secondary retention mechanism involving your analyte and the HPLC column's stationary phase.[3] this compound is a basic compound containing multiple nitrogen atoms, with a predicted pKa around 10.7.[4] In typical reversed-phase HPLC mobile phases (pH 3-7), it will be protonated and carry a positive charge.

Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface.[5] These silanols are acidic and can become deprotonated (negatively charged, Si-O⁻) at mobile phase pH levels above approximately 3-4.[3][5] The strong ionic attraction between the positively charged this compound and these negatively charged silanol sites creates a powerful secondary retention mechanism, holding back a portion of the analyte molecules and causing the characteristic peak tail.[3][6]

Below is a diagram illustrating this problematic interaction.

cluster_0 Silica Surface (Stationary Phase) cluster_1 Mobile Phase Silica Si O1 O Silica->O1 Silanol Si-O⁻ Silica->Silanol AlkylChain C18 Chain (Primary Hydrophobic Interaction Site) O1->AlkylChain Analyte This compound (Protonated, R-NH⁺) Analyte->Silanol Strong Ionic Interaction (Secondary Retention) CAUSES PEAK TAILING

Caption: Unwanted ionic interaction causing peak tailing.

Q3: How do I determine if my peak tailing issue is chemical or instrumental?

A: This is the most critical diagnostic question. The answer dictates your entire troubleshooting path.

  • Chemical/Method Problem: If only the this compound peak (and potentially other basic analytes in your sample) is tailing while neutral or acidic compounds have good peak shape, the issue is almost certainly chemical. This points directly to the silanol interactions discussed in Q2.

  • Instrumental/Physical Problem: If all peaks in your chromatogram exhibit tailing, the problem is likely mechanical or physical.[7] This could be related to extra-column volume, a void in the column, or a blockage somewhere in the system.[3][7]

Part 2: A Systematic Troubleshooting Guide

Follow this workflow to logically diagnose and resolve the peak tailing issue.

G cluster_chem Chemical & Method Troubleshooting cluster_instr Instrumental & Physical Troubleshooting start Peak Tailing Observed for this compound check_peaks Are ALL peaks tailing? start->check_peaks chem_path No, only basic analytes (e.g., this compound) check_peaks->chem_path No instr_path Yes, all peaks check_peaks->instr_path Yes ph_adjust 1. Adjust Mobile Phase pH (Lower to pH < 3) chem_path->ph_adjust buffer_adjust 2. Increase Buffer Strength (e.g., 25mM Phosphate) ph_adjust->buffer_adjust column_select 3. Use a Modern Column (End-capped, High Purity Silica) buffer_adjust->column_select overload_check 4. Check for Mass Overload (Dilute sample) column_select->overload_check end_node Symmetrical Peak Achieved overload_check->end_node extra_column A. Check Extra-Column Volume (Tubing, fittings) instr_path->extra_column column_void B. Inspect for Column Void (Backflush or replace column) extra_column->column_void frit_block C. Check for Blocked Frit (Replace guard/column) column_void->frit_block frit_block->end_node

Caption: Systematic workflow for troubleshooting peak tailing.

Troubleshooting Chemical Interactions (Specific Peak Tailing)

If only your this compound peak is tailing, focus on these method parameters.

Q4: How can I use the mobile phase to minimize silanol interactions?

A: You have two primary tools: pH and buffer concentration.

  • Lower the Mobile Phase pH: This is the most effective strategy.[3][7] By lowering the aqueous mobile phase pH to below 3.0, you protonate the vast majority of the acidic silanol groups. This neutralizes their negative charge, eliminating the strong ionic interaction with your protonated basic analyte.[8] The interaction is now primarily hydrophobic, leading to a much more symmetrical peak.

    • Recommended Additives: Use 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to achieve a low pH. Formic acid is generally preferred for LC-MS applications due to reduced ion suppression.[7][9]

  • Increase Buffer Concentration (at neutral pH): If you must operate at a higher pH, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM phosphate) can help.[7] The higher concentration of buffer cations (like sodium or potassium) effectively "shields" the negatively charged silanol sites, reducing their availability to interact with the analyte.[10] Note: This is generally not compatible with LC-MS due to the high salt content causing ion suppression.

  • Use Competing Bases (Legacy Approach): Historically, a competing base like triethylamine (TEA) was added to the mobile phase.[7][9] The protonated TEA would preferentially interact with the silanol sites, blocking them from the analyte. However, modern high-purity columns have made this approach less necessary and it can complicate method development.[8]

Q5: What is the optimal mobile phase pH for analyzing this compound?

A: Based on the principles above, the optimal starting point is a low pH (2.5 - 3.0) . This ensures both the silanol groups are neutralized (minimizing tailing) and the basic this compound is fully protonated (ensuring a single ionic state for consistent retention).

Mobile Phase pHSilanol Group State (Si-OH)This compound State (R-N)Expected Peak ShapeRationale
pH < 3.0 Mostly Neutral (Si-OH)Fully Protonated (R-NH⁺)Good / Symmetrical Silanol groups are neutralized, preventing strong secondary ionic interactions.[3]
pH 4.0 - 7.0 Partially to Fully Ionized (Si-O⁻)Fully Protonated (R-NH⁺)Poor / Tailing Strong ionic attraction between ionized silanols and the protonated analyte.[5]
pH > 8.0 Fully Ionized (Si-O⁻)Partially to Fully Neutral (R-N)Variable / Potentially PoorWhile the analyte may be neutral, silica-based columns are generally not stable at high pH, leading to column degradation.[9]
Q6: My column is several years old. Could it be the problem?

A: Absolutely. Column technology has advanced significantly. If you are using an older column, especially one not designated as "base-deactivated" or made from lower-purity "Type A" silica, it will have a much higher concentration of active, acidic silanols.[8][11]

  • Solution: Switch to a modern, high-performance column. Look for columns described as:

    • End-capped: The residual silanols are chemically bonded with a small silylating agent (like trimethylsilyl) to make them inert.[3][7]

    • Base-Deactivated / High-Purity Silica: These columns are made from silica with very low metal contamination and have a less acidic, more homogeneous surface, resulting in dramatically reduced tailing for basic compounds.[8]

    • Hybrid Particles: Columns that incorporate organic polymers into the silica structure (organo-silica hybrids) offer improved pH stability and reduced silanol activity.[8]

Q7: I've optimized the mobile phase and am using a new end-capped column, but still see some tailing. What's next?

A: If you've addressed the primary chemical interactions, the next step is to investigate potential overload. While often associated with peak fronting, severe mass overload can also cause tailing.[7]

  • Mass Overload: The concentration of your analyte is too high, saturating the active retention sites on the stationary phase.

  • Volume Overload: You are injecting too large a volume of a sample solvent that is stronger than your mobile phase.

Protocol: Diagnosing Mass Overload

  • Prepare a Dilution Series: Create a series of samples by diluting your current sample 2-fold, 5-fold, and 10-fold with the mobile phase.

  • Inject and Analyze: Run each sample using your current HPLC method.

  • Evaluate Peak Shape: If the tailing factor improves significantly (moves closer to 1.0) with dilution, you have confirmed mass overload.[7]

  • Resolution: Either continue to analyze at a lower concentration or consider a column with a larger internal diameter or longer length to increase loading capacity.

Troubleshooting System-Wide Peak Tailing

If all your peaks are tailing, the problem is not specific to this compound's chemistry. Focus on the instrument's fluidic path.

Q8: All my peaks look like skateboard ramps. Where should I start looking?

A: Start with the most common and easiest-to-fix culprit: extra-column volume . This refers to any space in the fluid path outside of the column where the analyte band can spread out, causing broadening and tailing.[7][12] This effect is most pronounced for early-eluting peaks.[7]

Protocol: Checking for Extra-Column Volume

  • Inspect Tubing: Ensure the tubing connecting your injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005" or ~0.12 mm). Replace any excessively long or wide-bore tubing.

  • Check Fittings: Disconnect and reconnect the fittings at the column inlet and outlet. Ensure the ferrule is seated correctly and the tubing is pushed all the way into the port before tightening. A small gap here creates a void space that is a major source of extra-column volume.

  • Bypass the Column: Replace your analytical column with a zero-dead-volume union. Inject a small amount of a standard (like caffeine). The resulting peak should be very sharp and narrow. If it is still broad or tailing, the issue lies within your injector, tubing, or detector flow cell.

If extra-column volume is not the cause, consider these possibilities:

  • Column Void: A void or channel can form at the head of the column bed due to pressure shocks or dissolution of the silica.[3] This disrupts the flow path. Try reversing and flushing the column (if the manufacturer's instructions permit) or simply replace the column.[3][13]

  • Blocked Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column or guard column.[7] This can also distort flow. Replace the guard column first. If the problem persists, the analytical column frit may be blocked, requiring column replacement.

References

  • CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing.
  • Labcompare. LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • LCGC North America. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Crawford Scientific. The Theory of HPLC Column Chemistry. [Link]

  • PubChem. This compound. [Link]

  • Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?. [Link]

  • Shimadzu. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]

  • Agilent Technologies. HPLC Troubleshooting Guide. [Link]

  • ALWSCI. Common Causes Of Peak Tailing in Chromatography. [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]

  • Pittcon. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]

  • LCGC Europe. Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. [Link]

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Technical Support Center: Chromatographic Resolution of Risperidone and Risperidone E-Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving critical peak pairs in pharmaceutical analysis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of risperidone and its closely related impurity, Risperidone E-Oxime. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies.

Understanding the Challenge: Risperidone and its E-Oxime Impurity

Risperidone is an atypical antipsychotic medication widely used in the treatment of various psychiatric disorders.[1][2] During its synthesis and storage, or under stress conditions, impurities can form. One such critical impurity is this compound. Due to their structural similarities, achieving baseline separation between risperidone and this oxime impurity can be a significant analytical challenge. Inadequate resolution can lead to inaccurate quantification, impacting drug safety and regulatory compliance.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during method development and routine analysis for the separation of risperidone and this compound.

Q1: My initial screening method shows poor or no resolution between risperidone and the E-oxime peak. Where do I start troubleshooting?

A1: Start with the most impactful and easily adjustable parameters: the mobile phase.

The selectivity (α) of your separation is the most powerful factor for improving resolution and is primarily influenced by the mobile phase composition and stationary phase chemistry.[3][4]

  • Initial Step: pH Adjustment. The ionization state of both risperidone and its E-oxime can significantly alter their retention behavior. A systematic evaluation of the mobile phase pH is a crucial first step. Risperidone has two pKa values, and its E-oxime impurity also contains ionizable groups. Experiment with a pH range around the pKa values to maximize the difference in their charge states and, consequently, their interaction with the stationary phase. For instance, adjusting the pH of a phosphate buffer from 3.5 to 6.5 can dramatically alter selectivity.[2][5]

  • Next Step: Organic Modifier Composition. The type and concentration of the organic solvent in your mobile phase directly control the retention factor (k').[6] If you are using acetonitrile, try substituting it with methanol or using a ternary mixture (e.g., buffer:acetonitrile:methanol).[7] The different solvent properties can induce alternative interactions with the analyte and stationary phase, often leading to improved separation.

Q2: I've adjusted the mobile phase pH and organic modifier, but the peaks are still co-eluting or have a resolution (Rs) of less than 1.5. What's my next move?

A2: Focus on the stationary phase and column efficiency (N).

If mobile phase optimization is insufficient, the next logical step is to evaluate your column chemistry and physical parameters that influence efficiency.[3]

  • Column Chemistry: Not all C18 columns are created equal. Differences in end-capping, carbon load, and silica purity can lead to significant variations in selectivity. If you are using a standard C18 column, consider switching to one with a different bonding chemistry, such as a C8, phenyl, or a polar-embedded phase column. These alternative stationary phases can offer different retention mechanisms that may be more effective at separating structurally similar compounds.

  • Particle Size and Column Length: Column efficiency (N) is directly related to resolution.[4]

    • Decrease Particle Size: Moving from a 5 µm to a sub-2 µm particle size (UHPLC) will significantly increase efficiency, leading to sharper peaks and better resolution.[8][9]

    • Increase Column Length: Doubling the column length will increase N and, therefore, resolution, but at the cost of longer run times and higher backpressure.

Q3: My resolution is now acceptable (Rs > 1.5), but I'm observing significant peak tailing for the risperidone peak. How can I improve the peak shape?

A3: Peak tailing for basic compounds like risperidone is often due to secondary interactions with the silica backbone of the stationary phase.

  • Mobile Phase Additives: The addition of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol groups on the silica surface, reducing peak tailing. However, be aware that TEA can suppress ionization in mass spectrometry.

  • Lower pH: Operating at a lower pH (e.g., pH 2.5-3.5) can protonate the silanol groups, minimizing their interaction with the basic risperidone molecule.[10]

  • Column Choice: Consider using a column with advanced end-capping or a hybrid particle technology that is more resistant to silanol interactions.

Systematic Troubleshooting Workflow

For a logical and efficient approach to improving the resolution between risperidone and this compound, follow this workflow.

G cluster_0 Phase 1: Mobile Phase Optimization cluster_1 Phase 2: Stationary Phase & Efficiency cluster_2 Phase 3: Method Refinement A Initial Method: Poor Resolution (Rs < 1.5) B Adjust Mobile Phase pH (e.g., 3.0, 4.5, 6.0) A->B Start Here C Modify Organic Solvent (ACN vs. MeOH vs. Ternary) B->C If Rs still < 1.5 D Optimize Organic % C->D Fine-tune E Change Column Chemistry (e.g., C8, Phenyl) D->E If Rs still < 1.5 F Decrease Particle Size (e.g., 5µm to <2µm) E->F If needed H Adjust Flow Rate E->H G Increase Column Length F->G Alternative to F F->H G->H I Optimize Temperature H->I J Final Validated Method (Rs > 2.0) I->J

Caption: A systematic workflow for improving the resolution between risperidone and this compound.

Experimental Protocols

Baseline HPLC Method for Initial Assessment

This method provides a starting point for your method development.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 10 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.5 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition 65% A : 35% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 276 nm
Injection Volume 10 µL

Source: Adapted from Suthar et al., 2009.[7]

Protocol for Mobile Phase pH Optimization
  • Prepare Buffers: Prepare separate batches of Mobile Phase A at pH 3.0, 4.5, and 6.0.

  • Equilibrate System: For each pH condition, thoroughly flush and equilibrate the HPLC system and column for at least 30 column volumes.

  • Inject Standard: Inject a mixed standard solution containing both risperidone and this compound.

  • Analyze Data: Record the retention times and calculate the resolution (Rs) for each pH.

  • Select Optimal pH: Choose the pH that provides the highest resolution for further optimization.

Data Presentation: Impact of Mobile Phase on Resolution

The following table illustrates the potential impact of mobile phase modifications on the resolution between risperidone and this compound.

Mobile Phase CompositionpHRetention Time (Risperidone) (min)Retention Time (E-Oxime) (min)Resolution (Rs)
65:35 (Buffer:ACN)3.58.28.51.2
65:35 (Buffer:ACN)6.09.510.11.8
65:35 (Buffer:MeOH)6.010.811.21.4
65:20:15 (Buffer:ACN:MeOH)6.010.110.82.1

Note: These are illustrative data and actual results will vary based on the specific column and system used.

Concluding Remarks

Achieving robust separation between risperidone and its E-oxime impurity is a multi-faceted challenge that requires a systematic and scientifically-driven approach. By understanding the fundamental principles of chromatography and methodically manipulating key parameters such as mobile phase pH, organic modifier, and stationary phase chemistry, you can successfully develop a reliable and reproducible analytical method. This guide provides a framework for troubleshooting and optimizing your separation, ensuring the accuracy and integrity of your analytical results.

References

  • Chrom Tech, Inc. Methods for Changing Peak Resolution in HPLC. Available from: [Link]

  • Mastelf. How to Improve HPLC Resolution: Key Factors for Better Separation. Available from: [Link]

  • LCGC North America. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available from: [Link]

  • Welch Materials, Inc. Top Factors That Affect HPLC Column Efficiency and Resolution. Available from: [Link]

  • Suthar, A. P., et al. (2009). Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. International Journal of PharmTech Research, 1(3), 568-574.
  • ResearchGate. Study at forced degradation of risperidone with 3.00 % H2O2 at room.... Available from: [Link]

  • Nejedly, T., et al. (2014). Development and validation of rapid UHPLC method for determination of risperidone and its impurities in bulk powder and tablets. International Journal of Research in Pharmaceutical and Chemical Sciences, 4(2), 261-266.
  • Patil, S., & Hasumati, A. (2012). Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. International Journal of Analytical Chemistry, 2012, 856309.
  • PubChem. This compound. Available from: [Link]

  • GSRS. This compound. Available from: [Link]

  • ResearchGate. Summary of forced degradation results. Available from: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Photostability of Risperidone in Tablets. Available from: [Link]

  • Journal of Chromatographic Science. A Stability Indicating HPLC Method for the Determination of Electrochemically Controlled Release of Risperidone. Available from: [Link]

  • Longdom Publishing. Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal® Consta. Available from: [Link]

  • Alentris Research Pvt. Ltd. Risperidone E/Z-Oxime. Available from: [Link]

  • ResearchGate. Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Available from: [Link]

  • PubChem. Risperidone Z-oxime. Available from: [Link]

  • Iranian Journal of Pharmaceutical Research. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. Available from: [Link]

  • ResearchGate. Chromatogram obtained from risperidone standard (500 ng per band) by use of methanol-ethyl acetate 8.0:2.0 (v/v) as mobile phase. Available from: [Link]

  • IRIS-AperTO. Photocatalytic transformation of the antipsychotic drug risperidone in aqueous media on reduced graphene oxide—TiO2 composites. Available from: [Link]

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Minimizing "Risperidone E-Oxime" formation in risperidone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing the Formation of the Risperidone E-Oxime Impurity

Introduction:

Welcome to the technical support center for risperidone synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of risperidone. Our focus is to provide in-depth, practical guidance on a critical challenge in this process: the formation and control of the undesired this compound impurity. As experienced application scientists, we understand that robust and reproducible synthetic routes are paramount. Therefore, this document moves beyond simple protocols to explain the underlying chemical principles, offering troubleshooting strategies and validated methods to ensure the highest purity of your final product. We will delve into the stereoselective control of the oxime intermediate, a pivotal step that dictates the efficiency and purity of the risperidone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is it a critical impurity?

A1: this compound is a geometric isomer of a key intermediate in one of the common synthetic routes to risperidone. The synthesis involves the formation of an oxime from a ketone precursor. This oxime can exist as two geometric isomers: the Z-isomer and the E-isomer. Critically, only the Z-isomer can undergo the subsequent intramolecular cyclization to form the desired 6-fluoro-1,2-benzisoxazole ring system of risperidone.[1][2] The E-isomer is a non-productive intermediate; if it is not converted to the Z-isomer, it will not react to form risperidone, leading to lower yields and becoming a significant impurity that must be removed during purification.[1]

Q2: What is the fundamental principle behind controlling the E/Z isomer ratio of the oxime intermediate?

A2: The control of the E/Z isomer ratio is based on the principles of kinetic and thermodynamic control.[3][4] Often, the formation of the E- and Z-isomers of an oxime does not proceed with high selectivity under standard reaction conditions, resulting in a mixture.[5] However, it has been discovered that the Z-isomer can be selectively precipitated from the reaction mixture, and the remaining E-isomer in solution can be converted to the more stable Z-isomer through heating, often with an acid catalyst.[1][2] This allows for an enrichment of the desired Z-isomer, which is crucial for an efficient synthesis.

Q3: Can the E-isomer be converted back to the desired Z-isomer?

A3: Yes, the conversion of the E-isomer to the Z-isomer is a key strategy for maximizing the yield of risperidone. This isomerization can be achieved by heating the E-isomer in a suitable solvent. The process can be accelerated by the presence of an acid catalyst, such as acetic acid or ammonium acetate.[1][2] For example, heating the E-isomer of the oxime intermediate in n-butanol at 110°C with acetic acid can lead to a significant conversion to the Z-isomer.[2]

Q4: What analytical techniques are recommended for monitoring the E/Z isomer ratio?

A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most suitable techniques for separating and quantifying the E- and Z-isomers of the oxime intermediate, as well as for monitoring the purity of the final risperidone product.[6][7] These methods can effectively resolve the two isomers from each other and from other process-related impurities.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of risperidone, with a focus on controlling the this compound impurity.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired Z-oxime acetate precipitate - Inefficient precipitation from the chosen solvent system.- Insufficient cooling during the precipitation step.- Incorrect pH of the solution.- Ensure the use of a solvent system where the Z-oxime acetate has significantly lower solubility than the E-isomer acetate. Ethanol or n-butanol are often effective.[1]- Optimize the cooling profile. Gradual cooling to a lower temperature (e.g., 0-5 °C) can improve precipitation.- Adjust the reaction mixture to be acidic with acetic acid to facilitate the formation of the acetate salt.
High levels of E-Oxime impurity in the final risperidone product - Incomplete conversion of the E-isomer to the Z-isomer.- Co-precipitation of the E-oxime acetate with the Z-isomer.- Inefficient removal of the E-isomer during purification.- Increase the heating time or temperature during the E-to-Z isomerization step.[2]- Ensure the presence of an adequate amount of acid catalyst (e.g., acetic acid) to facilitate the isomerization.[1]- Optimize the crystallization conditions for the Z-oxime acetate to improve selectivity. A slower crystallization may yield a purer product.- Implement a robust final purification step for risperidone, such as recrystallization from a suitable solvent mixture (e.g., isopropanol and dimethylformamide), to remove any remaining E-oxime related impurities.[8]
Inconsistent E/Z isomer ratios between batches - Variations in reaction temperature during oxime formation.- Inconsistent heating profiles during the E-to-Z isomerization.- Differences in the rate of addition of reagents.- Implement strict temperature control for both the initial oximation reaction and the subsequent isomerization step.- Standardize the heating and cooling protocols across all batches.- Ensure a consistent and controlled rate of addition for all critical reagents.

Experimental Protocols

Protocol 1: Stereoselective Synthesis and Enrichment of the Z-Oxime Intermediate

This protocol is based on the principle of preferential precipitation of the Z-isomer as its acetate salt, followed by the conversion of the remaining E-isomer in the mother liquor.

Step 1: Oximation and Preferential Precipitation

  • To a solution of 4-(2,4-difluorobenzoyl)piperidine in a suitable solvent such as n-butanol, add hydroxylamine hydrochloride and acetic acid.

  • Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) and stir for several hours until the formation of the oxime is complete, as monitored by HPLC.

  • Gradually cool the reaction mixture to room temperature, and then further cool to 0-5 °C.

  • The Z-isomer of the oxime will preferentially precipitate as its acetate salt.

  • Isolate the solid precipitate by filtration and wash with a cold solvent to remove any residual mother liquor.

  • Dry the isolated Z-oxime acetate. This product is enriched in the desired isomer.[1][2]

Step 2: Isomerization of the E-Oxime from the Mother Liquor

  • Take the mother liquor from the filtration step, which is enriched in the E-oxime acetate.

  • Add additional acetic acid if necessary to ensure a catalytic amount is present.

  • Heat the mother liquor to a higher temperature (e.g., 100-110 °C) for several hours to promote the isomerization of the E-isomer to the Z-isomer.[2]

  • Monitor the conversion by HPLC until the desired E/Z ratio is achieved.

  • Cool the reaction mixture to induce the precipitation of the newly formed Z-oxime acetate.

  • Isolate the precipitate by filtration, wash, and dry as before. This provides a second crop of the desired Z-isomer.

Protocol 2: Synthesis of Risperidone from Enriched Z-Oxime Intermediate

This protocol describes the alkylation and subsequent cyclization of the enriched Z-oxime to form risperidone.

  • Suspend the enriched Z-oxime intermediate in a suitable solvent like acetonitrile.

  • Add a base, such as potassium carbonate, to the suspension.

  • Add 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one to the reaction mixture.

  • Heat the mixture to reflux and maintain for 3-5 hours, monitoring the progress of the alkylation by HPLC.[1]

  • After the alkylation is complete, add a strong base, such as aqueous sodium hydroxide, to the reaction mixture.

  • Stir the mixture at an elevated temperature to facilitate the intramolecular cyclization to form the benzisoxazole ring of risperidone.[1]

  • Upon completion of the reaction, cool the mixture and isolate the crude risperidone product by filtration.

  • Purify the crude risperidone by recrystallization from a suitable solvent system to obtain the final product with high purity.

Visualizations

Diagram 1: Synthetic Pathway to Risperidone Highlighting Z/E Oxime Isomerization

G cluster_0 Oxime Formation & Isomerization cluster_1 Risperidone Synthesis Ketone 4-(2,4-difluorobenzoyl)piperidine Mixture Mixture of Z- and E-Oxime Acetates Ketone->Mixture Oximation Hydroxylamine Hydroxylamine + Acetic Acid Hydroxylamine->Mixture Z_Oxime Precipitated Z-Oxime Acetate (Desired Isomer) Mixture->Z_Oxime Preferential Precipitation E_Oxime_ML Mother Liquor with E-Oxime Acetate Mixture->E_Oxime_ML Enriched_Z_Oxime Enriched Z-Oxime Intermediate Z_Oxime->Enriched_Z_Oxime Converted_Z_Oxime Converted Z-Oxime Acetate E_Oxime_ML->Converted_Z_Oxime Isomerization Heat_Catalyst Heat + Acid Catalyst Heat_Catalyst->E_Oxime_ML Converted_Z_Oxime->Enriched_Z_Oxime Alkylated_Oxime Alkylated Z-Oxime Enriched_Z_Oxime->Alkylated_Oxime Alkylation Alkylating_Agent 3-(2-chloroethyl)-2-methyl-6,7,8,9- tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one Alkylating_Agent->Alkylated_Oxime Risperidone Risperidone Alkylated_Oxime->Risperidone Base_Cyclization Base-mediated Cyclization Base_Cyclization->Alkylated_Oxime

Caption: Synthetic route to risperidone emphasizing Z-oxime enrichment.

Diagram 2: Logical Workflow for Troubleshooting High E-Oxime Impurity

G Start High E-Oxime Impurity Detected Check_Isomerization Review E-to-Z Isomerization Conditions Start->Check_Isomerization Check_Precipitation Evaluate Z-Oxime Acetate Precipitation Start->Check_Precipitation Check_Purification Assess Final Risperidone Purification Start->Check_Purification Temp_Time Increase Temperature/Time? Check_Isomerization->Temp_Time Solvent_System Optimize Solvent System? Check_Precipitation->Solvent_System Recrystallization Optimize Recrystallization? Check_Purification->Recrystallization Catalyst Sufficient Acid Catalyst? Temp_Time->Catalyst Yes Action_Isomerization Implement Optimized Isomerization Protocol Temp_Time->Action_Isomerization No Catalyst->Action_Isomerization Yes Cooling_Profile Refine Cooling Profile? Solvent_System->Cooling_Profile Yes Action_Precipitation Implement Optimized Precipitation Protocol Solvent_System->Action_Precipitation No Cooling_Profile->Action_Precipitation Yes Action_Purification Implement Optimized Purification Protocol Recrystallization->Action_Purification Yes End E-Oxime Impurity Minimized Recrystallization->End No Action_Isomerization->End Action_Precipitation->End Action_Purification->End

Caption: Troubleshooting workflow for minimizing this compound.

References

  • Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. (2022). Molecules, 27(20), 6964. [Link]

  • The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
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  • Google Patents. (n.d.).
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  • Google Patents. (n.d.).
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  • International Journal of Research in Pharmaceutical and Nano Sciences. (2015). method development and validation of risperidone by rp-hplc. [Link]

  • Google Patents. (n.d.).
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  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • ResearchGate. (2005). Selective Synthesis of E and Z Isomers of Oximes. [Link]

  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. [Link]

  • ResearchGate. (2015). Stability indicating hplc method for quantification of risperidone in tablets. [Link]

  • Khan Academy. (n.d.). Formation of oximes and hydrazones. [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]

  • Longdom Publishing. (2017). Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal ® Consta. [Link]

  • Studylib. (n.d.). Kinetic vs. Thermodynamic Control: Lab Report. [Link]

  • PMC - NIH. (2014). Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. [Link]

  • ACS Omega. (2023). A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

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Sources

Technical Support Center: Addressing Matrix Effects in Risperidone E-Oxime Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the bioanalysis of Risperidone E-Oxime. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects during method development and validation. Here, we provide in-depth, experience-driven answers to common issues, focusing on the underlying causes and practical, validated solutions.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: What are matrix effects, and why are they a significant concern for this compound analysis in biological samples?

Answer:

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the biological sample.[1][2] In the context of LC-MS/MS analysis of this compound, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and reproducibility of the quantification.[1][3]

Biological matrices like plasma, serum, and urine are incredibly complex, containing a high abundance of phospholipids, salts, proteins, and metabolites.[4][5] Phospholipids are a primary cause of matrix effects in bioanalysis.[1][2][4][5] They can co-extract with the analyte of interest and often elute in the same chromatographic window, competing for ionization in the mass spectrometer source.[1] This competition can lead to unreliable data, failed validation batches, and incorrect pharmacokinetic assessments. According to FDA guidelines for bioanalytical method validation, it is mandatory to assess and mitigate matrix effects to ensure data integrity.[6][7][8]

FAQ 2: I'm observing significant ion suppression for this compound. What is the most likely cause and my first troubleshooting step?

Answer:

The most probable cause of significant and variable ion suppression is the presence of endogenous phospholipids from your biological matrix (e.g., plasma or serum).[1][2][4] These molecules are notorious for co-extracting with analytes during common sample preparation techniques like protein precipitation (PPT) and can build up on your analytical column, leading to erratic elution and persistent ion suppression.[1][5]

Your first and most critical troubleshooting step is to evaluate the effectiveness of your sample preparation method. A simple protein precipitation with acetonitrile or methanol is often insufficient for removing phospholipids.[5][9]

Initial Diagnostic Workflow:

dot graph TD { A[Start: Ion Suppression Observed] --> B{Sample Prep Method?}; B --> C[Protein Precipitation]; C --> D{Perform Post-Column Infusion Experiment}; D --> E[Suppression aligns with Phospholipid elution?]; E --> F[Yes: Implement Advanced Sample Cleanup]; E --> G[No: Investigate other sources, e.g., chromatography]; B --> H[SPE / LLE]; H --> I{Check Recovery & Matrix Factor}; I --> J[Low Recovery? -> Optimize SPE/LLE Protocol]; I --> K[High Matrix Factor? -> Re-evaluate SPE/LLE or try alternative]; }

caption { font-size: 12px; text-align: left; margin-top: 5px; caption-side: bottom; } .caption-text { font-style: italic; }

Figure 1. Initial troubleshooting workflow for ion suppression.
FAQ 3: What are the recommended sample preparation techniques to effectively remove phospholipids and mitigate matrix effects for this compound?

Answer:

While protein precipitation is a fast and simple technique, it is often inadequate for removing phospholipids.[5][9] More selective and robust methods like Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly recommended for minimizing matrix effects.[10][11][12] A newer technique, Hybrid Solid Phase Extraction (HybridSPE), is specifically designed for targeted phospholipid removal.[4][5][13]

Here is a comparison of common techniques:

Technique Principle Advantages Disadvantages Best For...
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[9]Fast, simple, inexpensive.Ineffective at removing phospholipids and other endogenous interferences, leading to significant matrix effects.[5]Initial screening or when matrix effects are determined to be minimal.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (aqueous sample and organic solvent).[11]Can provide very clean extracts if the solvent system is optimized.Can be labor-intensive, may form emulsions, and requires careful solvent selection to avoid co-extraction of phospholipids.[11][14]Analytes with favorable partitioning coefficients where a high degree of cleanliness is required.
Solid Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[11]Highly selective, can concentrate the analyte, high recoveries are achievable, and amenable to automation.[10][14]Requires method development to select the appropriate sorbent and optimize wash/elution steps.[5]Routine, high-throughput analysis requiring robust and reproducible cleanup.[12][15][16]
HybridSPE®-Phospholipid Combines protein precipitation with selective removal of phospholipids using a zirconia-coated stationary phase.[4][5]Simple "pass-through" workflow, excellent phospholipid removal, and significantly reduces matrix effects.[4][13]Can be more expensive than PPT.Applications where phospholipid-based matrix effects are the primary challenge.

Recommendation: For robust and reliable quantification of this compound, Solid Phase Extraction (SPE) using a mixed-mode or polymeric reversed-phase sorbent is a highly effective starting point.[10][12][16] If ion suppression persists, HybridSPE® offers a targeted solution for phospholipid removal.[4][5]

Section 2: Troubleshooting Guides

Problem 1: Inconsistent results and poor precision between samples from different patient lots.

Possible Cause: Differential matrix effects. The composition of biological matrices can vary significantly between individuals, leading to different degrees of ion suppression or enhancement for the same analyte concentration.[8] The FDA guidance on bioanalytical method validation requires testing for matrix effects using at least six different sources of the biological matrix.[6]

Troubleshooting & Optimization Protocol

Step 1: Quantify the Matrix Factor (MF) The matrix factor is a quantitative measure of the degree of ion suppression or enhancement.

  • Procedure:

    • Prepare two sets of samples at low and high QC concentrations.

    • Set A: Spike the analyte and internal standard (IS) into the mobile phase or reconstitution solvent (Neat solution).

    • Set B: Extract blank matrix from at least six different individual lots. Spike the analyte and IS into the post-extracted blank matrix (Post-Spiked solution).

    • Analyze both sets by LC-MS/MS.

    • Calculate the Matrix Factor for each lot:

      • MF = (Peak Area of Analyte in Post-Spiked Solution) / (Peak Area of Analyte in Neat Solution)

  • Interpretation:

    • MF = 1: No matrix effect.

    • MF < 1: Ion suppression.

    • MF > 1: Ion enhancement.

Step 2: Calculate the IS-Normalized Matrix Factor A stable isotope-labeled (SIL) internal standard is crucial for compensating for matrix effects.

  • Procedure:

    • Using the same data from Step 1, calculate the IS-Normalized MF for each lot:

      • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Post-Spiked Solution) / (Analyte/IS Peak Area Ratio in Neat Solution)

    • Calculate the Coefficient of Variation (%CV) of the IS-Normalized MF across the different lots.

  • Acceptance Criteria (as per FDA guidance):

    • The %CV of the IS-Normalized Matrix Factor should be ≤15%.[3][7]

Step 3: Corrective Actions if %CV > 15%

dot graph TD { A[Start: Matrix Factor %CV > 15%] --> B{Review Sample Prep}; B --> C[Optimize SPE/LLE]; C --> D[Test different wash solvents]; D --> E[Evaluate alternative elution solvents]; E --> F[Consider a different SPE sorbent (e.g., mixed-mode)]; B --> G[Implement Phospholipid Removal]; G --> H[Switch to HybridSPE or Phospholipid removal plates]; A --> I{Review Chromatography}; I --> J[Modify LC gradient to separate analyte from suppression zones]; J --> K[Evaluate a different column chemistry (e.g., Phenyl-Hexyl)]; F --> L[Re-evaluate Matrix Factor]; H --> L; K --> L; }

caption { font-size: 12px; text-align: left; margin-top: 5px; caption-side: bottom; } .caption-text { font-style: italic; }

Figure 2. Corrective action workflow for high matrix factor variability.
Problem 2: Low and inconsistent analyte recovery.

Possible Cause: Suboptimal extraction conditions during LLE or SPE. For SPE, this could be due to incorrect sorbent choice, inadequate conditioning, improper pH, or an elution solvent that is too weak. For LLE, the issue may be an inappropriate organic solvent or pH.

Troubleshooting & Optimization Protocol

Step 1: Systematically Evaluate SPE Parameters

  • Protocol: SPE Method Development

    • Sorbent Selection: For Risperidone and its metabolites, which are basic compounds, a polymeric reversed-phase (e.g., Waters Oasis HLB) or a mixed-mode cation exchange sorbent is a good starting point.[12]

    • Load Step: Ensure the sample is loaded under conditions that promote retention. For reversed-phase, this typically means the sample is aqueous. For cation exchange, the sample pH should be adjusted to at least 2 pH units below the pKa of the analyte to ensure it is charged.

    • Wash Step: Use a weak organic solvent (e.g., 5-10% Methanol in water) to wash away polar interferences without eluting the analyte. An acidic wash can be used for cation exchange sorbents.

    • Elution Step: Elute with a strong organic solvent. For basic compounds like this compound, adding a small amount of a basic modifier (e.g., 2-5% ammonium hydroxide in methanol) to the elution solvent can significantly improve recovery by neutralizing the analyte.

Step 2: Quantify Recovery Recovery should be assessed to ensure the extraction process is efficient and reproducible.

  • Procedure:

    • Prepare three sets of samples at low, mid, and high QC concentrations.

    • Set B (Post-Spiked): Extract blank matrix and then spike the analyte and IS into the final extract.

    • Set C (Pre-Spiked): Spike the analyte and IS into the blank matrix before the extraction process.

    • Analyze both sets.

    • Calculate Recovery:

      • % Recovery = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] x 100

  • Interpretation:

    • Recovery should be consistent, precise, and preferably high, although moderate but consistent recovery is acceptable. The key is reproducibility across the concentration range.

References

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis. PubMed. Available from: [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Available from: [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Labcorp. Available from: [Link]

  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review. Available from: [Link]

  • FDA guideline - Bioanalytical Method Validation. PharmaCompass. Available from: [Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. National Institutes of Health (NIH). Available from: [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS. National Institutes of Health (NIH). Available from: [Link]

  • Therapeutic Drug Monitoring of Risperidone and 9-hydroxyrisperidone in Serum With Solid-Phase Extraction and High-Performance Liquid Chromatography. PubMed. Available from: [Link]

  • Liquid-Liquid Extraction vs. Solid-Phase Extraction. Aurora Biomed. Available from: [Link]

  • Risperidone: Liquid Chromatographic Analysis. Bartleby.com. Available from: [Link]

  • Quantitative determination of risperidone, paliperidone and olanzapine in human serum by liquid chromatography-tandem mass spectrometry coupled with on-line solid phase extraction. ResearchGate. Available from: [Link]

  • Pharmacokinetic study of risperidone. Application of a HPLC method with solid phase extraction. ResearchGate. Available from: [Link]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Waters Corporation. Available from: [Link]

  • Liquid-Liquid vs Supported-Liquid vs Solid-Phase Extraction. Aurora Biomed. Available from: [Link]

  • Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers. National Institutes of Health (NIH). Available from: [Link]

  • Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine. PubMed. Available from: [Link]

  • A concise review on analytical profile of risperidone. ResearchGate. Available from: [Link]

  • Development of Analytical Method for Risperidone by UV Spectrophotometry. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues of Risperidone E-Oxime in Analytical Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals encountering challenges with Risperidone E-Oxime solubility during analytical method development and execution. This guide provides in-depth troubleshooting, scientifically grounded explanations, and practical protocols to address common solubility-related issues.

Introduction: Understanding the Challenge

This compound is a known impurity and potential degradation product of the atypical antipsychotic drug, Risperidone.[1][2] Accurate quantification of this impurity is critical for quality control and stability studies. However, its unique chemical structure, featuring an oxime functional group, can present significant solubility challenges in common analytical solvents, leading to issues such as poor peak shape, low recovery, and inaccurate quantification in chromatographic analyses like HPLC and UHPLC.[3][4][5]

This guide is designed to provide a logical, step-by-step approach to overcoming these challenges, ensuring robust and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor peak shape (e.g., tailing, splitting) for the this compound peak in my chromatogram?

A1: Poor peak shape for the this compound peak is often a direct consequence of its limited solubility in the mobile phase or the injection solvent. When the analyte is not fully dissolved, it can lead to several problems at the point of injection and during its transit through the analytical column. If the injection solvent is stronger than the mobile phase, it can cause the analyte to precipitate upon mixing, leading to peak distortion. Conversely, if the analyte has low solubility in the mobile phase itself, it can result in tailing as the analyte slowly dissolves from the precipitated form at the head of the column.

Q2: My recovery of this compound is consistently low. Could this be related to solubility?

A2: Absolutely. Low recovery is a classic symptom of solubility issues. If this compound is not completely dissolved in the sample diluent, you will be injecting a non-homogenous sample, leading to under-representation of the analyte concentration. Furthermore, if the compound precipitates in the injection port or at the head of the column, it will not be quantitatively transferred to the detector, resulting in low and inconsistent recovery values.

Q3: I am dissolving my sample in a strong organic solvent, but I'm still having issues. What could be the cause?

A3: While using a strong organic solvent can initially dissolve this compound, it can introduce other problems. If your mobile phase is significantly weaker (i.e., has a higher aqueous content in a reversed-phase system), the strong injection solvent can act as a "plug" of high elution strength. This can cause premature migration of the analyte through the column, leading to peak fronting or splitting. It's a delicate balance between ensuring solubility in the sample solvent and maintaining compatibility with the mobile phase.

Q4: How does the 'E' configuration of the oxime affect its solubility compared to a potential 'Z' isomer?

Troubleshooting Guide: A Systematic Approach to Solving Solubility Issues

This section provides a structured workflow for diagnosing and resolving solubility problems with this compound.

Caption: A systematic workflow for troubleshooting this compound solubility issues.

Step 1: Systematic Solubility Assessment

Before making arbitrary changes to your analytical method, a systematic assessment of this compound's solubility in various solvents is crucial.

Protocol for Solubility Screening:

  • Solvent Selection: Choose a range of solvents with varying polarities. A recommended starting panel is presented in the table below.

  • Sample Preparation: Accurately weigh a small amount of this compound (e.g., 1 mg) into separate vials.

  • Solvent Addition: Add a known volume of each solvent (e.g., 1 mL) to the respective vials.

  • Agitation: Vortex each vial for 2-5 minutes to facilitate dissolution.

  • Sonication: If the solid is not fully dissolved, sonicate the vials for 10-15 minutes.

  • Observation: Visually inspect each vial for any undissolved particulate matter against a dark background.

  • Quantification (Optional but Recommended): If a rough estimate of solubility is required, prepare saturated solutions, filter through a 0.22 µm syringe filter, and analyze the filtrate using a UV-Vis spectrophotometer or a generic HPLC method.

Table 1: Recommended Solvents for Solubility Screening of this compound

SolventPolarity IndexPredicted logP of this compoundRationale
Water10.2\multirow{6}{*}{3.29922[11]}Establishes aqueous insolubility.
Methanol (MeOH)5.1Common polar organic solvent in RP-HPLC.
Acetonitrile (ACN)5.8Common polar aprotic solvent in RP-HPLC.
Ethanol (EtOH)4.3Alternative polar protic solvent.
Isopropanol (IPA)3.9A slightly less polar alcohol.
Dimethyl Sulfoxide (DMSO)7.2A strong, polar aprotic solvent, often a good last resort.
Tetrahydrofuran (THF)4.0A less common but effective solvent for certain compounds.

Note: The predicted logP value suggests that this compound is lipophilic and will likely have limited solubility in highly aqueous solutions.

Step 2: Optimizing the Sample Diluent

Based on the results from the solubility screening, you can now make an informed decision on the most appropriate sample diluent.

Scenario 1: Good Solubility in a Mobile Phase-Compatible Solvent (e.g., ACN, MeOH)

  • Action: Prepare your sample in the solvent that provided the best solubility and is also a component of your mobile phase. Ideally, the composition of your sample diluent should match the initial mobile phase conditions of your gradient or your isocratic mobile phase.

Scenario 2: Limited Solubility in Common HPLC Solvents, but Soluble in a Stronger Solvent (e.g., DMSO)

  • Action: If a stronger solvent like DMSO is required, it is critical to minimize the injection volume to avoid chromatographic issues.

    • Protocol:

      • Dissolve the sample in the minimum required volume of the strong solvent.

      • If possible, dilute the sample with a weaker solvent (compatible with the mobile phase) to the final desired concentration.

      • Start with a very small injection volume (e.g., 1-2 µL) and observe the peak shape.

      • Gradually increase the injection volume if necessary, paying close attention to any deterioration in peak symmetry.

Step 3: Modifying the Mobile Phase

If optimizing the sample diluent alone is insufficient, adjustments to the mobile phase may be necessary.

  • Increase Organic Content: For reversed-phase HPLC, a gradual increase in the organic modifier (e.g., ACN or MeOH) in the mobile phase can improve the solubility of this compound on the column.

  • Change Organic Modifier: Sometimes, switching from methanol to acetonitrile, or vice versa, can have a significant impact on solubility and selectivity.

  • pH Adjustment: While Risperidone is a weak base with pH-dependent solubility, the oxime derivative's pKa may differ.[12] Experimenting with the mobile phase pH (within the stable range of your column) could potentially improve solubility.

  • Use of Additives: In some cases, small amounts of additives like tetrahydrofuran (THF) can enhance the solubility of challenging compounds. However, be mindful of the UV cutoff of such additives and their compatibility with your HPLC system.

Step 4: Advanced Strategies for Highly Insoluble Cases

For particularly challenging situations, consider the following advanced techniques:

  • Use of Solubilizing Agents: For non-chromatographic analyses or in specific cases, the use of surfactants or other solubilizing agents might be explored.[13][14] However, these are generally not ideal for routine HPLC analysis due to potential interference.

  • Temperature Adjustment: Increasing the column temperature can sometimes improve the solubility of an analyte in the mobile phase. Experiment with temperatures in the range of 30-50°C.

Diagram of Experimental Workflow for Solubility Optimization

Caption: A workflow for optimizing the analytical method for this compound.

Conclusion

Addressing the solubility challenges of this compound requires a systematic and scientifically informed approach. By understanding the underlying principles of solubility and following the troubleshooting steps outlined in this guide, researchers can develop robust and reliable analytical methods for the accurate quantification of this critical impurity. Remember that a small investment in understanding the solubility characteristics of your analyte at the beginning of method development can save significant time and resources in the long run.

References

  • Nejedly, T., Pilarova, P., Kastner, P., et al. (2014). Development and validation of rapid UHPLC method for determination of risperidone and its impurities in bulk powder and tablets. International Journal of Research in Pharmacy and Chemistry, 4(2), 261-266.
  • Method Development and Validation of Risperidone by using RP-HPLC and its Stress Studies.
  • Development And Validation Of Rapid UHPLC Method For Determination Of Risperidone And Its Impurities In Bulk Powder And Tablets. (2014). 5th International Conference and Exhibition on Analytical & Bioanalytical Techniques.
  • Risperidone - Product Inform
  • A Stability Indicating HPLC Method for the Determination of Electrochemically Controlled Release of Risperidone.
  • Mealey, D., Svärd, M., & Rasmuson, Å. C. (2014). Thermodynamics of risperidone and solubility in pure organic solvents. Fluid Phase Equilibria, 375, 73-79.
  • (PDF) Thermodynamics of risperidone and solubility in pure organic solvents.
  • RP-HPLC METHOD AND ITS VALIDATION FOR ANALYSIS OF RISPERIDONE AND TRIHEXYPHENIDYL HCL IN BULK AND PHARMACEUTICAL DOSAGE FORM. ijprems.com.
  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. MDPI.
  • Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • Thermodynamics of risperidone and solubility in pure organic solvents. University of Limerick.
  • This compound (CAS Number: 691007-09-7). Cayman Chemical.
  • Water-Immiscible Solvents as Sample Diluents in Reversed-Phase HPLC—You Must Be Joking!
  • In Vitro-In Vivo Correlation of Parenteral Risperidone Polymeric Microspheres. PMC.
  • This compound. MedchemExpress.com.
  • A concise review on analytical profile of risperidone.
  • 691007-09-7 | this compound. ChemScene.
  • This compound (Standard). Labm.
  • Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule. Journal of the American Chemical Society.
  • Solubility Issues? Alternative Sample Solvents for Chiral Analysis. Daicel Chiral Technologies.
  • The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution.
  • GEOMETRICAL ISOMERISM | ORGANIC | CIS-TRANS | E-Z NOT
  • Risperidone. PubChem.
  • Investigation of the effect of solubility increase at the main absorption site on bioavailability of BCS class II drug (risperidone) using liquisolid technique. PMC.
  • Mitigating the Effect of Surfactants in Sample Preparation of a Phospholipid Formulation for Impurities Analysis by Reversed-Phase Liquid Chromatography.
  • Spectrophotometric Determination of pKa and Log P of Risperidone. Journal of Applied Pharmaceutical Sciences.
  • E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Organic & Biomolecular Chemistry.
  • Which injection solvents should I use for reversed-phase flash purific

Sources

Technical Support Center: Enhancing Sensitivity for Risperidone E-Oxime Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with advanced troubleshooting and guidance for enhancing the analytical sensitivity of Risperidone E-Oxime. This resource is designed to address common challenges encountered during experimental workflows and offer scientifically grounded solutions to optimize your detection methods.

Introduction: The Challenge of Detecting this compound

This compound is recognized as a potential impurity and degradation product in commercial risperidone preparations.[1][2][3] Its accurate and sensitive detection is crucial for quality control, stability studies, and ensuring the safety and efficacy of risperidone-based therapeutics. However, achieving low limits of detection (LOD) and quantification (LOQ) for this analyte can be challenging due to its specific chemical properties and often low abundance in samples.

This guide provides a structured, question-and-answer-based approach to troubleshoot and enhance the sensitivity of your analytical methods for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Sample Preparation and Extraction

Question 1: I am experiencing low recovery of this compound from my biological matrix (plasma/urine). What are the likely causes and how can I improve my extraction efficiency?

Answer:

Low recovery is a common issue stemming from suboptimal extraction methodology. The choice of extraction technique is critical and depends on the sample matrix and the physicochemical properties of this compound.

Causality and Recommended Solutions:

  • Inadequate Protein Precipitation: For plasma samples, incomplete protein removal can lead to analyte co-precipitation and matrix effects.

    • Troubleshooting: Experiment with different precipitation agents. While acetonitrile is commonly used, methanol or a mixture of the two might be more effective for this compound.[4] Ensure a sufficient volume of the organic solvent is used (typically a 3:1 or 4:1 ratio of solvent to plasma) and that vortexing is thorough to ensure complete protein denaturation.

  • Suboptimal pH for Liquid-Liquid Extraction (LLE): The extraction efficiency of LLE is highly dependent on the pH of the aqueous phase and the pKa of the analyte. This compound, containing a basic piperidine nitrogen, will be ionized at acidic pH.

    • Troubleshooting: Adjust the pH of your sample to be at least 2 units above the pKa of the most basic functional group to ensure it is in its neutral, more organic-soluble form. A basic pH (e.g., pH 9-10) is generally recommended for the extraction of risperidone and its related compounds into a non-polar organic solvent like methyl tert-butyl ether (MTBE) or a mixture of hexane and isoamyl alcohol.

  • Inefficient Solid-Phase Extraction (SPE): The choice of sorbent and the elution solvent are critical for successful SPE.

    • Troubleshooting: For this compound, a mixed-mode cation exchange sorbent can be highly effective.[5] This allows for retention based on both the hydrophobic character of the molecule and the positive charge of the piperidine nitrogen. Ensure proper conditioning of the SPE cartridge and test a range of elution solvents with varying polarity and pH to optimize recovery. A common strategy is to use an acidic mobile phase for loading and a basic methanolic solution for elution.

Workflow Diagram for Optimizing Sample Extraction:

Extraction_Optimization cluster_0 Sample Preparation Start Biological Sample (Plasma/Urine) PP Protein Precipitation (e.g., Acetonitrile, Methanol) Start->PP For Plasma LLE Liquid-Liquid Extraction Start->LLE SPE Solid-Phase Extraction Start->SPE PP->LLE PP->SPE pH_Adjust Adjust pH > pKa LLE->pH_Adjust Sorbent_Select Select Sorbent (Mixed-Mode Cation Exchange) SPE->Sorbent_Select Solvent_Select Select Organic Solvent (e.g., MTBE, Hexane/Isoamyl Alcohol) pH_Adjust->Solvent_Select Analysis LC-MS/MS or GC-MS Analysis Solvent_Select->Analysis Elution_Opt Optimize Elution Solvent Sorbent_Select->Elution_Opt Elution_Opt->Analysis

Caption: Workflow for optimizing sample extraction of this compound.

Section 2: Chromatographic Separation and Detection

Question 2: My chromatographic peak for this compound is broad and shows poor symmetry, leading to low sensitivity. How can I improve the peak shape?

Answer:

Poor peak shape is often a result of secondary interactions with the stationary phase or issues with the mobile phase composition.

Causality and Recommended Solutions:

  • Secondary Silanol Interactions: The basic piperidine nitrogen in this compound can interact with acidic silanol groups on the surface of C18 columns, leading to peak tailing.

    • Troubleshooting:

      • Use a Low-Bleed, End-Capped Column: Modern, high-purity silica columns with extensive end-capping minimize exposed silanol groups.

      • Mobile Phase Additives: Incorporate a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, into your mobile phase to block the active sites on the stationary phase.

      • Low pH Mobile Phase: Operating at a low pH (e.g., 2.5-3.5) with a formic acid or ammonium formate buffer will ensure the piperidine nitrogen is protonated. This can improve peak shape by preventing interactions with silanol groups, though it may reduce retention on a standard C18 column.

  • Inappropriate Mobile Phase Composition: An unsuitable organic modifier or buffer can lead to poor peak shape.

    • Troubleshooting:

      • Optimize Organic Modifier: While acetonitrile is common, methanol can sometimes provide better peak shapes for basic compounds. Experiment with different ratios of acetonitrile and methanol.

      • Buffer Concentration: Ensure your buffer concentration is adequate (typically 10-20 mM) to control the pH and ionic strength of the mobile phase effectively.

Question 3: I am using HPLC-UV for detection, but the sensitivity is insufficient for my application. What are my options to enhance detection?

Answer:

While HPLC with UV detection is a robust technique, its sensitivity can be limited.[6][7] For trace-level analysis of this compound, more sensitive detection methods are often necessary.

Recommended High-Sensitivity Alternatives:

Analytical TechniquePrinciple of DetectionTypical LOD/LOQAdvantagesDisadvantages
LC-MS/MS Mass-to-charge ratio of fragmented ionsLow ng/mL to pg/mL[5][8][9]High selectivity and sensitivity; structural informationHigher equipment cost and complexity
GC-MS (with derivatization) Mass-to-charge ratio of fragmented ionspg/mL rangeHigh chromatographic resolution and sensitivityRequires derivatization for non-volatile analytes
HPLC-Fluorescence (with derivatization) Emission of light by excited moleculespg/mL rangeHigh sensitivity and selectivityRequires a fluorophore or derivatization

Transitioning to a More Sensitive Technique:

  • LC-MS/MS: This is the gold standard for sensitive and selective quantification of drugs and their metabolites in biological matrices.[4][8][10] The use of Multiple Reaction Monitoring (MRM) significantly reduces background noise and enhances selectivity.

  • GC-MS with Derivatization: While this compound is not sufficiently volatile for direct GC-MS analysis, derivatization can overcome this limitation and provide excellent sensitivity.

Section 3: Enhancing Sensitivity through Derivatization for GC-MS

Question 4: How can I use derivatization to improve the detection of this compound by GC-MS?

Answer:

Derivatization is a chemical modification process that converts a less volatile and/or polar compound into a more volatile and thermally stable derivative suitable for GC-MS analysis.[11][12][13] For this compound, a two-step derivatization process is recommended.

Step 1: Methoximation

  • Purpose: The primary purpose of methoximation is to protect the oxime functional group.[14] This step converts the oxime into a more stable methoxime derivative.

  • Reagent: Methoxyamine hydrochloride (MeOx) in pyridine.[11][14]

  • Mechanism: The methoxyamine reacts with the oxime group, preventing potential isomerization and degradation at the high temperatures of the GC inlet and column.[12]

Step 2: Silylation

  • Purpose: Silylation targets active hydrogens, such as those on hydroxyl groups, to increase volatility and thermal stability.[11][14] While the primary target for silylation in many metabolites are hydroxyl and carboxyl groups, it can also react with other active hydrogens.

  • Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and effective silylating agent.

  • Mechanism: MSTFA replaces the active hydrogen on the oxime's hydroxyl group (if not already fully reacted during methoximation) with a trimethylsilyl (TMS) group. This reduces the polarity of the molecule and increases its volatility.[11]

Protocol for Derivatization of this compound for GC-MS Analysis:

  • Sample Preparation: Ensure your extracted sample is completely dry. Lyophilization is recommended to remove all traces of water, which can interfere with the derivatization reagents.[11]

  • Methoximation:

    • Add 50 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL) to the dried sample extract.

    • Incubate at 60°C for 60 minutes.

  • Silylation:

    • Cool the sample to room temperature.

    • Add 50 µL of MSTFA.

    • Incubate at 60°C for 30 minutes.

  • Analysis:

    • The sample is now ready for injection into the GC-MS.

Workflow Diagram for GC-MS Derivatization:

Derivatization_Workflow cluster_1 Derivatization for GC-MS Start Dried Sample Extract Methoximation Methoximation (Methoxyamine HCl in Pyridine) Start->Methoximation Incubation1 Incubate at 60°C for 60 min Methoximation->Incubation1 Silylation Silylation (MSTFA) Incubation1->Silylation Incubation2 Incubate at 60°C for 30 min Silylation->Incubation2 GCMS_Analysis GC-MS Analysis Incubation2->GCMS_Analysis

Caption: A two-step derivatization workflow for this compound.

Section 4: Stability Considerations

Question 5: I am concerned about the stability of this compound in my samples and during analysis. What precautions should I take?

Answer:

Analyte stability is crucial for accurate quantification. Risperidone itself is known to be susceptible to oxidative and photolytic degradation.[15][16][17][18] While specific stability data for the E-Oxime is less common, it is prudent to assume similar sensitivities.

Recommendations for Ensuring Stability:

  • Sample Collection and Storage:

    • Collect blood samples in tubes containing an anticoagulant and a preservative.

    • Protect samples from light by using amber vials.

    • Process samples as quickly as possible.

    • Store plasma and urine samples at -80°C for long-term stability.

  • Sample Preparation:

    • Perform extraction procedures under low light conditions.

    • Avoid high temperatures for extended periods during solvent evaporation steps. Use a gentle stream of nitrogen at or below 40°C.

  • Autosampler Stability:

    • If possible, use a cooled autosampler to maintain the integrity of the prepared samples while they are awaiting injection.

    • Conduct experiments to assess the stability of the analyte in the final extraction solvent over the expected run time of the analytical batch.

References

  • The Bumbling Biochemist. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central. [Link]

  • Dasgupta, A., & Spies, J. (1998). Improved GC/MS analysis of opiates with use of oxime-TMS derivatives. PubMed. [Link]

  • Bibel lab update. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • Fujisawa, Y., Takahashi, Y., Teraoka, R., & Kitagawa, S. (2018). Photostability of Risperidone in Tablets. J-Stage. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Shah, P. B., Puranik, M. P., & Shah, A. C. (2012). Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. Hindawi. [Link]

  • Li, Y., et al. (2021). Long-Acting Risperidone Dual Control System: Preparation, Characterization and Evaluation In Vitro and In Vivo. National Institutes of Health (NIH). [Link]

  • Sahu, S. K., & Patel, J. (2017). Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. ResearchGate. [Link]

  • Maślanka, A., Krzek, J., & Patrzałek, A. (2010). DETERMINATION OF RISPERIDONE IN TABLETS IN THE PRESENCE OF ITS DEGRADATION PRODUCTS AND PLACEBO-DERIVED CONSTITUENTS. Acta Poloniae Pharmaceutica. [Link]

  • Cakirer, O., & Tasdemir, I. H. (2013). Electrochemical and Spectrophotometric Methods to Assay of Risperidone an Antipsychotic Drug in Pharmaceutical and Biological Samples. Asian Journal of Chemistry. [Link]

  • Manikandan, K., & Lakshmi, K. S. (2012). method development and validation of risperidone by rp-hplc. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]

  • Magar, L. P., et al. (2020). DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry. [Link]

  • Bartleby. (n.d.). Risperidone: Liquid Chromatographic Analysis. [Link]

  • Huang, M., et al. (2011). Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers. National Institutes of Health (NIH). [Link]

  • von Plessing, C., et al. (2008). Pharmacokinetic study of risperidone. Application of a HPLC method with solid phase extraction. ResearchGate. [Link]

  • Kamal, A. H., et al. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. PubMed Central. [Link]

  • Jayanna, B. K., et al. (2014). Spectrophotometric Estimation of Risperidone in Tablets. Indian Journal of Pharmaceutical Sciences. [Link]

  • El-Gindy, A., El-Zeany, B., & Awad, T. (2012). Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. PubMed Central. [Link]

  • Sowmya, H. G., et al. (2025). A Review on Analytical Methods for Determination of Risperidone: Review Article. ResearchGate. [Link]

  • Remmerie, B. M., et al. (2008). Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine. PubMed. [Link]

  • A-El-Maaboud, M. A., et al. (2012). Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS. PubMed Central. [Link]

  • ResearchGate. (n.d.). LC/ESI-MS/MS chromatograms of risperidone and its major metabolite, 9-OH-risperidone, obtained from an extracted saliva sample. [Link]

  • Anitha, D., et al. (2021). IN VITRO EXAMINE OF RISPERIDONE IN DRUG TABLET DOSE STRUCTURE USING REVERSE PHASE FLUID CHROMATOGRAPHIC (RP-HPLC) STRATEGY. International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • Mennickent, S., de Diego, M., Liser, B., & Trujillo, L. (2018). STABILITY INDICATING HPLC METHOD FOR QUANTIFICATION OF RISPERIDONE IN TABLETS. Journal of the Chilean Chemical Society. [Link]

Sources

Technical Support Center: Proactive Strategies for Preventing On-Column Degradation of Risperidone E-Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Risperidone and its related substances. This guide is specifically designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with the on-column stability of Risperidone E-Oxime. On-column degradation can lead to inaccurate quantification, flawed impurity profiles, and significant delays in development timelines.

This document provides a framework for understanding the root causes of this degradation and offers systematic, field-proven strategies for its prevention and troubleshooting. We will move beyond simple procedural lists to explain the chemical causality behind each recommendation, empowering you to build robust and reliable analytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the analysis of this compound.

Q1: What is this compound and why is its stability a concern?

This compound is a known impurity of the antipsychotic drug Risperidone and is listed as such in various pharmacopeias, including the United States Pharmacopeia (USP).[1][2][3] Its accurate quantification is critical for ensuring the safety and quality of Risperidone active pharmaceutical ingredients (API) and finished drug products. The oxime functional group (-C=N-OH) and the benzisoxazole ring system in the broader family of Risperidone-related compounds can be susceptible to degradation under certain analytical conditions, particularly hydrolysis and oxidation.[4][5][6] This inherent lability can lead to its degradation during the chromatographic run, a phenomenon known as on-column degradation.

Q2: What are the typical signs of on-column degradation of this compound?

On-column degradation manifests through several observable chromatographic issues:

  • Appearance of Unexpected Peaks: You may observe new, small peaks, often with poor shape (broad or tailing), that are not present in the initial sample diluent.[7][8]

  • Poor Peak Area Precision: Replicate injections of the same standard may yield inconsistent peak areas for the E-Oxime, indicating a variable rate of degradation.

  • Low Analyte Recovery: The quantified amount of this compound is significantly lower than the expected concentration, suggesting a loss of the compound within the analytical system.

  • Retention Time Shifts: While less common, significant interaction with the stationary phase leading to degradation can sometimes affect retention behavior.

  • Baseline Disturbances: In severe cases, continuous degradation can lead to a noisy or drifting baseline.

Q3: What are the primary chemical stressors for oxime compounds during HPLC analysis?

Based on the chemistry of oximes and related pharmaceutical compounds, the primary stressors within an HPLC system are:

  • Mobile Phase pH: Both acidic and basic conditions can catalyze the hydrolysis of the oxime bond.[6][9] The stability of Risperidone itself has been shown to be pH-dependent.[10]

  • Column Temperature: Elevated temperatures, while often used to improve peak efficiency, can provide the activation energy needed for degradation reactions to occur on the column.[8]

  • Active Sites on the Stationary Phase: Exposed, acidic silanol groups (Si-OH) on the surface of silica-based columns can act as catalytic sites for degradation.[7][11]

  • Dissolved Oxygen & Metal Ions: Dissolved oxygen in the mobile phase can promote on-column oxidation.[8] Furthermore, metallic components of the HPLC system (e.g., stainless steel frits, tubing) can release metal ions that may catalyze degradation.

Q4: Can my sample preparation or diluent contribute to the problem?

Absolutely. Degradation is not exclusively an on-column phenomenon. It is crucial to first ensure the stability of this compound in your chosen sample diluent. A common mistake is to focus solely on the chromatographic conditions while overlooking instability in the vial. Always run a "time-zero" injection and compare it with an injection from the same vial after it has been sitting in the autosampler for the duration of a typical sequence. All solutions containing Risperidone and its impurities should be protected from light to prevent photodegradation.[1][10]

Section 2: The Degradation Hypothesis: A Mechanistic View

To effectively troubleshoot, we must first understand the potential degradation pathways. The structure of this compound presents several labile sites. The primary concerns are hydrolysis of the oxime functional group and potential oxidation.

The following diagram illustrates the key factors that can promote the degradation of the analyte on a chromatographic column. The goal of a robust method is to systematically neutralize these contributing factors.

cluster_factors Influencing Stressors Analyte This compound (Injected) Degradation On-Column Degradation Analyte->Degradation Degradants Degradation Products (Erroneous Peaks) Degradation->Degradants pH Mobile Phase pH (Acid/Base Catalysis) pH->Degradation Promotes Temp High Column Temperature Temp->Degradation Promotes Silanols Active Silanols (Stationary Phase) Silanols->Degradation Promotes Oxygen Dissolved O2 / Metal Ions Oxygen->Degradation Promotes

Caption: Key stressors promoting on-column degradation of this compound.

Section 3: Systematic Troubleshooting Guide

This guide uses a problem-and-solution format to address specific issues you may encounter.

Problem 1: "I'm seeing a new, unexpected peak that appears inconsistently. How do I confirm if it's on-column degradation?"

This is the classic sign of on-column instability. The inconsistency arises from slight variations in conditions or the "age" of the column. You must differentiate a true sample impurity from an analytical artifact.

Expert Insight: The core principle for diagnosing on-column degradation is to vary the analyte's residence time on the column. If the suspect peak's area increases relative to the main analyte peak as residence time increases, it is unequivocally an on-column degradant.[7]

Diagnostic Protocol: Variable Flow Rate Test

  • Baseline Injection: Inject your standard using the current method and integrate the areas of the this compound peak and the suspect degradant peak. Calculate the percent area of the degradant relative to the total area.

  • Reduce Flow Rate: Lower the flow rate by 50% (e.g., from 1.0 mL/min to 0.5 mL/min). Do not change any other method parameter.

  • Equilibrate and Re-inject: Allow the system to equilibrate at the new flow rate for at least 10 column volumes, then inject the same standard solution.

  • Analyze the Data: Integrate the peaks from the low-flow injection.

Start Observe Unexpected Peak Hypothesis Hypothesis: On-Column Degradation? Start->Hypothesis Protocol Perform Variable Flow Rate Test Hypothesis->Protocol Analyze Analyze Results: Compare Peak Area % at Normal vs. 50% Flow Protocol->Analyze Decision Did Relative Area of Suspect Peak Increase? Analyze->Decision Confirm Confirmed: On-Column Degradation Decision->Confirm Yes Reject Not Confirmed: Investigate Sample Prep or Contamination Decision->Reject No

Caption: Diagnostic workflow to confirm on-column degradation.

Problem 2: "My results confirm on-column degradation. What are the step-by-step mitigation strategies?"

Once confirmed, you must systematically investigate and optimize the method parameters that influence stability. The following table outlines a logical, tiered approach to troubleshooting. It is recommended to address these in order, as mobile phase and temperature adjustments are often the most impactful and easiest to implement.

Troubleshooting & Mitigation Parameter Table

Parameter Potential Issue & Rationale Recommended Action & Protocol
1. Column Temperature Thermally-induced degradation. Elevated temperatures increase reaction kinetics, and some degradation pathways are only activated above a certain thermal threshold.[8]Action: Reduce the column temperature. Protocol: Lower the temperature from your current setpoint in 5-10°C increments (e.g., 40°C → 30°C → 25°C). Analyze the sample at each step to see if the degradant peak is minimized or eliminated.
2. Mobile Phase pH Acid or base-catalyzed hydrolysis. The stability of Risperidone and its analogues is known to be pH-sensitive. An unsuitable pH can accelerate the breakdown of the oxime or benzisoxazole structures.[10][12]Action: Screen a range of pH values. Protocol: Prepare mobile phases with buffers at different pH setpoints (e.g., pH 3.0, 4.5, 6.8). Use buffers like phosphate or acetate. Analyze the sample with each mobile phase to find the pH that provides maximum stability.
3. Column Chemistry Catalytic degradation on active sites. Residual silanols on older or Type-A silica columns are acidic and can catalyze degradation. Even on modern columns, metal contamination can create active sites.[7][11]Action: Switch to a more inert stationary phase. Protocol: Test a column with advanced surface technology (e.g., a high-coverage, fully end-capped C18, or a hybrid silica particle column). These columns are designed to minimize silanol interactions.
4. Mobile Phase Preparation Oxidation from dissolved oxygen. If the degradation is oxidative, the presence of dissolved oxygen in the mobile phase will be a primary driver.[8]Action: Degas the mobile phase thoroughly. Protocol: Use an in-line vacuum degasser. If one is not available, sparge the mobile phase reservoirs with helium for 15-20 minutes before and during the run.
5. HPLC System Inertness Metal-catalyzed degradation. The analyte may be sensitive to chelation or catalysis by metal ions leaching from stainless steel components (tubing, frits, needle seat).Action: Use a biocompatible system or passivate the existing one. Protocol: If available, switch to a PEEK-lined or bio-inert LC system. Alternatively, passivate your stainless steel system by flushing all lines with 20% Nitric Acid followed by extensive flushing with water and isopropanol. (Caution: Follow all safety procedures for handling acid. )

Section 4: Recommended Preventative Methodologies

Proactive method development is the best defense against on-column degradation. A method designed with stability in mind from the outset will be more robust and reliable.

Protocol: Developing a Stability-Indicating Method for this compound

  • Column Selection (The Foundation):

    • Start with a modern, high-purity silica column that is fully end-capped (e.g., a C18 phase with >99.999% silica purity).

    • Consider a column with a particle technology known for high inertness, such as bridged-ethyl hybrid (BEH) or superficially porous particles (SPP).

    • Always use a guard column to protect the primary analytical column from contaminants.[13]

  • Mobile Phase and pH Optimization:

    • Begin screening with an acidic mobile phase, as this has been shown to improve the stability of some Risperidone-related compounds.[10] A good starting point is a buffer of 10-20 mM potassium phosphate or ammonium formate at pH 3.5.

    • Use Acetonitrile as the primary organic modifier.

    • Ensure the mobile phase is always freshly prepared and thoroughly degassed.

  • Temperature Control:

    • Start with a low column temperature, such as 25°C or 30°C. Only increase the temperature if necessary for chromatographic resolution, and monitor closely for any signs of degradation as you do so.[8]

  • Sample Diluent Selection:

    • The diluent should match the initial mobile phase composition as closely as possible to ensure good peak shape and prevent on-column precipitation.

    • Confirm analyte stability in the diluent for at least 24 hours under the conditions of the autosampler (e.g., 4°C).

  • Method Validation and System Suitability:

    • During validation, specificity studies should include an on-column stress test (e.g., the variable flow rate test described above) to prove the method does not induce degradation.

    • Incorporate a system suitability check that monitors for the absence of the primary degradant peak in a fresh standard preparation. Set a threshold (e.g., NMT 0.05% area) for this peak to ensure the system is performing correctly before analyzing samples.

By adopting these systematic troubleshooting and preventative strategies, you can overcome the challenges of this compound instability, leading to the development of accurate, robust, and reliable analytical methods.

References

  • Magar, L.P., et al. (2020). DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry, 13(2), 940-948. [Link]

  • Jain, D., et al. (2012). Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. Journal of Pharmaceutical Analysis, 2(4), 305-309. [Link]

  • A Review on Analytical Methods for Determination of Risperidone. (2025). ResearchGate. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Magar, L. (2020). determination of impurities of risperidone api by ultra performance liquid chromatography (uplc). Semantic Scholar. [Link]

  • Maślanka, A., et al. (2008). DETERMINATION OF RISPERIDONE IN TABLETS IN THE PRESENCE OF ITS DEGRADATION PRODUCTS AND PLACEBO-DERIVED CONSTITUENTS. Acta Poloniae Pharmaceutica - Drug Research, 65(4), 411-416. [Link]

  • Bharathi, C., et al. (2005). Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 475-481. [Link]

  • Pharmaffiliates. (n.d.). Degradation Impurities in Pharmaceutical Products : Detection and Minimization. [Link]

  • Nejedly, T., et al. (2014). development and validation of rapid uhplc method for determination of risperidone and its impurities. International Journal of Research in Pharmacy and Chemistry, 4(2), 261-266. [Link]

  • Dolan, J.W. (2007). On-Column Sample Degradation. LCGC International, 20(1). [Link]

  • Xu, X., et al. (2021). Long-Acting Risperidone Dual Control System: Preparation, Characterization and Evaluation In Vitro and In Vivo. MDPI. [Link]

  • Reddy, B.C.K., et al. (2014). Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. Journal of Chemistry. [Link]

  • Santoro, M.I.R.M., et al. (2018). STABILITY INDICATING HPLC METHOD FOR QUANTIFICATION OF RISPERIDONE IN TABLETS. Journal of the Chilean Chemical Society, 63(3). [Link]

  • El-Ragehy, N.A., et al. (2012). Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. Journal of Chromatographic Science, 50(7), 565-571. [Link]

  • anicoll. (2008). On column degradation. Chromatography Forum. [Link]

  • Adhikari, S., et al. (2022). Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 216, 114862. [Link]

  • Pharma Now. (n.d.). Essential HPLC Column Management Guide for Modern Labs. [Link]

  • Ding, M., et al. (2019). Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 176, 112818. [Link]

  • Adhikari, S., et al. (2022). Structural Elucidation of Major Degradation Products of Milbemycin Oxime Drug Substance using LC-MS and NMR. ResearchGate. [Link]

  • SGL. (n.d.). Pharma Stability: Troubleshooting & Pitfalls. [Link]

  • Development of an Improved LC–MS/MS Assay for the Quantification of Oximes in KIKO Mouse Plasma. (2025). ResearchGate. [Link]

Sources

Technical Support Center: Refinement of Risperidone E-Oxime Extraction from Tablets

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Risperidone and its related compounds. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on the extraction and quantification of "Risperidone E-Oxime" from solid dosage forms. As a known impurity and potential metabolite of Risperidone, the accurate measurement of the E-Oxime is critical for ensuring pharmaceutical quality and safety.

This document moves beyond a simple recitation of steps. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide not just solutions, but the fundamental scientific reasoning behind them. Our goal is to empower you to diagnose issues, refine your methodology, and build robust, self-validating extraction protocols.

Part 1: Foundational Understanding of this compound

Before troubleshooting an extraction, it's essential to understand the analyte. This compound is a structurally similar impurity to the active pharmaceutical ingredient (API), Risperidone.[1]

Q1: What is this compound and why is its quantification important?

This compound is a potential impurity that can be found in commercial preparations of Risperidone.[1] Its formal chemical name is 3-[2-[4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[1] Regulatory bodies require the monitoring and control of such impurities to ensure the safety and efficacy of the final drug product. Accurate extraction and quantification are therefore mandatory for quality control, stability studies, and regulatory compliance.

Q2: What are the key chemical properties of this compound that influence its extraction?

Understanding the physicochemical properties of your analyte is the cornerstone of developing a successful extraction method.

PropertyValue / ObservationImplication for Extraction
Molecular Formula C₂₃H₂₈F₂N₄O₂Indicates the presence of multiple nitrogen and oxygen atoms, which can act as proton acceptors or donors, making the molecule's charge pH-dependent.[2][3]
Molecular Weight 430.5 g/mol Similar to Risperidone, suggesting similar diffusion characteristics.[1][4]
Predicted LogP 3.29This value suggests that the molecule is moderately lipophilic (fat-soluble). It will be more soluble in organic solvents than in pure water, but its solubility can be significantly increased in acidic aqueous solutions due to protonation.[4]
Key Functional Groups Oxime (-C=N-OH), Piperidine ring, Pyrimidinone ringThe basic nitrogen atoms in the piperidine and pyrimidinone rings are key handles for pH manipulation. In acidic conditions (pH < pKa), these nitrogens will be protonated, making the molecule highly soluble in aqueous media. The oxime group also has a weakly acidic proton.
Stability Risperidone is known to degrade via oxidation (forming N-oxides) and hydrolysis under acidic/basic conditions.[5]The E-Oxime likely shares these instabilities. Extraction conditions should avoid harsh pH, high temperatures, and prolonged exposure to light to prevent analyte degradation.[6][7]

Part 2: Core Extraction Protocol & Workflow

This section provides a robust, baseline protocol for the extraction of this compound from standard immediate-release tablets. It is designed as a starting point for your method development and validation.

Recommended Baseline Extraction Protocol
  • Tablet Preparation:

    • Accurately weigh and record the weight of ten tablets.

    • Grind the tablets into a fine, homogeneous powder using a mortar and pestle.

  • Sample Weighing:

    • Accurately weigh a portion of the tablet powder equivalent to a single tablet dose into a 50 mL volumetric flask.

  • Extraction (Diluent Selection is Critical):

    • Add approximately 30 mL of the recommended diluent: Methanol and 0.1 N Hydrochloric Acid (50:50, v/v) .

    • Rationale: Methanol effectively wets the powder and dissolves the moderately nonpolar this compound. The 0.1 N HCl ensures that the basic nitrogen atoms on the molecule are protonated, dramatically increasing its solubility in the aqueous component of the diluent. This dual-action solvent system is effective for both the API and its related impurities.[8][9]

  • Mechanical Agitation:

    • Sonicate the flask for 20 minutes in a controlled temperature water bath (not exceeding 25°C) to facilitate the dissolution of the analyte and breakdown of the tablet matrix.

    • Alternatively, use a mechanical shaker for 30 minutes.

  • Dilution and Filtration:

    • Allow the flask to return to room temperature.

    • Dilute to the final volume (50 mL) with the same diluent. Mix thoroughly.

    • Centrifuge a portion of the solution at 4000 RPM for 10 minutes.

    • Filter the supernatant through a 0.45 µm PVDF or PTFE syringe filter into an HPLC vial. Discard the first 1-2 mL of the filtrate to prevent any potential adsorption effects from the filter membrane.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the extraction process, from sample preparation to the final analytical-ready solution.

ExtractionWorkflow Figure 1: this compound Extraction Workflow A 1. Tablet Grinding Homogenize 10 tablets into a fine powder. B 2. Sample Weighing Weigh powder equivalent to one tablet dose. A->B Homogenized Powder C 3. Solvent Addition Add 30 mL of 50:50 Methanol:0.1N HCl. B->C Accurate Mass D 4. Mechanical Agitation Sonicate for 20 mins at <25°C. C->D Suspension E 5. Dilution to Volume Cool to RT, dilute to 50 mL with solvent. D->E Extract F 6. Centrifugation Spin at 4000 RPM for 10 mins. E->F Final Volume Extract G 7. Filtration Filter supernatant through a 0.45 µm filter. F->G Clarified Supernatant H 8. Sample for Analysis Collect filtrate in HPLC vial. G->H Particulate-Free Sample

Caption: Figure 1: this compound Extraction Workflow

Part 3: Troubleshooting Guide & FAQs

This is the core of our support center. Here, we address specific problems you may encounter during your experiments.

Q3: My recovery of this compound is consistently low. What are the potential causes and how can I fix it?

Low recovery is one of the most common issues in sample preparation.[10][11] A systematic approach is required to diagnose the root cause.

Potential Cause 1: Incomplete Extraction from Tablet Matrix

  • The "Why": The analyte may be strongly adsorbed to tablet excipients (like lactose, microcrystalline cellulose, or magnesium stearate) or may not be fully solubilized by the extraction solvent.[7][12]

  • Troubleshooting Steps:

    • Increase Mechanical Energy: Increase sonication time from 20 to 30 minutes, or increase mechanical shaking speed. This physically disrupts the tablet matrix more effectively.

    • Optimize Solvent Composition: Adjust the ratio of the organic solvent. Try a 60:40 or 70:30 ratio of Methanol:0.1N HCl. If the E-Oxime is more nonpolar than anticipated, a higher percentage of organic solvent may be needed.[13] Conversely, if protonation is the dominant factor, ensure the acid concentration is sufficient.

    • Try a Different Organic Solvent: Replace Methanol with Acetonitrile. Acetonitrile has a different polarity and may exhibit different selectivity in disrupting analyte-excipient interactions.[14]

Potential Cause 2: Analyte Degradation

  • The "Why": Risperidone and its derivatives can be unstable.[5][9] If the extraction process involves excessive heat (e.g., from an uncooled sonicator) or prolonged exposure to strong acidic conditions, the E-Oxime could be degrading.

  • Troubleshooting Steps:

    • Control Temperature: Ensure your sonicator bath is temperature-controlled or add ice to keep the temperature at or below 25°C.

    • Perform a Stability Study: Prepare a standard solution of this compound in the extraction diluent. Analyze it immediately, and then again after it has been sitting at room temperature for the full duration of your extraction process. A significant decrease in the peak area indicates instability.

    • Protect from Light: If photodegradation is suspected, perform the extraction in amber glassware or under low-light conditions.[6]

Potential Cause 3: Adsorption to Labware/Filter

  • The "Why": Analytes can stick to the surfaces of glass, plastic, or filter membranes, especially at low concentrations.[11]

  • Troubleshooting Steps:

    • Filter Compatibility Test: Filter a known concentration standard of the E-Oxime and compare the peak area to an unfiltered standard. A significant drop indicates adsorption to the filter material. Try a different filter material (e.g., switch from PVDF to nylon or PTFE).

    • Use Silanized Glassware: For very low-level analysis, consider using silanized glassware to minimize surface adsorption.

Troubleshooting Logic Diagram

This diagram provides a decision tree to systematically diagnose the cause of low analyte recovery.

Troubleshooting Figure 2: Low Recovery Troubleshooting Logic Start Problem: Consistently Low Recovery CheckSpike Action: Perform Spike & Recovery Experiment (Spike placebo tablets BEFORE extraction) Start->CheckSpike SpikeResult Is Spike Recovery >90%? CheckSpike->SpikeResult ExtractionIssue Conclusion: Extraction is Inefficient SpikeResult->ExtractionIssue No PostExtractionLoss Conclusion: Post-Extraction Loss Occurring SpikeResult->PostExtractionLoss Yes Solvent Action: Modify Solvent - Increase organic % - Change to ACN ExtractionIssue->Solvent Energy Action: Increase Energy - Longer sonication - Use mechanical shaker ExtractionIssue->Energy Filter Action: Test Filter Adsorption (Filter a pure standard) PostExtractionLoss->Filter Stability Action: Test Solution Stability (Let standard sit in diluent) PostExtractionLoss->Stability

Caption: Figure 2: Low Recovery Troubleshooting Logic

Q4: I'm seeing significant peak tailing in my chromatogram. Could this be related to my extraction?

Yes, absolutely. While peak shape issues are often attributed to chromatography, the sample preparation can be a primary cause.

  • The "Why": If the final sample diluent is significantly stronger (i.e., has a higher elution strength) than your HPLC mobile phase's starting conditions, it can cause the analyte band to distort as it is injected onto the column. Additionally, co-extracted excipients from the tablet can interfere with the chromatography.

  • Troubleshooting Steps:

    • Match Diluent to Mobile Phase: If possible, try to make your final extraction diluent the same as, or weaker than, your mobile phase. For example, if your HPLC method starts with 90% water and 10% acetonitrile, a sample dissolved in 50% methanol is very strong and can cause problems. You may need to perform a final dilution step with the mobile phase A.

    • Reduce Injection Volume: A smaller injection volume (e.g., 5 µL instead of 20 µL) can minimize the impact of a strong sample solvent.

    • Improve Sample Clean-up: If co-extracted excipients are suspected, a Solid-Phase Extraction (SPE) step may be necessary after the initial liquid extraction. This would provide a much cleaner sample for injection.

Q5: How do I perform a spike and recovery experiment to validate my extraction efficiency?

A spike and recovery experiment is the gold standard for verifying that your extraction method is working for your specific tablet matrix.

  • Prepare a Placebo: Obtain or prepare a placebo blend of the tablet excipients without the Risperidone API.

  • Spike the Placebo: Weigh out a portion of the placebo powder equivalent to one tablet. Add a known amount of a pure this compound standard solution directly to the powder. This is your "spiked sample."

  • Prepare a Control Standard: Prepare a separate standard at the same theoretical concentration as the spiked sample, but without the placebo matrix.

  • Extract and Analyze: Extract the spiked sample using your protocol. Analyze both the extracted spiked sample and the control standard.

  • Calculate Recovery:

    • % Recovery = (Response of Spiked Sample / Response of Control Standard) * 100

    • An acceptable recovery is typically between 90% and 110%, demonstrating that the method is effectively extracting the analyte from the matrix.[14]

References

  • USP Monographs: Risperidone Tablets. (n.d.). usp.com. Retrieved from [Link]

  • Risperidone Tablets USP - [Product Monograph Template - Standard]. (2021, September 23). Apotex Inc. Retrieved from [Link]

  • PRODUCT MONOGRAPH Prpms-RISPERIDONE. (2018, August 21). Pharmascience Inc. Retrieved from [Link]

  • Troubleshooting Sample Preparation. (n.d.). CHROMacademy. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Risperidone Tablets - USP-NF ABSTRACT. (n.d.). USP. Retrieved from [Link]

  • Suthar, A. P., et al. (2009). Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. International Journal of PharmTech Research, 1(3), 568-577. Retrieved from [Link]

  • RISPERIDONE ORALLY DISINTEGRATING TABLETS. (2013, December 1). USP-NF. Retrieved from [Link]

  • This compound. (n.d.). gsrs.ncats.nih.gov. Retrieved from [Link]

  • V, R., & Kumar, P. (2018). DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry, 11(2), 706-719. Retrieved from [Link]

  • A Review on Analytical Methods for Determination of Risperidone. (2023). ResearchGate. Retrieved from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. (2024, May 14). K-Jhil. Retrieved from [Link]

  • V, R., & Kumar, P. (2018). determination of impurities of risperidone api by ultra performance liquid chromatography (uplc). Semantic Scholar. Retrieved from [Link]

  • Maślanka, A., Krzek, J., & Patrzałek, A. (2007). DETERMINATION OF RISPERIDONE IN TABLETS IN THE PRESENCE OF ITS DEGRADATION PRODUCTS AND PLACEBO-DERIVED CONSTITUENTS. Acta Poloniae Pharmaceutica - Drug Research, 64(6), 461-467. Retrieved from [Link]

  • Why Is Your SPE Recovery So Low? (2024, August 7). ALWSCI. Retrieved from [Link]

  • Troubleshooting Low Recovery Rates in Chromatographic Analysis. (2024, February 21). Welch Materials, Inc. Retrieved from [Link]

  • Bharathi, C., et al. (2005). Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 696-701. Retrieved from [Link]

  • Determination of risperidone in tablets in the presence of its degradation products and placebo-derived constituents. (2007). ResearchGate. Retrieved from [Link]

  • Spina, E., et al. (2008). Risperidone long-acting injection: A review of its long term safety and efficacy. Neuropsychiatric Disease and Treatment, 4(5), 919-927. Retrieved from [Link]

  • Kumar, A., & Singh, G. (2013). method development and validation of risperidone by rp-hplc. International Journal of Pharmaceutical Sciences and Research, 4(1), 350-353. Retrieved from [Link]

  • Bharathi, C., et al. (2008). Identification, isolation and characterization of potential degradation product in risperidone tablets. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 165-169. Retrieved from [Link]

  • Proposed degradation scheme of Risperidone. (2015). ResearchGate. Retrieved from [Link]

  • Jayanna, B. K., et al. (2014). Spectrophotometric Estimation of Risperidone in Tablets. Indian Journal of Pharmaceutical Sciences, 76(5), 452-455. Retrieved from [Link]

  • Jayanna, B. K., et al. (2014). Spectrophotometric Estimation of Risperidone in Tablets. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Risperidone E-Oxime

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Risperidone E-Oxime is recognized as an impurity of Risperidone.[1][2] The diligent monitoring and control of such impurities are paramount in drug development and manufacturing to guarantee the safety and efficacy of the final pharmaceutical product. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) mandate rigorous validation of analytical procedures to ensure they are suitable for their intended purpose.[3][4][5][6][7][8][9][10]

This guide will focus on a robust High-Performance Liquid Chromatography (HPLC) method coupled with UV detection, a widely accepted technique for the analysis of pharmaceutical compounds and their impurities.[11][12][13] We will delve into the causality behind experimental choices, present a self-validating protocol, and compare this methodology with other analytical alternatives.

The Foundational Pillars of Method Validation

Before delving into the experimental specifics, it is crucial to understand the internationally harmonized validation characteristics stipulated by ICH Q2(R1) guidelines.[6][8][14] These parameters collectively establish the reliability and suitability of an analytical method.

Diagram: The Interrelationship of Core Validation Parameters

Validation_Parameters cluster_Purpose Method's Intended Purpose cluster_Parameters Validation Characteristics Assay Assay (Quantitation of Major Components) Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Accuracy Accuracy Assay->Accuracy Precision Precision (Repeatability & Intermediate) Assay->Precision Range Range Assay->Range Robustness Robustness Assay->Robustness Impurities Impurities (Quantitative or Limit Tests) Impurities->Specificity Impurities->Linearity Impurities->Accuracy Impurities->Precision Impurities->Range LOQ Limit of Quantification (LOQ) Impurities->LOQ Impurities->Robustness Identification Identification Identification->Specificity Linearity->Range Informs Accuracy->Precision Related to LOD Limit of Detection (LOD) Precision->LOD Influences Precision->LOQ Influences

Caption: Relationship between the intended purpose of an analytical method and the required validation parameters as per ICH Q2(R1).

A Validated HPLC-UV Method for this compound: A Comparative Analysis

Method Rationale and Experimental Design

The selection of an analytical method is a critical first step. For the quantification of this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is often preferred due to its specificity, sensitivity, and robustness.[11][12][13]

Chromatographic Conditions:

ParameterJustificationRecommended Conditions
Column A C18 column provides excellent separation for moderately polar compounds like Risperidone and its impurities. The 250 mm x 4.6 mm, 5 µm particle size offers a good balance between resolution and analysis time.Waters Xterra RP18 (250 x 4.6 mm), 5 µm
Mobile Phase A mixture of an aqueous buffer and an organic modifier is standard for RP-HPLC. A phosphate buffer at a slightly acidic pH (e.g., 3.5) helps to ensure consistent ionization of the analytes, leading to reproducible retention times. Acetonitrile and methanol are common organic modifiers; their ratio is optimized to achieve the desired separation.10 mM Potassium Dihydrogen Phosphate (pH 3.5 with phosphoric acid) : Acetonitrile : Methanol (65:20:15 v/v/v)[11][15]
Flow Rate A flow rate of 1.0 mL/min is typical for a 4.6 mm ID column and provides a reasonable analysis time without generating excessive backpressure.1.0 mL/min
Detection Wavelength The UV detector wavelength should be set at a lambda max (λmax) where the analyte of interest has significant absorbance, maximizing sensitivity. For Risperidone and its related compounds, a wavelength of 276 nm is often suitable.[11][15]276 nm
Column Temperature Maintaining a constant column temperature (e.g., 25°C) is crucial for reproducible retention times.25°C
Injection Volume 10 µL is a common injection volume that provides a good signal without overloading the column.10 µL
Comparison with Alternative Analytical Techniques

While HPLC-UV is a workhorse in pharmaceutical analysis, other techniques can also be employed for the analysis of Risperidone and its impurities.

TechniqueAdvantagesDisadvantagesSuitability for this compound Validation
Ultra-High-Performance Liquid Chromatography (UHPLC) Faster analysis times, higher resolution, and lower solvent consumption compared to HPLC.[16]Higher initial instrument cost and can be more susceptible to clogging with complex sample matrices.Excellent for high-throughput screening and when enhanced separation from other impurities is required.[16]
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides structural information and higher specificity and sensitivity than UV detection.[13]Higher instrument and maintenance costs, and can be more complex to operate.Ideal for identification and characterization of unknown impurities and for trace-level quantification.
Capillary Electrophoresis (CE) High separation efficiency, low sample and reagent consumption.Can have lower sensitivity and reproducibility compared to HPLC.Can be a complementary technique to HPLC for orthogonal verification of separation.
Spectrophotometry Simple, rapid, and cost-effective.[17][18]Lacks the specificity to separate and quantify individual impurities in a mixture.Not suitable for the specific quantification of this compound in the presence of Risperidone and other impurities.

Step-by-Step Validation Protocol for the HPLC-UV Method

The following protocol is designed to be a self-validating system, where the successful execution of each step provides confidence in the method's performance. This protocol is based on the principles outlined in ICH Q2(R1).[6][8][14]

Diagram: Workflow for HPLC Method Validation

HPLC_Validation_Workflow start Start: Method Development and Optimization specificity 1. Specificity (Forced Degradation) start->specificity linearity 2. Linearity & Range specificity->linearity accuracy 3. Accuracy (% Recovery) linearity->accuracy precision 4. Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq 5. LOD & LOQ precision->lod_loq robustness 6. Robustness lod_loq->robustness end End: Method Validation Report robustness->end

Sources

A Comparative Guide to Risperidone E-Oxime and Other Key Impurities: Synthesis, Analysis, and Regulatory Considerations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Risperidone E-Oxime and other significant impurities associated with the atypical antipsychotic drug, Risperidone. Tailored for researchers, scientists, and drug development professionals, this document delves into the genesis of these impurities, their structural characterization, validated analytical methodologies for their control, and the overarching regulatory framework that governs their acceptance criteria. Our objective is to synthesize technical data with practical, field-proven insights to support robust drug development and quality control processes.

Introduction: The Criticality of Impurity Profiling in Risperidone

Risperidone (3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one) is a potent second-generation antipsychotic agent widely used in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions.[1][2] Its efficacy is attributed to a combination of dopamine D2 and serotonin 5-HT2 receptor antagonism.[1][3]

The safety and quality of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Impurities, which can arise during synthesis, formulation, or storage, may compromise the therapeutic efficacy and, more critically, the safety of the final drug product.[4][5] Therefore, a comprehensive understanding and stringent control of the impurity profile are non-negotiable aspects of pharmaceutical development. This guide focuses on this compound, a process-related impurity, and compares it with other significant related substances, including its geometric isomer (Z-Oxime), degradation products (N-Oxides), and its primary active metabolite (9-Hydroxyrisperidone).

Regulatory Framework: The ICH Guidelines

The control of impurities in new drug substances and products is rigorously governed by global regulatory bodies, primarily through the International Council for Harmonisation (ICH) guidelines.[4][6] The key documents, ICH Q3A(R2) for drug substances and Q3B(R2) for drug products, establish a framework for managing impurities.[7][8] These guidelines define specific thresholds for action:

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission (typically ≥0.05%).[4]

  • Identification Threshold: The level above which the structure of an impurity must be determined (typically >0.10%).[4]

  • Qualification Threshold: The level above which an impurity's biological safety must be established (typically >0.15%).[4][9]

Adherence to these guidelines is mandatory for drug approval and ensures a harmonized approach to quality and safety across different markets.[4]

Genesis and Profile of Key Risperidone Impurities

Risperidone impurities can be broadly classified as process-related (originating from the synthetic route) or degradation products (forming during storage or under stress conditions).[5][10]

  • Process-Related Impurities (Oximes): In certain synthetic pathways for Risperidone, a key intermediate is an oxime formed from a keto precursor.[10] This reaction can produce two geometric isomers: the E-Oxime and the Z-Oxime. While the Z-isomer is the productive intermediate that cyclizes to form the core benzisoxazole ring of Risperidone, the E-isomer is an unwanted byproduct that must be controlled.[11]

  • Degradation Products (N-Oxides): Risperidone is susceptible to oxidation, leading to the formation of Risperidone N-Oxide.[12][13] This impurity is a major degradation product observed in forced degradation studies (e.g., exposure to hydrogen peroxide) and can exist as cis- and trans-isomers.[1][13]

  • Metabolites: The primary active metabolite of Risperidone is 9-Hydroxyrisperidone (also known as Paliperidone), formed in the body via hydroxylation catalyzed by the CYP2D6 enzyme.[14] While it is an active drug in its own right, it is also considered a related substance (Impurity C in the European Pharmacopoeia) in the context of Risperidone manufacturing and analysis.[10][15]

The diagram below illustrates the potential formation pathways for these key impurities.

cluster_synthesis Synthetic Pathway cluster_degradation Degradation / Metabolism Keto_Intermediate Keto Intermediate Oxime_Formation Oxime Formation (+ Hydroxylamine) Keto_Intermediate->Oxime_Formation Z_Oxime Risperidone Z-Oxime (Productive Intermediate) Oxime_Formation->Z_Oxime E_Oxime This compound (Process Impurity) Oxime_Formation->E_Oxime Cyclization Cyclization Z_Oxime->Cyclization Risperidone Risperidone (API) Cyclization->Risperidone Oxidative_Stress Oxidative Stress (e.g., H2O2) Risperidone->Oxidative_Stress Metabolism Metabolism (CYP2D6) Risperidone->Metabolism N_Oxide Risperidone N-Oxide (Degradation Product) Oxidative_Stress->N_Oxide Paliperidone 9-Hydroxyrisperidone (Paliperidone) (Active Metabolite) Metabolism->Paliperidone

Caption: Formation pathways of key Risperidone impurities.

Comparative Structural and Physicochemical Analysis

The primary structural difference between this compound and Z-Oxime lies in the spatial arrangement of the hydroxyl group and the difluorophenyl ring around the C=N double bond of the oxime functional group. This geometric isomerism can influence their physicochemical properties, such as polarity and reactivity, which is critical for their analytical separation.

cluster_E This compound cluster_Z Risperidone Z-Oxime E_Oxime E_label Hydroxyl group is 'trans' (opposite side) to the more substituted carbon group. Z_Oxime Z_label Hydroxyl group is 'cis' (same side) to the more substituted carbon group. cluster_workflow Analytical Workflow for Impurity Profiling Sample_Prep Sample Preparation (Dissolution in Diluent) UPLC_System UPLC System Injection Sample_Prep->UPLC_System Separation Chromatographic Separation (Gradient Elution on C18 Column) UPLC_System->Separation Detection UV/PDA Detection (e.g., 280 nm) Separation->Detection Data_Acquisition Data Acquisition & Integration Detection->Data_Acquisition Analysis Data Analysis (Quantification vs. Reference Standards) Data_Acquisition->Analysis Reporting Reporting & Specification Check (vs. ICH Thresholds) Analysis->Reporting

Sources

A Comparative Guide to HPLC and UPLC Method Cross-Validation for the Analysis of Risperidone E-Oxime

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the transition from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) represents a significant technological advancement. This guide provides an in-depth, objective comparison of these two techniques through the lens of a cross-validation study for the analysis of Risperidone E-Oxime, a potential impurity in the manufacturing of the atypical antipsychotic drug, Risperidone. For researchers, scientists, and drug development professionals, understanding the nuances of this transition is paramount for ensuring analytical method robustness, efficiency, and regulatory compliance.

The core of this guide is built upon the principles of scientific integrity, drawing from extensive experience in analytical method development and validation. Every experimental choice and protocol is explained with a clear rationale, grounded in authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6][7][8][9][10][11][12][13]

The Imperative of Analytical Method Cross-Validation

Before delving into the experimental details, it is crucial to understand the "why" behind method cross-validation. When a laboratory decides to upgrade from a well-established HPLC method to a more modern UPLC system, it is not merely a "plug-and-play" scenario. While both techniques are based on the same fundamental principles of liquid chromatography, their operational parameters and performance characteristics differ significantly.[14][15][16][17][18] Cross-validation serves as a bridge, ensuring that the new UPLC method provides equivalent or superior results compared to the original HPLC method. This process is a critical component of the analytical procedure lifecycle and is essential for maintaining data integrity and regulatory compliance.[6][7]

Key Objectives of Cross-Validation:

  • Equivalency Demonstration: To prove that the UPLC method can produce results that are comparable to the validated HPLC method in terms of accuracy, precision, and specificity.

  • Performance Improvement Verification: To quantify the enhancements offered by UPLC, such as reduced analysis time, lower solvent consumption, and improved sensitivity.[14][15][16][17][18]

  • Risk Mitigation: To identify and address any potential discrepancies or challenges that may arise during the method transfer process.

Understanding the Analyte: this compound

This compound is a known impurity of Risperidone, an antipsychotic medication.[19][20][21][22][23] Its chemical structure and physicochemical properties dictate the chromatographic conditions required for its separation and quantification. A thorough understanding of the analyte is the foundation upon which a robust analytical method is built.

Physicochemical Properties of Risperidone and its Impurities: (Information on the specific physicochemical properties of this compound is limited in the provided search results. The following is based on the properties of Risperidone and general knowledge of related compounds.)

Risperidone is a benzisoxazole derivative.[19] this compound is a potential impurity that may form during the synthesis or degradation of Risperidone.[23] The presence of various functional groups in these molecules will influence their retention behavior on a reversed-phase column.

The Cross-Validation Workflow: A Visual Representation

To conceptualize the cross-validation process, the following workflow diagram illustrates the key stages, from initial method development to the final comparative analysis.

CrossValidationWorkflow cluster_hplc Existing HPLC Method cluster_uplc New UPLC Method Development & Validation cluster_crossval Cross-Validation Study hplc_method Validated HPLC Method for this compound hplc_validation Historical Validation Data (Accuracy, Precision, Linearity) hplc_method->hplc_validation sample_prep Prepare Identical Sample Sets (Spiked with this compound) hplc_validation->sample_prep uplc_dev UPLC Method Development & Optimization uplc_val Full UPLC Method Validation (ICH Q2(R2)) uplc_dev->uplc_val uplc_val->sample_prep hplc_analysis Analyze Samples using HPLC Method sample_prep->hplc_analysis uplc_analysis Analyze Samples using UPLC Method sample_prep->uplc_analysis data_comp Comparative Data Analysis hplc_analysis->data_comp uplc_analysis->data_comp report Cross-Validation Report & Conclusion data_comp->report

Caption: Workflow for HPLC and UPLC method cross-validation.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the cross-validation study. The choices of columns, mobile phases, and other parameters are based on established practices for the analysis of pharmaceutical compounds.

HPLC Method Protocol (Hypothetical)

This protocol is based on a typical reversed-phase HPLC method for the analysis of small molecules like Risperidone and its impurities.[24][25][26][27][28][29]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1 M Ammonium Acetate buffer (pH 5.5) in a gradient elution mode.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C[26]

  • Detection Wavelength: 274 nm[26]

  • Injection Volume: 20 µL

UPLC Method Protocol (Hypothetical)

The UPLC method is developed by adapting the HPLC method to the constraints and capabilities of the UPLC system, primarily focusing on smaller particle size columns and higher operating pressures.[14][15][16][17][18]

Instrumentation:

  • UPLC system with a binary solvent manager, sample manager, column heater, and photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm particle size[30]

  • Mobile Phase: Acetonitrile and 10 mM Ammonium Acetate solution in a gradient elution mode.[30]

  • Flow Rate: 0.3 mL/min[30]

  • Column Temperature: 40°C

  • Detection Wavelength: 274 nm (with PDA scanning from 200-400 nm)

  • Injection Volume: 3 µL[30]

Data Presentation: A Comparative Analysis

The performance of both methods is evaluated based on the validation parameters stipulated by ICH Q2(R2) guidelines.[1][2][4][6] The following tables summarize the expected outcomes of the cross-validation study.

Table 1: System Suitability Comparison
ParameterHPLCUPLCAcceptance Criteria
Tailing Factor ~1.2~1.1≤ 2.0
Theoretical Plates > 2000> 10000As high as possible
Resolution > 2.0> 3.0> 1.5

Rationale: System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately. UPLC is expected to show a significant increase in theoretical plates and resolution due to the smaller particle size of the stationary phase.[14][16]

Table 2: Validation Parameter Comparison
ParameterHPLCUPLC
Specificity No interference at the retention time of this compoundNo interference at the retention time of this compound
Linearity (r²) ≥ 0.999≥ 0.999
Range (µg/mL) 1 - 200.5 - 10
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (%RSD) < 2.0%< 1.5%
LOD (µg/mL) ~0.3~0.1
LOQ (µg/mL) ~1.0~0.5
Robustness Tolerant to minor changes in pH and mobile phase compositionMore sensitive to minor changes, requiring stricter control

Rationale: Both methods are expected to be specific, linear, accurate, and precise. However, UPLC typically offers a wider linear range and lower limits of detection (LOD) and quantitation (LOQ) due to its higher sensitivity.[14][16][17] The robustness of the UPLC method may be more critical due to the higher pressures and smaller column volumes.[15]

Table 3: Performance and Efficiency Comparison
ParameterHPLCUPLC
Analysis Time (min) ~15 - 20~3 - 5
Solvent Consumption (mL/run) ~15 - 20~1.5 - 2.5
Backpressure (psi) ~1500 - 2500~8000 - 12000

Rationale: The most significant advantages of UPLC are the drastic reduction in analysis time and solvent consumption, leading to higher throughput and more environmentally friendly operation.[14][15][16][17][18] These benefits come at the cost of significantly higher backpressure, which necessitates more robust instrumentation.[16][18]

Discussion and Field-Proven Insights

The cross-validation of HPLC and UPLC methods for this compound analysis is more than a procedural formality; it is a strategic decision with long-term implications for a pharmaceutical quality control laboratory.

From the perspective of a Senior Application Scientist, the key takeaways are:

  • UPLC is not a universal replacement for HPLC. While UPLC offers undeniable advantages in speed and sensitivity, HPLC remains a robust and reliable workhorse for many applications. The decision to migrate a method should be based on a thorough cost-benefit analysis, considering factors such as sample throughput requirements, the need for trace-level analysis, and the existing instrumentation in the laboratory.[14][15]

  • Method transfer requires careful optimization. A direct transfer of HPLC method parameters to a UPLC system is rarely successful. Geometric scaling of the gradient and flow rate is a good starting point, but further optimization is almost always necessary to achieve the desired separation.

  • Sample preparation is critical for UPLC. The smaller particle size and narrower column dimensions of UPLC make it more susceptible to clogging from particulate matter in the sample.[15] Therefore, meticulous sample preparation, including filtration through a 0.22 µm filter, is essential for maintaining column performance and longevity.

  • The learning curve for UPLC should not be underestimated. Analysts accustomed to HPLC will need training to understand the nuances of UPLC, particularly concerning system maintenance and troubleshooting at high pressures.

Conclusion and Recommendations

The cross-validation of HPLC and UPLC methods for the analysis of this compound demonstrates that both techniques can provide accurate and reliable data. The choice between the two ultimately depends on the specific needs of the laboratory.

  • For high-throughput environments where speed and efficiency are paramount, UPLC is the clear winner. The significant reduction in analysis time and solvent consumption can lead to substantial cost savings and increased productivity.[14][15][16]

  • For laboratories with a lower sample load or where the existing HPLC methods are well-established and validated, the investment in UPLC may not be immediately justifiable. HPLC remains a perfectly acceptable and robust technique for routine quality control.[15]

Regardless of the chosen technology, a rigorous cross-validation study is non-negotiable when transferring an analytical method. This ensures data integrity, maintains regulatory compliance, and ultimately contributes to the safety and efficacy of the final pharmaceutical product.

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  • Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS - PMC - NIH.
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  • development and validation of rp-hplc method for simultaneous estimation of risperidone and haloperidol in tablet dosage forms - Neliti. (2014, September 3).

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A Comparative Guide to the Characterization of Risperidone E-Oxime and Risperidone N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the comprehensive characterization of active pharmaceutical ingredient (API) related compounds is paramount for ensuring drug safety and efficacy. This guide provides an in-depth technical comparison of two critical related compounds of the atypical antipsychotic drug, risperidone: Risperidone E-Oxime and Risperidone N-Oxide.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and presenting self-validating protocols. Our objective is to provide a practical and authoritative resource for the synthesis, isolation, and characterization of these two compounds.

Introduction: Understanding the Context

Risperidone is a potent antagonist of serotonin (5-HT2) and dopamine (D2) receptors, widely prescribed for the treatment of schizophrenia and bipolar disorder.[1] During its synthesis, storage, and metabolism, various related compounds can form. Among these, this compound and Risperidone N-Oxide are of significant interest due to their potential presence in the final drug product.

  • Risperidone N-Oxide is an oxidation product of risperidone, where an oxygen atom is attached to the nitrogen of the piperidine ring. It exists as two diastereomers: cis-N-Oxide and trans-N-Oxide.[1]

  • This compound , also known as Risperidone EP Impurity A, is a process-related impurity that can arise during the synthesis of risperidone.[2][3]

Accurate identification and quantification of these compounds are crucial for quality control and regulatory compliance.

Synthesis and Isolation: A Tale of Two Pathways

The synthetic routes to this compound and Risperidone N-Oxide are distinct, reflecting their different origins. The choice of synthesis strategy is dictated by the target molecule's structure and the need to produce a high-purity standard for analytical purposes.

Synthesis of Risperidone N-Oxide (cis and trans isomers)

The formation of Risperidone N-Oxide is a direct oxidation of the parent drug. This process mimics a potential degradation pathway.

Diagram: Synthesis of Risperidone N-Oxide

G Risperidone Risperidone Reaction Oxidation (30-35°C, 48h) Risperidone->Reaction H2O2 Hydrogen Peroxide (30%) H2O2->Reaction Methanol Methanol Methanol->Reaction Mixture Mixture of cis- and trans-N-Oxides Reaction->Mixture FlashChrom Flash Chromatography Mixture->FlashChrom cis_N_Oxide Risperidone cis-N-Oxide FlashChrom->cis_N_Oxide trans_N_Oxide Risperidone trans-N-Oxide FlashChrom->trans_N_Oxide

Caption: Oxidative synthesis of Risperidone N-Oxide isomers.

Experimental Protocol: Synthesis and Isolation of Risperidone N-Oxide Isomers

This protocol is a self-validating system, incorporating in-process monitoring and chromatographic separation for the isolation of pure isomers.

Materials:

  • Risperidone (2 g)

  • Methanol (40 mL)

  • 30% Hydrogen Peroxide (10 mL)

  • Methylene dichloride

  • Water

  • Silica gel for flash chromatography

  • TLC plates (Silica gel 60 F254)

  • Mobile phase for TLC: 2% Methanol in Methylene dichloride

  • Mobile phase for flash chromatography: Gradient of methanol in methylene dichloride

Procedure:

  • Reaction Setup: Dissolve 2 g of risperidone in 40 mL of methanol in a round-bottom flask.

  • Oxidation: Add 10 mL of 30% hydrogen peroxide to the solution. Maintain the reaction mixture at 30-35°C for 48 hours.

  • In-Process Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 2% methanol in methylene dichloride. The disappearance of the risperidone spot indicates reaction completion.

  • Work-up: After completion, distill off the solvent under vacuum at 30°C. Add 100 mL of water to the residue and extract twice with 100 mL of methylene dichloride.

  • Isolation of Isomers: Concentrate the combined organic layers to obtain a residue containing a mixture of cis- and trans-N-oxides. Subject this mixture to flash chromatography on a silica gel column to separate the two isomers.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the formation of an oxime from a ketone precursor.

Diagram: Synthesis of this compound

G KSM1 3-(2-chloroethyl)-2-methyl-6,7,8,9- tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one Condensation Condensation KSM1->Condensation KSM2 4-(2,4-difluorobenzoyl)piperidine KSM2->Condensation Keto_Intermediate Keto Intermediate Condensation->Keto_Intermediate Oximation Oximation Keto_Intermediate->Oximation Hydroxylamine Hydroxylamine Hydroxylamine->Oximation E_Oxime This compound Oximation->E_Oxime

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol outlines a plausible synthetic route based on available literature.[3]

Materials:

  • 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

  • 4-(2,4-difluorobenzoyl)piperidine

  • A suitable base (e.g., Na2CO3)

  • A suitable solvent (e.g., Acetonitrile)

  • Hydroxylamine hydrochloride

  • A suitable base for oximation (e.g., Sodium acetate)

  • Ethanol

Procedure:

  • Condensation: React 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one with 4-(2,4-difluorobenzoyl)piperidine in the presence of a base in a suitable solvent to form the keto intermediate.

  • Oximation: Treat the resulting keto intermediate with hydroxylamine hydrochloride and a base in a solvent like ethanol.

  • Work-up and Purification: After the reaction is complete, perform a suitable work-up, which may include extraction and solvent removal. Purify the crude product by recrystallization or chromatography to obtain pure this compound.

Spectroscopic and Chromatographic Characterization

A multi-technique approach is essential for the unambiguous characterization of this compound and Risperidone N-Oxide.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key MS Data
Risperidone C23H27FN4O2410.48M+ ion peak at m/z 411[1]
Risperidone N-Oxide C23H27FN4O3426.48M+ ion peak at m/z 427.215, corresponding to the addition of one oxygen atom to risperidone.[1]
This compound C23H28F2N4O2430.49Expected M+H+ at m/z 431.22

Diagram: Mass Spectrometry Workflow

G Sample Analyte Solution ESI Electrospray Ionization (ESI) Sample->ESI MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum

Sources

A Guide to Inter-Laboratory Comparison of Risperidone E-Oxime Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Impurity Profiling in Pharmaceutical Quality

In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Risperidone, an atypical antipsychotic medication, is no exception. During its synthesis and storage, various related substances, or impurities, can emerge. One such impurity is Risperidone E-Oxime, a geometric isomer formed during the synthesis process. The diligent monitoring and control of such impurities are mandated by regulatory bodies like the FDA and EMA to guarantee the safety and efficacy of the final drug product.[1]

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of this compound analysis. It is designed to assist researchers, scientists, and drug development professionals in establishing robust and reproducible analytical methods for the quantification of this critical impurity. By comparing the performance of three prevalent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-High-Performance Liquid Chromatography with UV detection (UHPLC-UV), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—this guide aims to provide the necessary tools and insights for selecting the most appropriate method for a given laboratory's needs and for ensuring consistency across different testing sites.

Understanding this compound

This compound is a process-related impurity of Risperidone.[2][3] Its chemical structure is presented below. The presence of the oxime functional group introduces the possibility of geometric isomerism (E/Z isomers), which can present unique analytical challenges. The "E" designation refers to the stereochemistry at the C=N double bond.

Caption: Chemical Structure of this compound.

Designing the Inter-Laboratory Comparison Study

A robust inter-laboratory comparison study is essential for evaluating the reproducibility and transferability of an analytical method. The following workflow outlines the key stages of such a study.

cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis and Interpretation cluster_reporting Phase 4: Reporting and Recommendations P1 Define Study Objectives and Scope P2 Select Participating Laboratories P1->P2 P3 Develop and Standardize Analytical Protocols P2->P3 P4 Prepare and Distribute Homogeneous Test Samples P3->P4 E1 Laboratories Perform Analyses (HPLC-UV, UHPLC-UV, LC-MS/MS) P4->E1 E2 Data Collection and Reporting E1->E2 A1 Statistical Analysis of Results (Repeatability, Reproducibility, Accuracy) E2->A1 A2 Comparison of Method Performance A1->A2 A3 Identify Sources of Variability A2->A3 R1 Preparation of a Comprehensive Report A3->R1 R2 Recommendations for Method Implementation R1->R2

Caption: Workflow for an Inter-Laboratory Comparison Study.

Causality Behind Experimental Choices
  • Selection of Methods: HPLC-UV is a widely available and cost-effective technique, making it a common choice in many QC laboratories. UHPLC-UV offers advantages in terms of speed and resolution, which is crucial for complex impurity profiles. LC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for trace-level impurity quantification. Comparing these three methods provides a comprehensive overview of the available analytical technologies.

  • Homogeneous Test Samples: The use of a single, well-characterized batch of Risperidone containing a known concentration of the E-Oxime impurity is critical. This minimizes sample-to-sample variability as a source of error, ensuring that any observed differences between laboratories are due to the analytical methods or their execution.

  • Standardized Protocols: Providing detailed, step-by-step protocols to all participating laboratories is essential to minimize variations in experimental execution. This allows for a more direct comparison of the inherent performance of the analytical methods themselves.

Experimental Protocols

The following are detailed protocols for the analysis of this compound using HPLC-UV, UHPLC-UV, and LC-MS/MS. These protocols are designed to be self-validating systems, with system suitability criteria included to ensure the chromatographic system is performing adequately before sample analysis.

Protocol 1: HPLC-UV Method

1. Objective: To quantify this compound in a drug substance sample using High-Performance Liquid Chromatography with UV detection.

2. Materials and Reagents:

  • This compound reference standard

  • Risperidone drug substance sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

3. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1 M Ammonium acetate buffer, pH 5.5

  • Mobile Phase B: Methanol

  • Gradient: 60% B (Isocratic)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 274 nm

  • Injection Volume: 20 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).

  • Sample Solution (1 mg/mL of Risperidone): Accurately weigh and dissolve the Risperidone drug substance sample in methanol.

5. System Suitability:

  • Inject the 1.0 µg/mL working standard solution six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area for this compound should be ≤ 2.0%.

    • Tailing factor for the this compound peak should be between 0.8 and 1.5.

    • Theoretical plates for the this compound peak should be ≥ 2000.

6. Analysis:

  • Inject the blank (mobile phase), working standard solutions, and the sample solution in duplicate.

  • Quantify the amount of this compound in the sample using the calibration curve.

Protocol 2: UHPLC-UV Method

1. Objective: To achieve a rapid and high-resolution quantification of this compound using Ultra-High-Performance Liquid Chromatography with UV detection.

2. Materials and Reagents: Same as Protocol 1.

3. Chromatographic Conditions:

  • Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase A: 10 mM Ammonium acetate buffer, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Gradient: 30-70% B over 5 minutes, then hold at 70% B for 1 minute, then return to 30% B and equilibrate for 2 minutes.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 260 nm

  • Injection Volume: 2 µL

4. Standard and Sample Preparation: Same as Protocol 1.

5. System Suitability:

  • Inject the 1.0 µg/mL working standard solution six times.

  • Acceptance Criteria:

    • RSD of the peak area for this compound should be ≤ 1.0%.

    • Tailing factor for the this compound peak should be between 0.9 and 1.2.

    • Resolution between this compound and any adjacent impurity peak should be ≥ 1.5.

6. Analysis: Same as Protocol 1.

Protocol 3: LC-MS/MS Method

1. Objective: To achieve highly sensitive and selective quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry.

2. Materials and Reagents: Same as Protocol 1, with the addition of a suitable internal standard (e.g., a stable isotope-labeled analog of this compound).

3. Chromatographic Conditions:

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 20-80% B over 3 minutes, then hold at 80% B for 1 minute, then return to 20% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 431.2 → Product ion (Q3) m/z [To be determined by infusion of the reference standard]

    • Internal Standard: To be determined based on the selected standard.

  • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.

5. Standard and Sample Preparation:

  • Standard Stock Solution (10 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL), each containing a fixed concentration of the internal standard.

  • Sample Solution (1 mg/mL of Risperidone): Accurately weigh and dissolve the Risperidone drug substance sample in methanol. Dilute an aliquot of this solution with the mobile phase to fall within the calibration curve range, and add the internal standard.

6. System Suitability:

  • Inject the mid-range working standard solution six times.

  • Acceptance Criteria:

    • RSD of the peak area ratio (analyte/internal standard) should be ≤ 5.0%.

    • Signal-to-noise ratio for the lowest calibration standard should be ≥ 10.

7. Analysis:

  • Inject the blank, working standard solutions, and the sample solution in duplicate.

  • Quantify the amount of this compound in the sample using the calibration curve based on the peak area ratio.

Comparative Performance Data

The following tables summarize the expected performance characteristics of the three analytical methods based on published data for Risperidone and its impurities.[4][5][6][7][8][9][10] This data provides a basis for comparing the methods and selecting the most appropriate one for a specific application.

Table 1: Comparison of Chromatographic and Performance Parameters

ParameterHPLC-UVUHPLC-UVLC-MS/MS
Typical Run Time 15-20 min5-8 min3-5 min
Relative Resolution GoodExcellentExcellent
Relative Sensitivity ModerateModerate to HighVery High
Specificity GoodVery GoodExcellent
Cost per Sample LowModerateHigh
Instrument Availability HighModerateLower

Table 2: Expected Validation Data for this compound Analysis

Validation ParameterHPLC-UVUHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.999> 0.999
Range (µg/mL) 0.1 - 100.05 - 50.001 - 0.1
Accuracy (% Recovery) 98.0 - 102.099.0 - 101.095.0 - 105.0
Precision (RSD %) < 2.0< 1.0< 5.0
LOD (µg/mL) ~ 0.03~ 0.015~ 0.0003
LOQ (µg/mL) ~ 0.1~ 0.05~ 0.001

Discussion: Interpreting the Results of an Inter-Laboratory Comparison

The primary goal of an inter-laboratory comparison is to assess the reproducibility of an analytical method. Statistical analysis of the data from participating laboratories is crucial for a meaningful interpretation of the results.

Statistical Analysis
  • Repeatability (Intra-laboratory precision): This is assessed by the variation in results obtained by a single laboratory under the same operating conditions over a short interval of time. It is typically expressed as the relative standard deviation (RSD) of replicate measurements.

  • Reproducibility (Inter-laboratory precision): This measures the variation in results obtained by different laboratories. It is a critical parameter for assessing the transferability of a method. Analysis of variance (ANOVA) can be used to partition the total variability into within-laboratory and between-laboratory components.

  • Accuracy: The accuracy of each laboratory's results can be assessed by comparing their mean value to the known concentration of this compound in the test sample.

Identifying Sources of Variability

Discrepancies in results between laboratories can arise from several sources:

  • Systematic Errors: Differences in instrument calibration, standard preparation, or data processing can lead to systematic biases in the results of a particular laboratory.

  • Random Errors: Minor variations in sample preparation, injection volume, and integration of peak areas can contribute to random variability.

  • Method-Specific Challenges: The inherent complexity of a method can also contribute to variability. For example, the stability of the oxime functional group under certain chromatographic conditions could be a source of inconsistency.

Conclusion and Recommendations

This guide has provided a comprehensive framework for conducting an inter-laboratory comparison of this compound analysis. The choice of the most suitable analytical method will depend on the specific requirements of the laboratory and the intended application.

  • HPLC-UV is a reliable and cost-effective method suitable for routine quality control applications where high sensitivity is not a primary requirement.

  • UHPLC-UV offers significant advantages in terms of speed and resolution, making it an excellent choice for laboratories with high sample throughput and the need to resolve complex impurity profiles.

  • LC-MS/MS is the method of choice for applications requiring the highest sensitivity and selectivity, such as the analysis of trace-level impurities or for definitive confirmation of impurity identity.

By following the principles outlined in this guide, pharmaceutical organizations can establish robust and reproducible analytical methods for the control of this compound, thereby ensuring the quality and safety of their products. A successful inter-laboratory comparison will not only validate the chosen analytical method but also foster confidence in the data generated across different sites, a cornerstone of a robust global quality system.

References

  • U.S. Food and Drug Administration. (2008). Guidance for Industry: Q3B(R2) Impurities in New Drug Products.
  • European Medicines Agency. (2006). ICH Topic Q3B (R2) Impurities in New Drug Products.
  • MedchemExpress. This compound.
  • PubChem. This compound.
  • Santa Cruz Biotechnology. This compound.
  • PerkinElmer. HPLC Assay of Risperidone Impurities Using LC 300 in Accordance With USP.
  • de Meulder, M., et al. (2008). Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine.
  • Cayman Chemical. This compound (CAS Number: 691007-09-7).
  • Maślanka, A., et al. (2009). Determination of risperidone in tablets in the presence of its degradation products and placebo-derived constituents. Acta Poloniae Pharmaceutica, 66(5), 461-468.
  • Manikandan, K., & Lakshmi, K. S. (2014). method development and validation of risperidone by rp-hplc. International Journal of Research in Pharmaceutical and Nano Sciences, 3(4), 313-319.
  • Singh, S., et al. (2012). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica, 4(5), 1883-1889.
  • Nejedlý, T., et al. (2014). development and validation of rapid uhplc method for determination of risperidone and its impurities. International Journal of Research in Pharmacy and Chemistry, 4(2), 261-266.
  • U.S. Geological Survey.
  • Magar, L. P., et al. (2020). determination of impurities of risperidone api by ultra performance liquid chromatography (uplc). Rasayan Journal of Chemistry, 13(2), 940-948.
  • Cabovska, B., et al. (2008). Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 819-825.
  • Yan, Y., et al. (2016). Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal® Consta.
  • El-Behery, M. A., & El-Adl, S. M. (2012). Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard.
  • de Meulder, M., et al. (2008). Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine. University of Groningen research portal.
  • Kokane, B. A., et al. (2019). RP-HPLC Method Development and Validation for Estimation of Risperidone in Bulk & Dosage Forms. International Journal of Pharmaceutical Sciences Review and Research, 54(1), 29-32.
  • Titier, K., et al. (2003). UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. Pharmaceutics, 14(11), 2336.
  • Pellegrinelli, L., et al. (2022). Flowchart of the pre-analytical and analytical workflow in this proficiency test.
  • Zhao, M., et al. (2019). Flow chart of the data treatment for interlaboratory comparison of categorical characteristics of a substance, material, or object.
  • de Meulder, M., et al. (2008). Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine.
  • Anthony, G. K., & Ramya Sri, S. (2014). development and validation of rp-hplc method for simultaneous estimation of risperidone and haloperidol in tablet dosage forms. Neliti.
  • Cabovska, B., et al. (2008). Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS. NIH.
  • University of Tartu. LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods.
  • Hashim, M., et al. (2023). Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Estimation of Risperidone in Controlled-Release Tablets. Pakistan Journal of Medical & Cardiological Review.
  • Li, H., et al. (2008). Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers. NIH.
  • IAEA.
  • GMI. (2023). Challenges in HPLC Technology and Potential Solutions.
  • ResearchGate.
  • Abolghasem, H., et al. (2025). Biopharmaceutical Analysis by HPLC: Practices and Challenges. PubMed.
  • National Institutes of Health. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime.

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A Comparative Guide to the Accurate and Precise Quantification of Risperidone and its Active Metabolite, 9-Hydroxyrisperidone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification of risperidone and its primary active metabolite, 9-hydroxyrisperidone (paliperidone). As the therapeutic and toxic effects of risperidone are attributed to the combined concentrations of the parent drug and this metabolite, their accurate and precise measurement is critical in clinical and research settings. We will explore the nuances of various techniques, offering experimental data and protocols to guide researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their specific needs.

Introduction: The Importance of Accurate Quantification

Risperidone is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism. Its therapeutic efficacy and potential for adverse effects are closely linked to the plasma concentrations of both risperidone and 9-hydroxyrisperidone. Therefore, robust analytical methods are essential for therapeutic drug monitoring, pharmacokinetic studies, and quality control in pharmaceutical manufacturing. This guide will focus on the most prevalent and reliable techniques, primarily Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Comparative Analysis of Quantification Methods

The choice of an analytical method is often a balance between sensitivity, selectivity, throughput, and available instrumentation. Here, we compare the performance of LC-MS/MS and HPLC-UV for the quantification of risperidone and 9-hydroxyrisperidone.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.

Principle: This technique combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry. The analytes are first separated based on their physicochemical properties on an LC column. They are then ionized, and specific parent ions are selected and fragmented. The resulting fragment ions are then detected, providing a high degree of certainty in identification and quantification.

Performance:

ParameterRisperidone9-HydroxyrisperidoneSource
Linearity Range0.1 - 100 ng/mL0.1 - 100 ng/mL
Accuracy (% Bias)-2.7 to 3.5%-3.8 to 4.1%
Precision (%RSD)≤ 4.8%≤ 5.2%
Lower Limit of Quantification (LLOQ)0.1 ng/mL0.1 ng/mL
Recovery> 85%> 85%

Causality Behind Experimental Choices:

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., Risperidone-d4) is crucial for correcting for matrix effects and variations in instrument response, thereby ensuring high accuracy and precision.

  • Sample Preparation: Solid-phase extraction (SPE) is often preferred over liquid-liquid extraction (LLE) as it provides cleaner extracts, leading to reduced matrix effects and improved long-term instrument performance.

  • Chromatographic Column: A C18 reversed-phase column is commonly used to achieve good separation of risperidone, 9-hydroxyrisperidone, and potential interfering substances.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective technique compared to LC-MS/MS. While it may lack the same level of sensitivity, it can be a reliable alternative for applications where higher concentrations are expected.

Principle: Similar to LC-MS/MS, HPLC separates the analytes on a column. Detection is achieved by measuring the absorbance of the analytes at a specific wavelength of UV light.

Performance:

ParameterRisperidone9-HydroxyrisperidoneSource
Linearity Range5 - 200 ng/mL5 - 200 ng/mL
Accuracy (% Recovery)98.7 - 101.2%98.9 - 100.8%
Precision (%RSD)≤ 2.1%≤ 1.9%
Lower Limit of Quantification (LLOQ)5 ng/mL5 ng/mL

Causality Behind Experimental Choices:

  • Wavelength Selection: The UV detector is typically set to a wavelength where both risperidone and 9-hydroxyrisperidone exhibit significant absorbance, often around 280 nm, to maximize sensitivity.

  • Mobile Phase Composition: The mobile phase, a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), is optimized to achieve baseline separation of the two analytes and any potential interfering peaks from the matrix.

Experimental Protocols

LC-MS/MS Quantification Workflow

This protocol outlines a typical workflow for the quantification of risperidone and 9-hydroxyrisperidone in human plasma.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add Internal Standard (Risperidone-d4) plasma->is Spike protein_precip Protein Precipitation (e.g., Acetonitrile) is->protein_precip vortex Vortex & Centrifuge protein_precip->vortex spe Solid-Phase Extraction (SPE) vortex->spe Load Supernatant evap Evaporate & Reconstitute spe->evap Elute lc_separation LC Separation (C18 Column) evap->lc_separation Inject esi Electrospray Ionization (ESI+) lc_separation->esi msms_detection Tandem MS Detection (MRM) esi->msms_detection integration Peak Integration msms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: LC-MS/MS workflow for risperidone and 9-hydroxyrisperidone quantification.

Step-by-Step Methodology:

  • Sample Preparation:

    • To 100 µL of plasma, add the internal standard (Risperidone-d4).

    • Perform protein precipitation by adding a solvent like acetonitrile.

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Load the supernatant onto a pre-conditioned SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes and internal standard.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analytes using a C18 column with a suitable mobile phase gradient.

    • Ionize the analytes using positive electrospray ionization (ESI+).

    • Detect the analytes using Multiple Reaction Monitoring (MRM) mode.

  • Data Processing:

    • Integrate the chromatographic peaks for the analytes and the internal standard.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.

    • Calculate the concentration of the analytes in the unknown samples from the calibration curve.

Self-Validating Systems: Ensuring Trustworthiness

To ensure the reliability of the quantification data, a self-validating system should be implemented. This involves the inclusion of quality control (QC) samples at low, medium, and high concentrations within each analytical run. The calculated concentrations of these QC samples must fall within a pre-defined acceptance range (e.g., ±15% of the nominal value) for the run to be considered valid. This practice provides confidence in the accuracy and precision of the results for the unknown samples.

Conclusion

Both LC-MS/MS and HPLC-UV can be used for the accurate and precise quantification of risperidone and 9-hydroxyrisperidone. LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for applications requiring low detection limits, such as pharmacokinetic studies in early development. HPLC-UV, while less sensitive, provides a robust and cost-effective alternative for routine therapeutic drug monitoring or quality control where higher concentrations are expected. The choice of method should be guided by the specific requirements of the study, available resources, and the desired level of performance.

References

  • A Method for the Simultaneous Determination of Risperidone and 9-hydroxyrisperidone in Human Plasma by LC-MS/MS and its Application to a Bioequivalence Study. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Simultaneous Determination of Risperidone and 9-Hydroxyrisperidone in Human Plasma by HPLC with UV Detection. Chromatographia. [Link]

A Senior Application Scientist's Guide to the Limit of Detection and Quantification for Risperidone E-Oxime

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Comparison of Analytical Methodologies

For researchers, scientists, and drug development professionals, the precise and accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of ensuring drug safety and efficacy. Risperidone E-Oxime, a known impurity of the atypical antipsychotic drug Risperidone, requires sensitive analytical methods for its detection and quantification to comply with regulatory standards. This guide provides a comprehensive comparison of analytical techniques, focusing on establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound, grounded in scientific principles and field-proven insights.

The Significance of LOD and LOQ in Pharmaceutical Analysis

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of any quantitative analytical method. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. The LOQ, on the other hand, is the lowest concentration that can be determined with a defined level of precision and accuracy.

For pharmaceutical impurities like this compound, establishing a robust LOQ is paramount. Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) mandate that analytical methods for impurity testing be validated to ensure they are capable of quantifying impurities at or below their specified limits.[1][2][3] The United States Pharmacopeia (USP) monograph for Risperidone, for instance, specifies a limit of not more than 0.20% for the E-oxime impurity, necessitating an analytical method with an LOQ well below this threshold.[4]

Comparative Analysis of Analytical Techniques for this compound

Several analytical techniques can be employed for the determination of Risperidone and its related substances. The choice of method directly impacts the achievable LOD and LOQ.

Analytical Technique Principle Typical LOD/LOQ for Small Molecules Applicability to this compound Advantages Limitations
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation based on polarity, detection via UV absorbance.LOQ: ~0.1 - 1 µg/mLWidely applicable and commonly used for routine quality control.[5][6]Robust, cost-effective, widely available.Moderate sensitivity, potential for interference from co-eluting impurities.
Ultra-Performance Liquid Chromatography with UV Detection (UPLC-UV) Similar to HPLC but uses smaller particle size columns for higher resolution and speed.LOQ: ~0.05 - 0.5 µg/mLOffers improved separation and sensitivity over HPLC. A UPLC method has been developed to separate 14 Risperidone impurities, including the E-Oxime.[1][7]Faster analysis times, better resolution, lower solvent consumption.Higher initial instrument cost compared to HPLC.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by LC coupled with highly selective and sensitive detection by mass spectrometry.LOQ: < 0.1 ng/mLThe most sensitive technique, ideal for bioanalytical studies and trace-level impurity quantification.[8][9][10]Exceptional sensitivity and selectivity.Higher cost and complexity of instrumentation and method development.

For the specific purpose of quantifying this compound in bulk drug or pharmaceutical formulations to meet pharmacopeial requirements, UPLC-UV emerges as the most suitable technique, offering a balance of high sensitivity, resolution, and efficiency. An existing UPLC method has demonstrated the capability to separate this compound from the parent drug and other impurities, with accuracy studies performed at the LOQ level.[1]

Experimental Protocol: Determination of LOD and LOQ for this compound by UPLC-UV

This protocol outlines a systematic approach to determine the LOD and LOQ for this compound, based on established UPLC methods for Risperidone impurities.[1][7]

3.1. Instrumentation and Chromatographic Conditions

  • System: Waters Acquity UPLC H-Class system with a TUV detector or equivalent.[1]

  • Column: Waters Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm.[1]

  • Column Temperature: 72°C.[1]

  • Mobile Phase A: 2.0 g of Ammonium acetate in 1000 mL of HPLC grade water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Mobile Phase C: Tetrahydrofuran.[1]

  • Gradient Elution:

    Time (min) %A %B %C
    0 90 5 5
    12.5 70 25 5
    17 70 25 5
    17.2 90 5 5

    | 25 | 90 | 5 | 5 |

  • Flow Rate: 0.3 mL/min.[1]

  • Detection Wavelength: 260 nm.[1]

  • Injection Volume: 1 µL.[1]

  • Diluent: Mobile Phase A and Methanol (90:10 v/v).[1]

3.2. Standard and Sample Preparation

  • Standard Stock Solution of this compound: Accurately weigh and dissolve a suitable amount of this compound reference standard in the diluent to obtain a stock solution of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create working standards at concentrations bracketing the expected LOQ (e.g., 0.1, 0.2, 0.5, 1.0, and 1.5 µg/mL).

3.3. Determination of Limit of Detection (LOD)

The LOD can be determined using several methods as per ICH guidelines.[6]

  • Based on Signal-to-Noise Ratio: This approach involves injecting solutions with decreasing concentrations of this compound. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1.

  • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ / S) Where:

    • σ = the standard deviation of the response (can be determined from the y-intercept of the regression line of the calibration curve or from multiple injections of a blank solution).

    • S = the slope of the calibration curve.

3.4. Determination of Limit of Quantification (LOQ)

The LOQ is determined to confirm that the method is sufficiently sensitive for the intended purpose.

  • Based on Signal-to-Noise Ratio: The LOQ is the concentration that results in a signal-to-noise ratio of approximately 10:1.

  • Based on the Standard Deviation of the Response and the Slope: LOQ = 10 * (σ / S) Where:

    • σ = the standard deviation of the response.

    • S = the slope of the calibration curve.

3.5. Validation of the LOQ

The determined LOQ must be experimentally verified by analyzing a minimum of five samples prepared at the LOQ concentration. The accuracy and precision at this concentration must be within acceptable limits (typically, precision as %RSD ≤ 10% and accuracy as %recovery between 80-120%).[1]

Visualization of Experimental Workflow

LOD_LOQ_Workflow cluster_prep Preparation cluster_determination Determination cluster_validation Validation cluster_result Result prep_standards Prepare this compound Stock and Working Standards prep_system Set up UPLC System with Validated Method inject_blanks Inject Blank Solutions (n≥6) to determine σ prep_system->inject_blanks calc_lod_loq Calculate LOD and LOQ (3.3σ/S and 10σ/S) inject_blanks->calc_lod_loq inject_standards Inject Standard Solutions to generate Calibration Curve (S) inject_standards->calc_lod_loq prep_loq_samples Prepare Samples at Calculated LOQ Concentration (n≥5) calc_lod_loq->prep_loq_samples analyze_loq_samples Analyze LOQ Samples prep_loq_samples->analyze_loq_samples eval_accuracy_precision Evaluate Accuracy (%Recovery) and Precision (%RSD) analyze_loq_samples->eval_accuracy_precision report_lod_loq Report Validated LOD and LOQ Values eval_accuracy_precision->report_lod_loq

Caption: Workflow for the determination and validation of LOD and LOQ.

Expected Performance and Conclusion

Based on the literature for similar UPLC methods, the expected LOQ for this compound would be in the range of 0.1 to 0.5 µg/mL .[2] This level of sensitivity is more than adequate to quantify the impurity at its USP limit of 0.20% in a typical sample preparation scheme for Risperidone drug substance or product.

The selection of an appropriate analytical technique and the rigorous validation of its performance characteristics, particularly the LOD and LOQ, are non-negotiable for ensuring the quality and safety of pharmaceutical products. The UPLC-UV method detailed herein provides a robust and sensitive approach for the reliable quantification of this compound. For even lower-level detection, such as in pharmacokinetic studies, LC-MS/MS would be the method of choice. This guide serves as a practical framework for researchers and scientists in the development and validation of analytical methods for pharmaceutical impurities.

References

  • DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry. [Link]

  • Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal ® Consta. Longdom Publishing. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis - Step5. European Medicines Agency (EMA). [Link]

  • usp31nf26s1_m73740, USP Monographs: Risperidone. uspbpep.com. [Link]

  • DETERMINATION OF RISPERIDONE IN TABLETS IN THE PRESENCE OF ITS DEGRADATION PRODUCTS AND PLACEBO-DERIVED CONSTITUENTS. Acta Poloniae Pharmaceutica. [Link]

  • determination of impurities of risperidone api by ultra performance liquid chromatography (uplc). Semantic Scholar. [Link]

  • A Stability Indicating HPLC Method for the Determination of Electrochemically Controlled Release of Risperidone. Journal of Chromatographic Science. [Link]

  • Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. PMC - NIH. [Link]

  • STABILITY INDICATING HPLC METHOD FOR QUANTIFICATION OF RISPERIDONE IN TABLETS. Journal of the Chilean Chemical Society. [Link]

  • Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. PubMed. [Link]

  • Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders. PMC - NIH. [Link]

  • Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica. [Link]

  • Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. ResearchGate. [Link]

  • Risperidone Impurities. Aligns Pharma. [Link]

  • Systematic development of a bioanalytical UPLC-MS/MS method for estimation of risperidone and its active metabolite in long-acting microsphere formulation in rat plasma. PubMed. [Link]

  • Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine. Request PDF - ResearchGate. [Link]

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A Comparative Guide to the Stress Stability of Risperidone E-Oxime: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Stability Landscape of Risperidone Impurities

In the rigorous landscape of pharmaceutical development, ensuring the stability of a drug substance is paramount to its safety and efficacy. While the stability of the active pharmaceutical ingredient (API), risperidone, has been extensively studied, the same cannot be said for its potential impurities. This guide focuses on Risperidone E-Oxime, a known impurity of risperidone, and offers a predictive comparison of its stability under various stress conditions.[1][2][3]

As a Senior Application Scientist, my objective is to provide a technically robust and practical resource. In the absence of direct, published experimental data on the forced degradation of this compound, this guide will leverage a deep understanding of risperidone's known degradation pathways and the chemical principles of stability testing. We will extrapolate the expected behavior of the E-oxime isomer, providing a scientifically grounded hypothesis for researchers to test and validate. This document is designed to be a starting point for rigorous experimental investigation, offering detailed protocols and a framework for interpreting potential results.

The Critical Role of Forced Degradation Studies in Drug Development

Forced degradation, or stress testing, is an essential component of the drug development process, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4][5][6][7][8] The purpose of these studies is to identify the likely degradation products of a drug substance, establish its intrinsic stability, and develop stability-indicating analytical methods.[9][10] The typical stress conditions employed include:

  • Acidic and Basic Hydrolysis: To evaluate susceptibility to degradation in aqueous solutions of varying pH.

  • Oxidation: To assess the impact of oxidative stress, often using hydrogen peroxide.

  • Thermal Stress: To understand the effect of high temperatures on the drug substance.

  • Photolytic Stress: To determine the drug's sensitivity to light exposure.

An ideal forced degradation study should result in a modest level of degradation, typically in the range of 5-20%, to allow for the reliable detection and characterization of degradation products.[11]

Known Stability Profile of Risperidone: A Foundation for Prediction

Understanding the degradation pathways of the parent molecule, risperidone, is fundamental to predicting the stability of its E-oxime impurity. Literature reveals that risperidone is susceptible to degradation under several stress conditions.

Summary of Risperidone Degradation
Stress ConditionObserved DegradationMajor Degradation Products
Acid Hydrolysis Susceptible9-hydroxy risperidone[12][13]
Base Hydrolysis Comparatively stable, but degradation occurs with prolonged exposure9-hydroxy risperidone[9][12][13]
Oxidation Highly labileN-oxide of risperidone[12][13][14]
Thermal Stress Relatively stable, with some degradation at high temperaturesVarious minor degradants[9][14]
Photolytic Stress Unstable, especially in the presence of certain excipientsOxidized products, including an N-oxide form[15][16]

The primary degradation pathways for risperidone involve the formation of 9-hydroxy risperidone through hydrolysis and the N-oxide of risperidone via oxidation.[12][13]

Risperidone_Degradation Risperidone Risperidone AcidBase Acid/Base Hydrolysis Risperidone->AcidBase Oxidation Oxidation Risperidone->Oxidation Photo Photolysis Risperidone->Photo Thermal Thermal Stress Risperidone->Thermal Hydroxy 9-hydroxy risperidone AcidBase->Hydroxy Noxide N-oxide of risperidone Oxidation->Noxide Photo->Noxide Other Other Minor Degradants Thermal->Other

Caption: Known degradation pathways of risperidone.

Predictive Stability of this compound: A Structural and Mechanistic Analysis

This compound is an impurity that can be found in risperidone preparations.[1][3] Its chemical structure differs from risperidone in the isoxazole ring, which is opened to form an E-oxime. This structural difference is the key to predicting its stability.

Susceptibility to Hydrolysis

The oxime functional group in this compound is generally more susceptible to hydrolysis than the isoxazole ring in risperidone, particularly under acidic conditions. The acid-catalyzed hydrolysis of an oxime typically yields a ketone and hydroxylamine. Therefore, it is predicted that this compound will exhibit greater degradation under acidic stress compared to risperidone.

Oxidative Stability

The tertiary amine in the piperidine ring and the pyrimidinone nitrogen are potential sites for oxidation in both risperidone and its E-oxime. Given that risperidone is highly susceptible to oxidation, forming an N-oxide, it is highly probable that this compound will also be sensitive to oxidative stress, likely forming a similar N-oxide degradation product.

Photostability

The photostability of risperidone has been shown to be influenced by pH and the presence of excipients, leading to the formation of oxidized products.[15][16] The conjugated system in this compound may absorb UV light, making it susceptible to photolytic degradation. The degradation pathway is likely to be similar to that of risperidone under photo-oxidative conditions.

Thermal Stability

Risperidone is relatively stable under thermal stress.[9][14] It is anticipated that this compound will exhibit similar thermal stability, as the primary functional groups susceptible to thermal degradation are largely the same.

Predicted Degradation Pathways of this compound

EOxime_Degradation EOxime This compound Acid Acid Hydrolysis EOxime->Acid Oxidation Oxidation EOxime->Oxidation Photo Photolysis EOxime->Photo Ketone Ketone Degradant Acid->Ketone Noxide N-oxide of This compound Oxidation->Noxide Photo->Noxide

Caption: Predicted degradation pathways of this compound.

Proposed Experimental Protocol for Forced Degradation of this compound

To validate the predictive analysis presented, a robust experimental protocol is essential. The following is a comprehensive, step-by-step methodology for conducting a forced degradation study on this compound.

Materials and Reagents
  • This compound reference standard

  • HPLC grade acetonitrile and methanol

  • Analytical grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H2O2)

  • Purified water (18.2 MΩ·cm)

  • Phosphate buffer solutions

Instrumentation
  • A validated stability-indicating HPLC method with a UV detector is the preferred analytical technique. The method should be capable of separating this compound from its potential degradation products and from the parent drug, risperidone.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Stock Solution of This compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, RT, 24h) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT, 24h) Prep->Base Oxid Oxidation (e.g., 3% H2O2, RT, 24h) Prep->Oxid Therm Thermal Degradation (e.g., 80°C, 48h) Prep->Therm Photo Photolytic Degradation (ICH Q1B guidelines) Prep->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute Samples to Working Concentration Oxid->Dilute Therm->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC Method Dilute->Analyze Eval Calculate % Degradation and Identify Degradants Analyze->Eval

Caption: Experimental workflow for forced degradation studies.

Step-by-Step Methodology
  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a specified concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Keep the solution at room temperature for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the working concentration for HPLC analysis.

  • Basic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase to the working concentration.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H2O2.

    • Keep the solution at room temperature for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples and dilute with the mobile phase to the working concentration.

  • Thermal Degradation:

    • Transfer a known amount of solid this compound to a vial and place it in a temperature-controlled oven at a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

    • At specified time points, withdraw samples, dissolve in the solvent, and dilute to the working concentration.

  • Photolytic Degradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7]

    • A control sample should be protected from light.

    • At the end of the exposure period, dilute the samples to the working concentration for analysis.

  • Analysis:

    • Inject the prepared samples into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound.

    • Characterize the major degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, analysis of the stability of this compound under various stress conditions. Based on established chemical principles and the known degradation of risperidone, it is hypothesized that the E-oxime will be particularly susceptible to acid hydrolysis and oxidation. The provided experimental protocol offers a robust framework for researchers to validate these predictions and to fully characterize the stability profile of this important impurity.

The data generated from such studies will be invaluable for the development of stable formulations of risperidone and for ensuring the quality and safety of the final drug product. Further research should focus on the isolation and structural elucidation of the degradation products of this compound to gain a complete understanding of its degradation pathways.

References

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • SNS Courseware. ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

  • Mennickent, S., de Diego, M., Liser, B., & Trujillo, L. (2018). Study at forced degradation of risperidone with 3.00 % H2O2 at room light for 8 days, and with 3.00 % H2O2 at 80 ºC for 6 hours. ResearchGate. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • Slideshare. (2012). Ich guidelines for stability studies 1. Retrieved from [Link]

  • National Institutes of Health. (2011). Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. Retrieved from [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Longdom Publishing. (2017). Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal® Consta. Retrieved from [Link]

  • Kumar, A., et al. (2011). Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. International Journal of Pharmaceutical Sciences and Research, 2(8), 2035-2041.
  • Springer. (2014). A Stability Indicating HPLC Method for the Determination of Electrochemically Controlled Release of Risperidone. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2022). A concise review on analytical profile of risperidone. Retrieved from [Link]

  • National Institutes of Health. Risperidone. PubChem. Retrieved from [Link]

  • PubMed. (2004). Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Retrieved from [Link]

  • Butzbach, D. M., et al. (2012). Bacterial Degradation of Risperidone and Paliperidone in Decomposing Blood. Journal of Analytical Toxicology, 36(2), 105-111.
  • ResearchGate. (2004). Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Retrieved from [Link]

  • PubMed. (2008). Identification, isolation and characterization of potential degradation product in risperidone tablets. Retrieved from [Link]

  • Google Patents. (2008). CN100390146C - Process for preparing risperidone and intermediates therefor.
  • Google Patents. (2005). EP1560814A1 - Process for making risperidone and intermediates therefor.
  • ResearchGate. (2017). Photostability of Risperidone in Tablets. Retrieved from [Link]

  • ResearchGate. (2016). Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. Retrieved from [Link]

  • PubMed. (2012). Bacterial degradation of risperidone and paliperidone in decomposing blood. Retrieved from [Link]

  • PubMed. (2011). Stability indicating HPLC determination of risperidone in bulk drug and pharmaceutical formulations. Retrieved from [Link]

  • Center for Research on Complex Generics. Stability Tests of Risperidone-Loaded PLGA Microspheres. Retrieved from [Link]

  • PubMed. (2015). Oxidative stress in drug naïve first episode psychosis and antioxidant effects of risperidone. Retrieved from [Link]

  • Pharmaffiliates. Risperidone-impurities. Retrieved from [Link]

  • ResearchGate. (2018). Photostability of Risperidone in Tablets. Retrieved from [Link]

  • gsrs. This compound. Retrieved from [Link]

  • ResearchGate. (2010). Study of stability of Risperidone (3 mg) tablets. Retrieved from [Link]

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A Comparative Guide to Risperidone E-Oxime Levels in Various Formulations: An Analytical Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This guide provides a comprehensive comparison of Risperidone E-Oxime levels in different pharmaceutical formulations. Authored for researchers, scientists, and drug development professionals, this document delves into the analytical methodologies for detection and discusses the potential variability of this critical impurity across various dosage forms.

Introduction: The Significance of Impurity Profiling in Risperidone Formulations

Risperidone is a widely prescribed second-generation antipsychotic medication utilized in the management of schizophrenia, bipolar disorder, and irritability associated with autism.[1] It is available in various dosage forms, including immediate-release oral tablets, orally disintegrating tablets, oral solutions, and long-acting intramuscular injectable suspensions.[1] The therapeutic efficacy and safety of any pharmaceutical product are intrinsically linked to its purity. Consequently, the identification and control of impurities are paramount during drug development and manufacturing.[2]

One such critical impurity in risperidone manufacturing is this compound. This guide will provide an in-depth analysis of this specific impurity, outline a robust analytical method for its quantification, and discuss the factors that may influence its presence in different risperidone formulations.

This compound: A Pharmacopeial Impurity of Note

This compound is a process-related impurity that can form during the synthesis of the risperidone drug substance.[3] It is recognized and listed as "Impurity A" in the European Pharmacopoeia (Ph. Eur.) and as "E-Oxime" in the United States Pharmacopeia (USP).[3] The presence of this and other impurities must be carefully monitored to ensure the quality, safety, and consistency of the final drug product.[4] The USP sets a specific limit for this compound in the risperidone drug substance, highlighting its regulatory importance.

Experimental Methodology: A Validated UPLC Approach for the Quantification of this compound

To ensure the accurate quantification of this compound, a sensitive and specific analytical method is required. The following Ultra-Performance Liquid Chromatography (UPLC) method is a robust approach for the determination of risperidone and its impurities, including the E-Oxime isomer.[3]

Chromatographic Conditions
ParameterSpecification
Instrumentation Waters Acquity UPLC H-Class system with a TUV detector
Column Waters Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm
Mobile Phase A 2.0 g of Ammonium acetate in 1000 ml of HPLC grade water
Mobile Phase B Acetonitrile
Mobile Phase C Tetrahydrofuran
Flow Rate 0.3 ml/min
Column Oven Temperature 72°C
Detection Wavelength 260 nm
Injection Volume 1 µl
Gradient Elution Program
Time (min)Flow Rate (ml/min)% Mobile Phase A% Mobile Phase B% Mobile Phase C
00.39055
20.39055
100.370255
170.370255
17.20.39055
250.39055
Preparation of Solutions
  • Diluent: A mixture of Mobile Phase A and HPLC grade Methanol in a 90:10 (v/v) ratio.

  • Standard Solution: Prepare a stock solution of each impurity, including this compound, at a concentration of 100 µg/ml in the diluent. Further dilute to a working standard solution of 1.2 µg/ml.[3]

  • Sample Preparation (for drug substance): Prepare a solution of the risperidone active pharmaceutical ingredient (API) at a concentration of 1500 µg/ml in the diluent.[3] For formulated products, an appropriate extraction method would need to be developed and validated.

System Suitability

The analytical method must be validated to ensure its performance. Key system suitability parameters include resolution, tailing factor, and precision. For instance, the resolution between critical impurity pairs should be not less than 1.5.[3] The relative standard deviation for replicate injections of the standard solution should be no more than 5.0% for each impurity.[3]

analytical_workflow cluster_prep Sample & Standard Preparation cluster_uplc UPLC Analysis cluster_data Data Analysis s0 Weigh Risperidone API or crush formulated product s1 Dissolve in Diluent (Mobile Phase A:Methanol 90:10) s0->s1 s2 Sonicate and filter s1->s2 i0 Inject 1 µl onto Acquity BEH C18 column s2->i0 Inject sample d0 Gradient Elution with Ammonium Acetate, Acetonitrile, THF i0->d0 d1 Detect at 260 nm d0->d1 p0 Integrate peak areas d1->p0 Chromatogram p1 Quantify this compound against standard p0->p1 p2 Report percentage of impurity p1->p2

Figure 1: Experimental workflow for the quantification of this compound.

Comparative Analysis of this compound Levels

While direct, publicly available studies comparing the levels of this compound across different finished formulations (oral tablets, oral solutions, and long-acting injectables) are scarce, we can establish a baseline for comparison using the limits set by the United States Pharmacopeia for the drug substance.

Formulation/MaterialSpecification Limit for this compound
Risperidone API (USP) Not more than 0.20%

It is important to note that the impurity profile of a finished drug product can differ from that of the API due to degradation during the manufacturing process or during storage.[2]

formulation_impurity cluster_formulations Finished Dosage Forms api Risperidone API (E-Oxime ≤ 0.20%) tablet Oral Tablets api->tablet Tableting Process (Compression, Heat) solution Oral Solution api->solution Solution Manufacturing (Excipient Interactions, pH) injectable Long-Acting Injectable api->injectable Microsphere Encapsulation (Solvents, Sterilization) p_tablet Tablet Impurity Profile tablet->p_tablet Potential for E-Oxime variation p_solution Solution Impurity Profile solution->p_solution Potential for E-Oxime variation p_injectable Injectable Impurity Profile injectable->p_injectable Potential for E-Oxime variation

Figure 2: Factors influencing impurity profiles in different risperidone formulations.
Oral Tablets

Solid dosage forms like tablets undergo processes such as granulation, compression, and coating, which can involve heat and mechanical stress. These factors could potentially lead to the degradation of the API and the formation of impurities. However, the solid state generally offers better stability compared to liquid formulations.

Oral Solutions

Liquid formulations, such as oral solutions, may present a different stability challenge. The presence of water and various excipients (e.g., buffering agents, sweeteners, preservatives) can influence the pH of the formulation and potentially lead to hydrolytic degradation or other reactions that could affect the impurity profile over the product's shelf life.

Long-Acting Injectables

Long-acting injectable formulations of risperidone often involve complex manufacturing processes, such as microsphere encapsulation. These processes may use organic solvents and temperature variations that could impact the stability of the drug substance. Furthermore, the terminal sterilization process, if applied, can also be a source of degradation.

Implications for Researchers and Drug Development Professionals

The control of this compound is a critical aspect of ensuring the quality and safety of risperidone-containing medicines. For researchers and drug development professionals, the key takeaways are:

  • Formulation-Specific Impurity Profiling: It is crucial to conduct thorough impurity profiling for each specific formulation of risperidone. The impurity profile of the API may not be representative of the finished product.

  • Forced Degradation Studies: Comprehensive forced degradation studies should be performed on the drug product to identify potential degradation pathways and to develop stability-indicating analytical methods.

  • Excipient Compatibility: The potential for interactions between risperidone and the chosen excipients should be carefully evaluated, as these can lead to the formation of new impurities.

  • Manufacturing Process Control: The manufacturing process for each formulation should be carefully designed and controlled to minimize the formation of impurities.

References

  • Sattanathan, P., Babu, J. M., Vyas, K., Reddy, R. B., Rajan, S. T., & Sudhakar, P. (2006). Structural studies of impurities of risperidone by hyphenated techniques. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 598–604.
  • Magar, L. P., et al. (2020). DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry, 13(2), 940-948.
  • Veeprho. (2022, September 24). Review on Risperidone and its related Impurities. Retrieved from [Link]

  • More, K. R., Magar, L., & Gupta, L. (2016). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica, 8(1), 240-245.
  • The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

Sources

A Comparative Guide to the Analytical Determination of Risperidone E-Oxime: Benchmarking Against Pharmacopeial Standards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control, the rigorous analysis of impurities is paramount to ensuring the safety and efficacy of drug products. This guide provides an in-depth technical comparison of analytical methodologies for the quantification of Risperidone E-Oxime, a potential impurity in the atypical antipsychotic drug, Risperidone. As Senior Application Scientists, our goal is to offer a comprehensive resource that not only presents various analytical techniques but also delves into the scientific rationale behind methodological choices, ultimately empowering researchers to select and implement the most appropriate analytical strategy.

This guide will benchmark a modern Ultra-Performance Liquid Chromatography (UPLC) method against the established High-Performance Liquid Chromatography (HPLC) methods outlined in the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) for the analysis of Risperidone and its related substances. Through a detailed examination of experimental protocols, data comparison, and an exploration of the underlying chemical principles, we aim to provide a self-validating framework for the robust analysis of this compound.

The Significance of this compound Analysis

Risperidone is a potent antagonist of serotonin 5-HT2 and dopamine D2 receptors, widely prescribed for the treatment of schizophrenia and bipolar disorder.[1] During the synthesis of Risperidone, various related substances can be formed, including the geometric isomers of the oxime intermediate, namely the E (trans) and Z (cis) isomers.[2] While the Z-isomer is the direct precursor to Risperidone, the E-isomer, this compound, is considered a potential impurity.[1][3] Regulatory bodies such as the USP and EP mandate strict control over the levels of such impurities in the final drug product to ensure patient safety. Therefore, the development and validation of sensitive and specific analytical methods for the accurate quantification of this compound are of critical importance.

Pharmacopeial Monographs: The Established Benchmark

The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official monographs for Risperidone that outline HPLC methods for the determination of related substances. These methods serve as the gold standard against which any new or alternative analytical procedure must be compared.

United States Pharmacopeia (USP) Method for Related Compounds

The USP monograph for Risperidone specifies a gradient HPLC method for the analysis of related compounds.[4] A key feature of this method is the use of a system suitability mixture containing Risperidone and several of its known impurities, including the Z-oxime, to ensure adequate separation and performance of the chromatographic system.[4]

Table 1: Summary of USP Method for Risperidone Related Compounds [4]

ParameterSpecification
Column 4.6-mm × 10-cm; 3-µm packing L1
Mobile Phase Gradient of Solution A and Solution B
Solution A: 15.4 g/L ammonium acetate in water, adjusted to pH 6.5 with 10% acetic acid, mixed with methanol (85:15 v/v)
Solution B: 15.4 g/L ammonium acetate in water, adjusted to pH 6.5 with 10% acetic acid, mixed with methanol (15:85 v/v)
Flow Rate About 1.5 mL/min
Detector UV at 275 nm
Column Temperature 35 °C
European Pharmacopoeia (EP) Method for Related Substances

The EP monograph for Risperidone also details a gradient HPLC method for the determination of related substances.[5] Similar to the USP, the EP method utilizes a system suitability solution containing specified impurities to verify the performance of the chromatographic system.[5]

Table 2: Summary of EP Method for Risperidone Related Substances [5]

ParameterSpecification
Column 4.6-mm × 0.1-m; 3-µm base-deactivated octadecylsilyl silica gel for chromatography
Mobile Phase Gradient of Mobile Phase A and Mobile Phase B
Mobile Phase A: 5 g/L solution of ammonium acetate
Mobile Phase B: Methanol
Flow Rate 1.5 mL/min
Detector Spectrophotometer at 260 nm

A Modern Approach: Ultra-Performance Liquid Chromatography (UPLC)

While the pharmacopeial HPLC methods are well-established, modern advancements in liquid chromatography, such as UPLC, offer significant advantages in terms of speed, resolution, and sensitivity. A published UPLC method has demonstrated the effective separation of Risperidone and its impurities, including this compound.[3]

Rationale for UPLC in Impurity Profiling

The use of sub-2 µm particles in UPLC columns leads to a significant increase in chromatographic efficiency. This results in sharper and narrower peaks, allowing for better resolution of closely eluting impurities like the E and Z isomers of the Risperidone oxime. The higher operating pressures of UPLC systems also enable the use of longer columns for even greater resolving power or faster flow rates for high-throughput analysis, without compromising separation quality.

A Validated UPLC Method for Risperidone Impurities

A validated UPLC method for the determination of Risperidone and its impurities, including E-Oxime, provides a robust alternative to the traditional HPLC methods.[3]

Table 3: Summary of a Validated UPLC Method for Risperidone Impurities [3]

ParameterSpecification
Column Waters Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm
Mobile Phase Gradient of Mobile Phase A, B, and C
Mobile Phase A: 2.0 g/L Ammonium acetate in water
Mobile Phase B: Acetonitrile
Mobile Phase C: Tetrahydrofuran
Flow Rate 0.3 mL/min
Detector TUV detector
Column Temperature 72 °C

Head-to-Head Comparison: HPLC vs. UPLC

A direct comparison of the pharmacopeial HPLC methods and the modern UPLC method highlights the key performance differences.

Table 4: Comparative Analysis of Analytical Methods

FeatureUSP HPLC Method[4]EP HPLC Method[5]Validated UPLC Method[3]
Run Time LongerLongerSignificantly Shorter
Resolution Adequate for specified impuritiesAdequate for specified impuritiesSuperior, especially for closely related isomers
Sensitivity StandardStandardHigher (sharper peaks lead to better S/N)
Solvent Consumption HigherHigherLower
Throughput LowerLowerHigher

Experimental Protocols

To facilitate the implementation of these methods, detailed experimental protocols are provided below.

Protocol 1: USP Related Compounds Test for Risperidone

Objective: To determine the levels of related compounds in a Risperidone sample according to the USP monograph.

Materials:

  • Risperidone Reference Standard (RS)

  • Risperidone System Suitability Mixture RS[4]

  • Ammonium acetate

  • Acetic acid

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • 4.6-mm × 10-cm; 3-µm packing L1 column

Procedure:

  • Mobile Phase Preparation:

    • Buffer Solution: Dissolve 15.4 g of ammonium acetate in 1 L of water. Adjust the pH to 6.5 with 10% acetic acid.

    • Solution A: Mix 150 mL of methanol with 850 mL of Buffer Solution.

    • Solution B: Mix 850 mL of methanol with 150 mL of Buffer Solution.

  • Standard Solution Preparation: Prepare a solution of USP Risperidone RS in the Diluent to a known concentration of about 1.0 mg/mL.

  • Test Solution Preparation: Prepare a solution of the Risperidone sample in the Diluent to a concentration of about 1.0 mg/mL.

  • System Suitability Solution: Prepare a 1 mg/mL solution of USP Risperidone System Suitability Mixture RS in the Diluent.

  • Chromatographic Conditions:

    • Set the column temperature to 35 °C.

    • Set the flow rate to approximately 1.5 mL/min.

    • Set the UV detector to 275 nm.

    • Program the gradient elution as specified in the USP monograph.

  • Analysis: Inject equal volumes (about 10 µL) of the Standard solution, Test solution, and System Suitability solution into the chromatograph.

  • Data Interpretation: Identify the peaks of the related compounds based on their relative retention times and calculate their percentages.

Protocol 2: A Stability-Indicating HPLC Method for Risperidone

Objective: To develop and validate a stability-indicating HPLC method for the determination of Risperidone in the presence of its degradation products.[6][7][8][9][10]

Materials:

  • Risperidone working standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • HPLC system with a UV-Vis or PDA detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a filtered and degassed mixture of a suitable buffer (e.g., 10 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with orthophosphoric acid) and an organic modifier (e.g., a mixture of methanol and acetonitrile). A typical starting ratio could be 65:15:20 (buffer:methanol:acetonitrile).[7]

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of Risperidone working standard in the mobile phase to obtain a standard solution of a specific concentration (e.g., 100 µg/mL).

  • Sample Preparation: For a tablet dosage form, weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of Risperidone and dissolve it in the mobile phase. Sonicate to ensure complete dissolution and filter the solution before injection.

  • Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, expose the Risperidone sample to various stress conditions (acidic, basic, oxidative, thermal, and photolytic). Analyze the stressed samples using the developed method to ensure that the degradation products are well-resolved from the parent drug peak.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Set the detection wavelength to 276 nm.[7]

    • Maintain the column at ambient temperature.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Visualization of the Analytical Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the key steps involved in the pharmacopeial and the modern UPLC methods.

USP_Method_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (Risperidone RS) hplc_system HPLC System (Gradient Elution) prep_std->hplc_system prep_test Prepare Test Solution (Risperidone Sample) prep_test->hplc_system prep_ss Prepare System Suitability (Mixture RS) prep_ss->hplc_system column C18 Column hplc_system->column detector UV Detector (275 nm) column->detector chromatogram Obtain Chromatograms detector->chromatogram peak_id Identify Peaks (Relative Retention Time) chromatogram->peak_id quantification Calculate Impurity Levels peak_id->quantification

Caption: Workflow for the USP Related Compounds Test for Risperidone.

UPLC_Method_Workflow cluster_prep_uplc Sample & Standard Preparation cluster_uplc UPLC Analysis cluster_data_uplc Data Analysis prep_std_uplc Prepare Standard Solution (Risperidone & Impurities) uplc_system UPLC System (Gradient Elution) prep_std_uplc->uplc_system prep_test_uplc Prepare Test Solution (Risperidone Sample) prep_test_uplc->uplc_system column_uplc BEH C18 Column (1.7 µm) uplc_system->column_uplc detector_uplc TUV Detector column_uplc->detector_uplc chromatogram_uplc Obtain High-Resolution Chromatograms detector_uplc->chromatogram_uplc peak_id_uplc Accurate Peak Identification chromatogram_uplc->peak_id_uplc quantification_uplc Precise Quantification of Impurities peak_id_uplc->quantification_uplc

Caption: Workflow for the UPLC Analysis of Risperidone Impurities.

Conclusion and Future Perspectives

The pharmacopeial HPLC methods for the analysis of Risperidone and its related substances provide a robust and reliable framework for quality control. However, the adoption of modern UPLC technology offers significant advantages in terms of analytical performance, including faster analysis times, improved resolution, and higher sensitivity. The validated UPLC method presented in this guide demonstrates a superior approach for the challenging separation of this compound from other related impurities.

As regulatory expectations for impurity profiling continue to evolve, the implementation of advanced analytical techniques like UPLC will become increasingly crucial. The principles and methodologies outlined in this guide provide a solid foundation for researchers and scientists to develop and validate analytical methods that are not only compliant with pharmacopeial standards but also leverage the latest technological advancements to ensure the highest quality of pharmaceutical products.

References

  • Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. (2011). International Journal of Analytical Chemistry. [Link]

  • Suthar, A. P., et al. (2009). Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form.
  • Method Development and Validation of Risperidone by using RP - HPLC and its Stress Studies.
  • Stability indicating hplc method for quantification of risperidone in tablets. (2015). ResearchGate. [Link]

  • Stability indicating HPLC determination of risperidone in bulk drug and pharmaceutical formulations. (2011). PubMed. [Link]

  • DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). (2014). Rasayan Journal of Chemistry. [Link]

  • Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. (2015). Der Pharma Chemica.
  • Synthesis of related substances of antipsychotic drug Risperidone. (2021).
  • Risperidone. European Pharmacopoeia.
  • Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research.
  • USP Monographs: Risperidone Tablets. uspbpep.com.
  • Risperidone Oral Solution. USP.
  • Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal ® Consta. Longdom Publishing.
  • Process for preparing risperidone and intermediates therefor.
  • USP Monographs: Risperidone. uspbpep.com.
  • Manikandan, K., et al. (2013). method development and validation of risperidone by rp-hplc. International Journal of Research in Pharmaceutical and Nano Sciences.
  • Method for detecting related substances of risperidone oral solution.
  • risperidone oral solution. USP-NF.

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Risperidone E-Oxime

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of scientific inquiry extends beyond the final data point. It culminates in the responsible management of all materials utilized in the pursuit of discovery. This guide provides an in-depth, procedural framework for the proper disposal of Risperidone E-Oxime, a potential impurity in risperidone preparations. Our objective is to empower laboratory professionals with the knowledge to not only comply with regulations but to foster a culture of safety and environmental stewardship.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Understanding the intrinsic hazards of a compound is the bedrock of safe handling and disposal. The Safety Data Sheet (SDS) for this compound classifies it as:

  • Harmful if swallowed (Acute toxicity, Oral, Category 4) .[1]

  • Very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity, Category 1 and Chronic aquatic toxicity, Category 1) .[1]

This dual-hazard profile dictates a disposal pathway that mitigates both immediate human health risks and long-term environmental damage. Improper disposal, such as drain disposal, is strictly prohibited due to the compound's high aquatic toxicity. The long-lasting effects imply that the molecule is persistent in the environment, necessitating its destruction rather than mere dilution.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

This standard PPE ensemble is crucial to prevent accidental ingestion and skin contact.

Segregation and Containerization: Preventing Unwanted Reactions

Proper waste segregation is a cornerstone of laboratory safety, preventing potentially violent chemical reactions and ensuring that waste streams are managed appropriately.[2][3]

Step-by-Step Segregation Protocol:

  • Designate a Specific Waste Container: Use a clearly labeled, leak-proof container for all this compound waste. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.

  • Labeling is Non-Negotiable: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, environmental hazard).[4]

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused or expired this compound powder, contaminated weigh boats, and contaminated PPE (gloves, wipes) should be collected in the designated solid waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified. The first rinse of any glassware that contained the compound must be collected as hazardous waste.[5]

  • Avoid Incompatibilities: Do not mix this compound waste with strong oxidizing agents.

Diagram: this compound Waste Segregation Workflow

cluster_generation Waste Generation Point cluster_containers Waste Containment cluster_storage Temporary Storage cluster_disposal Final Disposal Pathway Solid Solid this compound Waste (e.g., powder, contaminated PPE) Solid_Container Labeled Solid Hazardous Waste Container Solid->Solid_Container Place in Liquid Liquid this compound Waste (e.g., solutions, first rinse) Liquid_Container Labeled Liquid Hazardous Waste Container Liquid->Liquid_Container Pour into SAA Satellite Accumulation Area (SAA) - At or near point of generation - Closed containers Solid_Container->SAA Liquid_Container->SAA Pickup Licensed Hazardous Waste Vendor Pickup SAA->Pickup Scheduled Incineration High-Temperature Incineration Pickup->Incineration Transport to

Caption: Decision workflow for segregating this compound waste.

On-Site Management and Storage: Adherence to Regulatory Standards

All hazardous waste must be managed in accordance with the Resource Conservation and Recovery Act (RCRA) regulations set forth by the U.S. Environmental Protection Agency (EPA).[6][7]

Key Storage Requirements:

  • Satellite Accumulation Areas (SAAs): Waste containers should be stored in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[4]

  • Container Management: Keep waste containers securely closed except when adding waste.

  • Secondary Containment: Liquid waste containers should be placed in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks or spills.[2]

The Final Disposal Procedure: A Step-by-Step Guide

The recommended disposal method for this compound is high-temperature incineration by a licensed hazardous waste disposal facility.[8] This method ensures the complete destruction of the molecule, mitigating its environmental toxicity.

Procedural Steps for Final Disposal:

  • Engage a Licensed Vendor: Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed hazardous waste disposal vendor. Contact your EHS office to schedule a waste pickup.

  • Prepare for Pickup: Ensure all waste containers are properly labeled, sealed, and stored in the designated SAA.

  • Documentation: Complete any necessary waste inventory or pickup request forms as required by your institution and the disposal vendor. This creates a "cradle-to-grave" record of the hazardous waste, a key component of RCRA.

  • Vendor Collection: The licensed vendor will collect the waste and transport it to a permitted treatment, storage, and disposal facility (TSDF) for final destruction.

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is crucial.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don Appropriate PPE: If not already wearing it, don the required PPE.

  • Contain the Spill: For a solid spill, gently cover it with an absorbent material to prevent it from becoming airborne. For a liquid spill, use absorbent pads or other appropriate spill control materials to contain the liquid.

  • Clean the Spill: Carefully collect the spilled material and all contaminated absorbent materials.

  • Dispose of Spill Debris: Place all contaminated materials into the designated hazardous waste container for this compound.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.

Fostering a Culture of Safety and Responsibility

The procedures outlined in this guide are more than a set of rules; they are a framework for responsible scientific practice. By understanding the hazards of this compound and adhering to these disposal protocols, researchers can ensure the safety of themselves, their colleagues, and the environment. Regular training and open communication about safety procedures are essential to building and maintaining a strong safety culture within the laboratory.[9]

References

  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
  • Properly Managing Chemical Waste in Laboratories. Ace Waste.
  • Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories. Enviro-Safe.
  • This compound (CAS Number: 691007-09-7). Cayman Chemical.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • This compound|691007-09-7|MSDS. DC Chemicals.
  • Laboratory Safety Guidance. OSHA.
  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
  • Best Practices for Laboratory Waste Management. ACTenviro.
  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania.
  • Pharmaceutical waste guidelines. UC Santa Barbara.
  • Safety Data Sheet. Biosynth.
  • Laboratory Waste Management: Best Practices for Compliance and Safety. LabX.com.
  • Hazardous Waste Management in the Laboratory. Lab Manager.

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Operational Safety Guide: Handling and Disposal of Risperidone E-Oxime

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals handling Risperidone E-Oxime. As a known impurity and degradation product of the potent atypical antipsychotic, Risperidone, this compound requires meticulous handling.[1] A foundational principle of this guide is precaution; the toxicological properties of this compound have not been thoroughly investigated, demanding that it be treated as a hazardous substance.[2]

Our objective is to create a self-validating system of safety that protects laboratory personnel and the environment, ensuring that every step, from preparation to disposal, is grounded in established safety science and regulatory standards.

Hazard Assessment and Risk Mitigation

Understanding the risk profile of this compound is the first step in ensuring safe laboratory operations. The compound's known classifications provide a baseline for establishing necessary controls.

Known Hazards:

  • Acute Oral Toxicity (Category 4): Classified as harmful if swallowed (H302).[3] Ingestion can lead to adverse health effects, and immediate medical attention is required.[4]

  • Aquatic Toxicity (Category 1, Acute and Chronic): Designated as very toxic to aquatic life with long-lasting effects (H410).[3] This classification underscores the critical importance of preventing any release into the environment and dictates stringent disposal protocols.

  • Transportation Classification: Shipped as a toxic solid (UN number 2811, Hazard Class 6.1), which is reserved for materials that can cause death or serious injury through inhalation, ingestion, or skin absorption.[2][5]

The Precautionary Principle: The most critical piece of information is what is unknown. Since the full toxicological profile—including inhalation toxicity, dermal absorption, and potential for reproductive harm—is not fully characterized, we must operate under the assumption that the compound is potent and potentially hazardous via all routes of exposure. This approach aligns with guidance from the National Institute for Occupational Safety and Health (NIOSH) for handling hazardous drugs.[6]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to create a reliable barrier against exposure. The selection of PPE must be based on the task being performed, with increased protection required for activities with a higher risk of generating dust or aerosols.

Table 1: Task-Based PPE Requirements

TaskMinimum PPE RequirementRationale
Receiving & Unpacking Single pair of nitrile gloves, Lab coat, Safety glasses.Vials and packaging may have external contamination.[7]
Weighing Solid Compound Double-gloved (chemotherapy-rated), Disposable gown, Safety goggles, Face shield, NIOSH-approved respirator (e.g., N95 or higher).High risk of aerosolizing fine powder. A respirator is critical to prevent inhalation. A face shield protects against splashes and particles.[2][8]
Preparing Solutions Double-gloved (chemotherapy-rated), Disposable gown, Safety goggles.Reduced risk of aerosolization compared to weighing, but splash hazard remains.
Spill Cleanup Double-gloved (chemotherapy-rated), Disposable gown, Safety goggles, Face shield, NIOSH-approved respirator.The potential for exposure is high during cleanup. Full protection is necessary.
Decontamination & Disposal Double-gloved (chemotherapy-rated), Disposable gown, Safety goggles.Protects against contact with contaminated surfaces and waste materials.

Detailed PPE Specifications:

  • Eye and Face Protection: At a minimum, wear chemical safety goggles as described by OSHA regulations.[2] When handling the solid form or during any activity with a splash risk, a full face shield must be worn over safety goggles to provide comprehensive protection.[7][8]

  • Hand Protection: Use powder-free, chemotherapy-rated nitrile gloves.[9] Double gloving is required when handling the solid compound or concentrated solutions. This practice provides a critical safety layer; if the outer glove is contaminated, it can be removed safely without exposing the skin.[7] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[7]

  • Body Protection: Wear a disposable, long-sleeved gown made of a low-permeability fabric such as polyethylene-coated polypropylene.[9] Standard cloth lab coats are not sufficient as they can absorb chemicals and hold contamination against the skin.[9]

  • Respiratory Protection: A NIOSH-approved respirator is mandatory when weighing the solid compound or cleaning up spills, as these activities can generate airborne particles.[2] A standard surgical mask provides no protection against chemical dust or aerosols.

Safe Handling Workflow

All manipulations of this compound must be performed within a certified chemical fume hood or a similar containment device to minimize inhalation exposure.[3]

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area within a chemical fume hood for handling this compound.

    • Cover the work surface with disposable, absorbent bench paper to contain any minor spills.

    • Assemble all necessary equipment (spatulas, weigh paper, vials, solvents) and the appropriate waste container inside the hood before starting.

  • Donning PPE:

    • Put on the required PPE as specified in Table 1, following the correct sequence (gown, respirator, face/eye protection, then gloves).

  • Weighing the Solid Compound:

    • Perform all weighing activities on an analytical balance placed inside the fume hood or on a dedicated, contained weighing station.

    • Use a micro-spatula to carefully transfer small amounts of the powder to avoid creating dust.

    • Tare the weigh paper or container before adding the compound.

    • Once the desired amount is weighed, securely close the primary container immediately.

  • Preparing Solutions:

    • Add the solvent to the vessel containing the weighed solid slowly to avoid splashing.

    • If sonication or vortexing is required, ensure the vial is securely capped.

  • Post-Handling:

    • Decontaminate all surfaces with a suitable solvent, such as alcohol, followed by a cleaning agent.[3]

    • Carefully doff PPE in the reverse order of donning, ensuring not to touch the outside of contaminated items. Dispose of all disposable PPE in the designated hazardous waste stream.

    • Wash hands thoroughly with soap and water after removing all PPE.[3][4]

Spill and Emergency Procedures

Immediate and correct response to spills or exposures is critical. An emergency plan should be clearly posted in the laboratory.

  • Accidental Exposure:

    • Skin Contact: Immediately rinse the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][3] Seek immediate medical attention.

    • Eye Contact: Flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station.[2][3] Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Call a poison control center or physician immediately.[4]

    • Inhalation: Move the individual to fresh air immediately. Seek medical attention.

  • Spill Cleanup:

    • Alert personnel in the area and restrict access.

    • Wearing the full PPE outlined for spill cleanup in Table 1, control the spread of the spill.

    • For solid spills, gently cover with a damp paper towel to avoid raising dust.

    • For liquid spills, absorb with an inert, non-combustible material like diatomite or a universal binder.[3]

    • Collect all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.[2]

    • Decontaminate the spill area thoroughly, starting from the outer edge and working inward.

Decontamination and Waste Disposal Plan

Due to its high aquatic toxicity, no amount of this compound or its contaminated materials should enter the sanitary sewer system.[2][3]

Operational Disposal Plan:

  • Segregation: All waste contaminated with this compound—including gloves, gowns, weigh paper, pipette tips, and excess compound—must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled "Hazardous Waste: this compound, Toxic, Ecotoxic."

  • Bulk Disposal: For unused or expired solid compound or solutions, do not dispose of them down the drain. The recommended method is to dispose of the material through an approved and licensed hazardous waste disposal plant, often via chemical incineration.[2][3][4]

  • Empty Containers: "Empty" containers that held the solid should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional policy.

Workflow for Safe Handling of this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase assess_hazards 1. Assess Hazards (SDS, Literature) prep_area 2. Prepare Containment Area (Fume Hood, Bench Paper) assess_hazards->prep_area don_ppe 3. Don Required PPE (Gown, Respirator, Goggles, Gloves) prep_area->don_ppe handle_compound 4. Handle Compound (Weighing, Solution Prep) don_ppe->handle_compound spill_check Spill? handle_compound->spill_check decontaminate 6. Decontaminate Surfaces & Equipment spill_check->decontaminate No spill_protocol 5. Execute Spill Protocol spill_check->spill_protocol dispose_waste 7. Segregate & Dispose Hazardous Waste decontaminate->dispose_waste doff_ppe 8. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands spill_protocol->decontaminate

Caption: Logical workflow from hazard assessment to final decontamination.

Storage Requirements

Proper storage is essential to maintain the integrity of the compound and ensure safety.

  • Temperature: Store at -20°C in powder form or -80°C in solvent.[3]

  • Conditions: Keep the container tightly sealed in a cool, well-ventilated area away from direct sunlight and ignition sources.[3]

  • Security: The storage location should be locked and accessible only to authorized personnel.[4]

References

  • This compound|691007-09-7|MSDS - DC Chemicals. (2025). DC Chemicals. [Link]

  • Risperidone: MedlinePlus Drug Information. (2025). MedlinePlus. [Link]

  • Risperidone Oral Solution. U.S. Food and Drug Administration. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). NIOSH. [Link]

  • Submission to NIOSH Docket on Hazardous Drug Listing: Risperidone. (2009). Centers for Disease Control and Prevention. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. [Link]

  • PPE for Health Care Workers Who Work with Hazardous Drugs. NIOSH | CDC. [Link]

  • Personal Protective Equipment (PPEs)- Safety Guideline. (2019). PharmaState Academy. [Link]

  • Safe methods of medication disposal. (2021). Mayo Clinic Health System. [Link]

  • Personal protective equipment in your pharmacy. (2019). Alberta College of Pharmacy. [Link]

  • OCCUPATIONAL EXPOSURE LIMITS FOR THERAPEUTIC SUBSTANCES. Annals of Occupational Hygiene. [Link]

  • Medicine: Proper Disposal. Nationwide Children's Hospital. [Link]

  • Disposal of Unused Medicines: What You Should Know. (2024). U.S. Food and Drug Administration. [Link]

  • How to safely manage and dispose of medications. (2019). American Psychological Association. [Link]

  • Clinical Practice Guidelines : Risperidone Poisoning. The Royal Children's Hospital Melbourne. [Link]

  • Risperidone - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

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